Lurasidone
Descripción
Propiedades
IUPAC Name |
(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKDMSYBGKCJA-CVTJIBDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870340 | |
| Record name | Lurasidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
9.7 °C (49.5 °F) - closed cup | |
| Record name | Lurasidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
367514-87-2 | |
| Record name | Lurasidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367514-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lurasidone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367514872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lurasidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lurasidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,6R,7S)-4-{[(1R,2R)-2-{[4-(1,2-benzothiazol-3- yl)piperazin-1-yl]methyl}-cyclohexyl]methyl}-4- azatricyclo[5.2.1.0^{2,6}]decane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LURASIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22IC88528T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lurasidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Lurasidone mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Lurasidone
Executive Summary
This compound is a second-generation (atypical) antipsychotic agent belonging to the benzisothiazole class, approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is attributed to a unique and potent multi-receptor binding profile, characterized by high-affinity antagonism of dopamine D2, serotonin 5-HT2A, and serotonin 5-HT7 receptors.[1][3] Furthermore, it acts as a partial agonist at the serotonin 5-HT1A receptor and demonstrates moderate affinity for α2C-adrenergic receptors. Notably, this compound exhibits negligible affinity for histaminergic H1 and muscarinic M1 receptors, which is believed to contribute to its favorable metabolic and side-effect profile, with a lower propensity for weight gain, sedation, and anticholinergic effects compared to some other atypical antipsychotics. This document provides a detailed examination of this compound's pharmacodynamics, receptor interaction profile, downstream signaling pathways, and the experimental methodologies used to characterize its mechanism of action.
Pharmacodynamics
This compound's clinical effects are a composite of its interactions with multiple neurotransmitter systems. The primary mechanism involves a combination of dopamine and serotonin receptor modulation, a hallmark of atypical antipsychotics.
Receptor Binding Affinity Profile
The affinity of this compound for various CNS receptors has been quantified through in vitro radioligand binding assays, typically using cloned human receptors or membrane fractions from animal tissues. The dissociation constant (Ki) is a measure of binding affinity, where a lower value indicates a higher affinity. This compound demonstrates the highest affinity for the 5-HT7 receptor, followed closely by the D2 and 5-HT2A receptors.
Table 1: this compound Receptor Binding Affinity Profile
| Receptor Subtype | Binding Affinity (Ki, nM) | Species/Source |
|---|---|---|
| Serotonin Receptors | ||
| 5-HT7 | 0.49 - 0.5 | Human cloned |
| 5-HT2A | 0.47 - 2.03 | Human cloned |
| 5-HT1A | 6.38 - 6.8 | Human cloned |
| 5-HT2C | 415 | Animal CNS tissue |
| Dopamine Receptors | ||
| D2 | 0.99 - 1.68 | Human cloned |
| D1 | 262 | Animal CNS tissue |
| D3 | 11.2 (IC50) | Not Specified |
| Adrenergic Receptors | ||
| α2C | 10.8 | Human cloned |
| α2A | 41 | Human cloned |
| α1 | 48 | Animal CNS tissue |
| Other Receptors | ||
| Histamine H1 | >1,000 (IC50) | Guinea pig |
| Muscarinic M1 | >1,000 (IC50) | Human |
Note: Data compiled from multiple sources. Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro.
Functional Activity at Key Receptors
Beyond simple binding, this compound's functional activity—whether it acts as an antagonist, agonist, or partial agonist—determines its ultimate effect on cellular signaling.
-
Dopamine D2 & Serotonin 5-HT2A Receptor Antagonism : this compound is a potent antagonist at both D2 and 5-HT2A receptors. The D2 receptor blockade in the mesolimbic pathway is fundamental to its antipsychotic effect on the positive symptoms of schizophrenia (e.g., hallucinations, delusions). The concurrent 5-HT2A antagonism is thought to mitigate the extrapyramidal side effects (EPS) typically associated with D2 blockade and may contribute to efficacy against negative symptoms.
-
Serotonin 5-HT7 Receptor Antagonism : this compound has a very high affinity and acts as a full antagonist at 5-HT7 receptors. This action is strongly implicated in its pro-cognitive and antidepressant effects. Antagonism of 5-HT7 receptors may play a role in regulating mood and circadian rhythms.
-
Serotonin 5-HT1A Receptor Partial Agonism : As a partial agonist at 5-HT1A receptors, this compound may contribute to its anxiolytic and antidepressant properties. This activity is a shared feature of several anxiolytic and antidepressant medications.
-
Adrenergic α2C Receptor Antagonism : Moderate antagonism at α2C receptors may further enhance its antidepressant effects by modulating noradrenergic and dopaminergic transmission, particularly in the prefrontal cortex.
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in humans have been used to determine the in vivo occupancy of D2 receptors at clinically relevant doses. These studies are crucial for correlating drug concentration with target engagement. A D2 receptor occupancy of >60% is generally considered necessary for antipsychotic efficacy.
Table 2: this compound Dopamine D2 Receptor Occupancy by Single Oral Dose
| This compound Dose | D2 Receptor Occupancy (%) | Brain Region |
|---|---|---|
| 10 mg | 41 - 43% | Striatum |
| 20 mg | 51 - 55% | Striatum |
| 40 mg | 63 - 67% | Striatum |
| 60 mg | 77 - 84% | Striatum |
| 80 mg | 73 - 79% | Striatum |
Note: Data from PET studies in healthy volunteers. Occupancy levels correlate well with serum concentrations of this compound.
Key Signaling Pathways
This compound's interactions at the receptor level initiate a cascade of intracellular signaling events. The primary pathways involve the modulation of G-protein coupled receptors (GPCRs) and their downstream effectors.
Dopamine D2 Receptor (D2R) Signaling
This compound's antagonism at D2 receptors, which are coupled to the inhibitory G-protein Gαi, prevents dopamine from binding and activating the receptor. This leads to a disinhibition of the enzyme adenylyl cyclase, resulting in a stabilization of cyclic AMP (cAMP) levels.
Caption: this compound antagonism at the D2 receptor.
Serotonin 5-HT2A Receptor (5-HT2AR) Signaling
The 5-HT2A receptor is coupled to the Gαq protein. Antagonism by this compound blocks serotonin-induced activation of phospholipase C (PLC), thereby reducing the production of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This modulation in the prefrontal cortex is thought to increase dopamine release, potentially improving negative and cognitive symptoms.
Caption: this compound antagonism at the 5-HT2A receptor.
Serotonin 5-HT7 Receptor (5-HT7R) Signaling
The 5-HT7 receptor is coupled to the stimulatory G-protein Gαs. This compound's antagonism prevents serotonin-induced activation of adenylyl cyclase, thereby reducing the production of cAMP. This pathway is a key target for modulating mood and cognition.
Caption: this compound antagonism at the 5-HT7 receptor.
Serotonin 5-HT1A Receptor (5-HT1AR) Signaling
As a partial agonist, this compound binds to the 5-HT1A receptor (coupled to Gαi) and produces a sub-maximal response compared to the endogenous ligand, serotonin. This results in a modest inhibition of adenylyl cyclase and a tempered reduction in cAMP levels, contributing to antidepressant and anxiolytic effects.
Caption: this compound partial agonism at the 5-HT1A receptor.
Downstream Neuroplastic Effects
Chronic administration of this compound has been shown to modulate neuroplasticity, which may be central to its long-term therapeutic effects. Studies suggest this compound can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and modulate the downstream mTOR signaling pathway, which is critical for synaptic protein synthesis and function.
Caption: this compound's proposed effect on neuroplasticity.
Experimental Methodologies
The characterization of this compound's mechanism of action relies on a suite of established pharmacological assays.
Radioligand Binding Assay Protocol
These assays are the gold standard for determining the binding affinity (Ki) of a compound for a receptor. They involve competing the unlabeled drug (this compound) against a radiolabeled ligand with known affinity for the target receptor.
Protocol Overview:
-
Membrane Preparation : Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.
-
Incubation : The membrane preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2) and varying concentrations of the unlabeled test compound (this compound).
-
Separation : At equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters that trap the membranes.
-
Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Activity Assays
Functional assays measure the biological response resulting from a drug-receptor interaction.
-
[35S]GTPγS Binding Assay : This assay measures G-protein activation. Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of a radioactive signal proportional to G-protein activation. For an antagonist like this compound at the D2 receptor, it would be shown to inhibit the dopamine-stimulated [35S]GTPγS binding. For a partial agonist at the 5-HT1A receptor, this compound would stimulate binding, but to a lesser degree than a full agonist.
-
Second Messenger Assays : These assays directly measure the downstream consequences of receptor activation, such as changes in intracellular cAMP or calcium levels. For example, this compound's antagonism of 5-HT7 receptors was demonstrated by its ability to inhibit 5-HT-stimulated cAMP accumulation in cells engineered to express the human 5-HT7 receptor.
In Vivo Receptor Occupancy (PET) Protocol
PET imaging allows for the non-invasive quantification of receptor occupancy in the living human brain.
Protocol Overview:
-
Subject Preparation : Healthy volunteers or patients are recruited. A baseline PET scan is often performed before drug administration.
-
Drug Administration : A single oral dose of this compound is administered.
-
Radioligand Injection : At the time of predicted peak plasma concentration of this compound, a specific PET radioligand (e.g., [11C]raclopride for D2/D3 receptors) is injected intravenously.
-
PET Scan : The subject's head is placed in the PET scanner, and emissions from the radiotracer are recorded for a set duration (e.g., 90 minutes).
-
Blood Sampling : Serial blood samples are taken to measure the plasma concentration of this compound and the radioligand.
-
Image Analysis : Dynamic PET images are reconstructed. The binding potential of the radioligand in specific brain regions (e.g., striatum, caudate) is calculated for both baseline and post-drug scans. Receptor occupancy is then calculated as the percentage reduction in radioligand binding potential after drug administration.
Caption: Workflow for an in vivo PET receptor occupancy study.
Conclusion
The mechanism of action of this compound is defined by its distinct high-affinity binding and functional activity at a specific profile of dopamine and serotonin receptors. Its potent antagonism of D2, 5-HT2A, and 5-HT7 receptors, combined with partial agonism at 5-HT1A receptors, underpins its efficacy in treating both psychotic and mood symptoms. The negligible interaction with H1 and M1 receptors contributes to its comparatively benign side-effect profile regarding weight gain and sedation. This multifaceted pharmacological profile, elucidated through rigorous in vitro and in vivo experimental methodologies, establishes this compound as a significant therapeutic option in the management of schizophrenia and bipolar disorder.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lurasidone
This document provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of this compound, an atypical antipsychotic agent. The information is compiled from extensive preclinical and clinical data, offering a core resource for research and development professionals.
Pharmacokinetics
The disposition of this compound in the body is characterized by its absorption, distribution, metabolism, and excretion (ADME) profile. Its pharmacokinetics are generally dose-proportional within the clinical dose range of 20 mg to 160 mg per day[1][2].
Absorption
This compound is absorbed after oral administration, with peak serum concentrations (Tmax) typically reached within 1 to 3 hours[1][2][3]. The absolute bioavailability is estimated to be between 9% and 19%.
A significant food effect has been observed. Administration with food (at least 350 calories) can increase the mean maximum concentration (Cmax) by up to three-fold and the area under the curve (AUC) by up to two-fold compared to fasting conditions. This effect is independent of the meal's fat content.
Distribution
This compound is extensively distributed throughout the body, with a large apparent volume of distribution (Vd) of approximately 6,173 L. It is highly bound to serum proteins (~99%), including albumin and alpha-1 acid glycoprotein.
Metabolism
This compound is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The major biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.
This metabolism results in two active metabolites and two major non-active metabolites:
-
ID-14283: A major active metabolite formed by hydroxylation, with an exposure that is approximately 25% of the parent compound.
-
ID-14326: A minor active metabolite.
-
ID-20219 and ID-20220: Two major non-active metabolites.
The activity of this compound is primarily due to the parent drug itself.
Excretion
Elimination of this compound and its metabolites occurs predominantly through the feces. Following a single radiolabeled dose, approximately 80% of the radioactivity is recovered in the feces and about 9% is recovered in the urine. The mean elimination half-life is approximately 18 hours, and steady-state concentrations are typically achieved within 7 days of initiating therapy. The mean apparent clearance is 3,902 mL/min.
Pharmacokinetic Data Summary
| Parameter | Value | Citation |
| Bioavailability | 9 - 19% | |
| Time to Peak (Tmax) | 1 - 3 hours | |
| Food Effect (AUC) | ~2-fold increase with ≥350 kcal | |
| Volume of Distribution (Vd) | 6,173 L | |
| Protein Binding | ~99% | |
| Elimination Half-life (t½) | ~18 hours | |
| Apparent Clearance (CL/F) | 3,902 mL/min | |
| Primary Metabolism | Cytochrome P450 3A4 (CYP3A4) | |
| Excretion Route | ~80% Feces, ~9% Urine |
Drug-Drug Interactions
Given that this compound is a sensitive substrate of CYP3A4, its plasma concentration is significantly affected by co-administration with strong inhibitors or inducers of this enzyme.
-
Strong CYP3A4 Inhibitors (e.g., ketoconazole): Concomitant use is contraindicated as it can dramatically increase this compound exposure (9.3-fold increase in AUC).
-
Moderate CYP3A4 Inhibitors (e.g., diltiazem): The this compound dose should be reduced, as these can more than double its exposure.
-
Strong CYP3A4 Inducers (e.g., rifampin): Co-administration is contraindicated as it can significantly decrease this compound exposure (reduced by one-fifth), potentially compromising efficacy.
Pharmacodynamics
This compound is a second-generation (atypical) antipsychotic with a distinct receptor binding profile that mediates its therapeutic effects.
Mechanism of Action
The efficacy of this compound is primarily mediated through a combination of antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of atypical antipsychotics, believed to be responsible for improving positive symptoms of psychosis while minimizing the risk of extrapyramidal side effects.
Additionally, this compound acts as a potent antagonist at 5-HT7 receptors and a partial agonist at 5-HT1A receptors. These activities are thought to contribute to its antidepressant and potential pro-cognitive effects. It has negligible affinity for histaminergic H1 and muscarinic M1 receptors, which accounts for its low propensity to cause side effects like sedation, weight gain, and anticholinergic effects.
Receptor Binding Affinity Profile
The in vitro binding affinities (Ki) of this compound for key neurotransmitter receptors are summarized below. Lower Ki values indicate higher binding affinity.
| Receptor | Action | Ki (nM) | Citation |
| Serotonin 5-HT2A | Antagonist | 0.47 | |
| Serotonin 5-HT7 | Antagonist | 0.495 | |
| Dopamine D2 | Antagonist | 0.994 | |
| Serotonin 5-HT1A | Partial Agonist | 6.38 | |
| Adrenergic α2C | Antagonist | 10.8 | |
| Adrenergic α2A | Antagonist | 41 | |
| Adrenergic α1 | Antagonist | 48 | |
| Histamine H1 | - | >1000 | |
| Muscarinic M1 | - | >1000 |
Experimental Protocols
The characterization of this compound's pharmacokinetic and pharmacodynamic properties relies on standardized, validated methodologies.
Pharmacokinetic Analysis
Objective: To determine the single- and multiple-dose pharmacokinetic profile of this compound in human subjects.
Methodology:
-
Study Design: An open-label, single- and multiple-ascending dose study is conducted in healthy volunteers or a specific patient population.
-
Dosing: Subjects receive a single oral dose of this compound, followed by a washout period, and then multiple daily doses to achieve steady-state. Doses are typically administered with a standardized meal.
-
Sample Collection: Serial blood samples are collected at predefined time points post-dose (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours).
-
Bioanalysis: Plasma concentrations of this compound and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t½, Vd, and CL/F.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.
Methodology:
-
Receptor Preparation: Assays utilize cell membranes prepared from either animal tissues or cell lines stably expressing cloned human recombinant receptors.
-
Radioligand Displacement: The assay measures the ability of this compound to displace a specific high-affinity radioligand from the target receptor. For example, [3H]SB-269970 may be used for the 5-HT7 receptor.
-
Incubation: A constant concentration of the radioligand and receptor preparation is incubated with a range of concentrations of this compound.
-
Separation and Counting: Following incubation, bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations: Pathways and Workflows
Caption: Metabolic pathways of this compound via CYP3A4.
Caption: Primary signaling pathways of this compound.
Caption: Drug development workflow for this compound.
References
An In-depth Technical Guide to the Receptor Binding Profile of Lurasidone
Introduction
Lurasidone is a second-generation (atypical) antipsychotic agent belonging to the benzisothiazole class, approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is attributed to a unique and complex receptor binding profile, characterized by high affinity for specific dopamine and serotonin receptors.[3][4] Unlike many other antipsychotics, this compound exhibits minimal affinity for histaminic (H1) and muscarinic (M1) receptors, which is associated with a more favorable side-effect profile, particularly concerning weight gain, sedation, and metabolic disturbances.[5] This guide provides a detailed examination of this compound's receptor binding affinities, the experimental methods used to determine them, and the key signaling pathways it modulates.
Receptor Binding Affinity Profile
This compound's pharmacological activity is defined by its binding affinity (expressed as the inhibition constant, Ki) to a range of neurotransmitter receptors. A lower Ki value signifies a higher binding affinity. This compound demonstrates potent binding to dopamine D2, serotonin 5-HT2A, and serotonin 5-HT7 receptors. It also has a high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist, and moderate affinity for α2C-adrenergic receptors.
Data Presentation: Quantitative Binding Affinities
The following tables summarize the in vitro binding affinities of this compound for various human and animal receptors.
Table 1: Primary Receptor Targets of this compound
| Receptor Subtype | Ki (nM) | Functional Activity |
|---|---|---|
| Serotonin 5-HT7 | 0.49 - 0.5 | Antagonist |
| Serotonin 5-HT2A | 0.47 - 2.03 | Antagonist |
| Dopamine D2 | 0.994 - 1.68 | Antagonist |
| Serotonin 5-HT1A | 6.38 - 6.8 | Partial Agonist |
| Adrenergic α2C | 10.8 | Antagonist |
Data compiled from sources.
Table 2: Secondary and Low-Affinity Receptor Targets of this compound
| Receptor Subtype | Ki (nM) | IC50 (nM) |
|---|---|---|
| Adrenergic α2A | 41 | - |
| Adrenergic α1 | 48 | - |
| Dopamine D1 | 262 | - |
| Serotonin 5-HT2C | 415 | - |
| Histamine H1 | - | >1000 |
| Muscarinic M1 | - | >1000 |
Data compiled from sources.
Key Signaling Pathways
This compound's therapeutic effects are mediated through the modulation of downstream intracellular signaling cascades following receptor binding. Its combined antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics, while its potent 5-HT7 antagonism and 5-HT1A partial agonism contribute to its effects on mood and cognition.
Dopamine D2 Receptor Antagonism
This compound is a potent antagonist at D2 receptors. In the mesolimbic pathway, excessive dopaminergic activity is associated with the positive symptoms of schizophrenia. By blocking D2 receptors, this compound reduces this hyperactivity, thereby alleviating symptoms like hallucinations and delusions.
Serotonin 5-HT7 Receptor Antagonism
This compound has a uniquely high affinity for the 5-HT7 receptor, where it acts as a full antagonist. Antagonism of 5-HT7 receptors is linked to pro-cognitive and antidepressant effects. This mechanism may contribute to this compound's efficacy in treating cognitive deficits and depressive symptoms in schizophrenia and bipolar disorder.
Serotonin 5-HT1A Receptor Partial Agonism
This compound acts as a partial agonist at 5-HT1A receptors. This action is thought to contribute to its anxiolytic and antidepressant properties and may also help mitigate extrapyramidal side effects (EPS) that can arise from potent D2 receptor blockade.
Experimental Protocols
The binding affinities of this compound are determined using standardized in vitro assays. The primary method is the competitive radioligand binding assay, which quantifies the ability of a test compound (this compound) to displace a known radioactive ligand from a specific receptor.
General Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation :
-
Membrane fractions are prepared from animal tissues (e.g., rat brain) or from cultured cells stably expressing a specific cloned human receptor (e.g., CHO/h5-HT7 cells).
-
Tissues or cells are homogenized in a cold buffer solution and centrifuged to pellet the membranes, which contain the receptors of interest.
-
The final membrane pellet is resuspended in an assay buffer, and protein concentration is determined.
-
-
Assay Incubation :
-
The assay is conducted in 96-well plates.
-
Each well contains the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]SB-269970 for 5-HT7 receptors), and varying concentrations of the unlabeled test compound (this compound).
-
The plates are incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
-
Separation and Detection :
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis :
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profile of this compound, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Lurasidone: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Lurasidone is a second-generation atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Developed by Dainippon Sumitomo Pharma, its discovery marked a significant advancement in psychopharmacology, offering a unique receptor binding profile with a favorable metabolic side-effect profile compared to some other atypical antipsychotics.[1][2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailing its pharmacological mechanism of action, key quantitative data, and explicit experimental protocols for its chemical synthesis and pharmacological evaluation.
Discovery and Development
This compound, also known by its trade name Latuda®, was first synthesized around 2003 and received its initial FDA approval for the treatment of schizophrenia in adults on October 28, 2010.[2][4] Its development was driven by the need for antipsychotics with improved tolerability, particularly concerning metabolic side effects like weight gain and hyperlipidemia. This compound's chemical structure is a benzisothiazole derivative, structurally related to other atypical antipsychotics such as ziprasidone and perospirone.
The clinical development program for this compound was innovative in that it directly progressed from schizophrenia trials to investigating its efficacy in bipolar depression, addressing a significant unmet clinical need. Subsequent approvals expanded its use to include monotherapy and adjunctive therapy for bipolar depression in adults and treatment for schizophrenia in adolescents.
Pharmacological Profile and Mechanism of Action
This compound's therapeutic effects are attributed to its unique and potent interactions with several key neurotransmitter receptors in the central nervous system. It exhibits a high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, where it acts as an antagonist. Additionally, it functions as a partial agonist at the serotonin 5-HT1A receptor. Notably, this compound has negligible affinity for histaminergic H1 and muscarinic M1 receptors, which is believed to contribute to its lower incidence of side effects such as sedation, weight gain, and cognitive impairment.
The antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics, contributing to the alleviation of positive symptoms of schizophrenia, such as hallucinations and delusions. The 5-HT2A antagonism is also thought to mitigate the extrapyramidal side effects associated with D2 blockade. This compound's high affinity for the 5-HT7 receptor, where it acts as an antagonist, is a distinguishing feature among atypical antipsychotics and is suggested to contribute to its pro-cognitive and antidepressant effects. The partial agonism at 5-HT1A receptors is also believed to contribute to its anxiolytic and antidepressant properties.
Signaling Pathways
The interaction of this compound with its primary targets modulates several downstream signaling pathways. The blockade of D2 receptors in the mesolimbic pathway is central to its antipsychotic effect. In the nigrostriatal pathway, the concurrent 5-HT2A antagonism is thought to increase dopamine release, thereby reducing the risk of extrapyramidal symptoms. The 5-HT7 receptor antagonism and 5-HT1A partial agonism are linked to the modulation of serotonergic and dopaminergic activity in cortical and limbic regions, which is relevant to its effects on mood and cognition.
Quantitative Pharmacological Data
The binding affinities of this compound for various neurotransmitter receptors have been extensively characterized. The following tables summarize key quantitative data from in vitro studies.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 0.994 - 1.68 | |
| Serotonin 5-HT2A | 0.47 - 2.03 | |
| Serotonin 5-HT7 | 0.495 | |
| Serotonin 5-HT1A | 6.38 - 6.75 | |
| Adrenergic α2C | 10.8 | |
| Adrenergic α1 | 48 | |
| Serotonin 5-HT2C | 415 | |
| Histamine H1 | >1000 (IC50) | |
| Muscarinic M1 | >1000 (IC50) |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Bioavailability | 9-19% | |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | |
| Protein Binding | ~99% | |
| Elimination Half-life | 18 hours | |
| Metabolism | Primarily via CYP3A4 | |
| Major Active Metabolite | ID-14283 |
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process, typically starting from key chiral building blocks to construct the final complex molecule. Several synthetic routes have been described in the patent literature. Below is a representative, detailed experimental protocol for the synthesis of this compound hydrochloride.
Experimental Protocols for Synthesis
4.1.1. Synthesis of (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane
-
Dissolution: Dissolve (1R,2R)-1,2-cyclohexanedimethanol (1 molar equivalent) in methyl isobutyl ketone. Add triethylamine (2.0-3.0 molar equivalents).
-
Cooling: Cool the solution to 0-5 °C.
-
Mesylation: Slowly add methanesulfonyl chloride (2.0-2.2 molar equivalents) to the cooled solution over 60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: Stir the mixture at this temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up: Add water to the reaction mixture. Separate the organic and aqueous phases.
-
Isolation: Concentrate the organic phase under reduced pressure to obtain the title compound.
4.1.2. Synthesis of 3-(Piperazin-1-yl)benzo[d]isothiazole
-
Reaction Setup: In a reaction vessel, combine 3-chloro-1,2-benzisothiazole (1 molar equivalent) and piperazine (1.2 molar equivalents) in ethanol.
-
Heating: Heat the reaction mixture to 80 °C and maintain for 36 hours.
-
Work-up: After cooling, concentrate the reaction mixture. Dissolve the residue in ethyl acetate and wash with water.
-
Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.
4.1.3. Synthesis of (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazinium] methanesulfonate
-
Reaction Setup: Combine (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane (1 molar equivalent) and 3-(piperazin-1-yl)benzo[d]isothiazole (1 molar equivalent) in a suitable organic solvent such as methyl isobutyl ketone.
-
Base Addition: Add an insoluble inorganic base such as calcium hydroxide (multiple equivalents).
-
Heating: Heat the mixture to reflux and stir until the reaction is complete.
-
Isolation: After cooling, the solid base is filtered off. The filtrate containing the quaternary ammonium salt can be used directly in the next step or isolated.
4.1.4. Synthesis of (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
-
Ammonolysis: Heat a mixture of (3aR,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and ammonium acetate at 135°C until the reaction is complete.
-
Work-up: Cool the mixture and add water to precipitate the product.
-
Hydrogenation: Suspend the resulting imide in methanol and hydrogenate in the presence of a palladium on carbon catalyst under hydrogen pressure.
-
Isolation: Filter the catalyst and concentrate the filtrate to obtain the title compound.
4.1.5. Synthesis of this compound Hydrochloride
-
Coupling Reaction: Suspend (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazinium] methanesulfonate (1 molar equivalent), (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (1.1 molar equivalents), and potassium carbonate (1.2 molar equivalents) in toluene.
-
Heating: Heat the suspension at 105 °C for 15 hours, monitoring the reaction by UPLC.
-
Work-up: Cool the reaction mixture to room temperature and add water. Separate the organic phase.
-
Hydrochlorination: Concentrate the organic solution and treat with a solution of HCl in isopropanol to precipitate this compound as its hydrochloride salt.
-
Isolation and Purification: Filter the solid, wash with a small amount of acetone, and dry under vacuum to obtain this compound hydrochloride.
Pharmacological Evaluation: Experimental Protocols
The pharmacological activity of this compound has been determined through a series of in vitro and in vivo assays. The following sections detail the methodologies for key in vitro experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors.
General Protocol Outline:
5.1.1. Cell Membrane Preparation (from CHO or HEK293 cells)
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A, 5-HT7, 5-HT1A) under standard conditions (e.g., 37°C, 5% CO2).
-
Harvesting: Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspension and Storage: Resuspend the membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a Bradford assay), and store aliquots at -80°C until use.
5.1.2. Dopamine D2 Receptor Binding Assay
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation (containing D2 receptors), varying concentrations of this compound, and a fixed concentration of [3H]-Spiperone (e.g., 0.1-0.3 nM).
-
Define non-specific binding using a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC50 value for this compound and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
5.1.3. Serotonin 5-HT2A Receptor Binding Assay
-
Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: The procedure is analogous to the D2 receptor binding assay, with [3H]-Ketanserin as the radioligand and a suitable non-labeled 5-HT2A antagonist (e.g., 1 µM spiperone) to determine non-specific binding.
5.1.4. Serotonin 5-HT7 Receptor Binding Assay
-
Radioligand: [3H]-SB-269970 (a selective 5-HT7 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
-
Procedure: The procedure is similar to the assays described above, using [3H]-SB-269970 as the radioligand and a non-labeled 5-HT7 antagonist (e.g., 10 µM clozapine) to define non-specific binding.
In Vitro Functional Assays
Objective: To determine the functional activity of this compound as an antagonist or partial agonist at specific receptors.
5.2.1. cAMP Functional Assay (for Gs or Gi/o-coupled receptors like 5-HT1A and 5-HT7)
-
Cell Culture: Plate HEK293 or CHO cells expressing the receptor of interest in a 96-well plate.
-
Agonist/Antagonist Treatment:
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Agonist Mode: Treat the cells with varying concentrations of this compound alone.
-
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a competitive immunoassay based on HTRF or ELISA).
-
Data Analysis:
-
Antagonist Activity: Plot the cAMP response against the concentration of this compound to determine the IC50 for inhibition of the agonist-induced response.
-
Agonist Activity: Plot the cAMP response against the concentration of this compound to determine the EC50 and the maximal response (Emax) relative to a full agonist. A partial agonist will have an Emax lower than that of a full agonist.
-
5.2.2. [35S]GTPγS Binding Assay (for G-protein activation)
-
Membrane Preparation: Use cell membranes prepared as described for the radioligand binding assays.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of this compound (or an agonist for antagonist mode), GDP, and [35S]GTPγS in an appropriate assay buffer.
-
Incubation: Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Separation and Quantification: Separate the membrane-bound [35S]GTPγS from the free form by rapid vacuum filtration and quantify the radioactivity on the filters.
-
Data Analysis: Analyze the stimulation of [35S]GTPγS binding by this compound (for agonist activity) or the inhibition of agonist-stimulated binding (for antagonist activity) to determine EC50 or IC50 values.
Conclusion
This compound represents a significant development in the treatment of schizophrenia and bipolar depression, stemming from a targeted drug discovery effort to create an atypical antipsychotic with a favorable efficacy and side-effect profile. Its unique pharmacology, characterized by high affinity for D2, 5-HT2A, and 5-HT7 receptors, and partial agonism at 5-HT1A receptors, underpins its therapeutic actions. The synthetic pathways to this compound are well-established, allowing for its efficient production. The detailed experimental protocols provided in this guide for its synthesis and pharmacological characterization offer a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and innovation in the realm of CNS therapeutics.
References
A Preclinical Deep Dive into Lurasidone: A Technical Guide for Researchers
This technical guide offers an in-depth exploration of the preclinical research that has defined the pharmacological profile of lurasidone, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression. This document is intended for researchers, scientists, and drug development professionals, providing a granular look at the foundational in vitro and in vivo studies that have elucidated its mechanism of action and therapeutic potential.
Pharmacodynamics: Receptor Binding Profile and Functional Activity
This compound's therapeutic effects are rooted in its unique receptor binding profile, characterized by high affinity for a specific subset of dopamine and serotonin receptors. This profile is believed to contribute to its antipsychotic efficacy while minimizing some of the side effects associated with older antipsychotic agents.
Receptor Binding Affinities
The affinity of this compound for various neurotransmitter receptors has been quantified through in vitro receptor binding assays using cloned human receptors or membrane fractions from animal central nervous system tissue.[1] The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Receptor | Ki (nM) | Reference(s) |
| Serotonin 5-HT7 | 0.49 - 0.5 | [1][2] |
| Dopamine D2 | 0.994 - 1.68 | [1] |
| Serotonin 5-HT2A | 0.47 - 2.03 | [1] |
| Serotonin 5-HT1A | 6.75 - 6.8 | |
| Adrenergic α2C | 10.8 | |
| Adrenergic α2A | 41 | |
| Adrenergic α1 | 48 | |
| Dopamine D1 | 262 | |
| Serotonin 5-HT2C | 415 | |
| Histamine H1 | >1000 | |
| Muscarinic M1 | >1000 |
Functional Receptor Activity
Beyond simple binding, in vitro functional assays have been crucial in defining how this compound modulates the activity of its target receptors. These studies have revealed a complex pharmacological profile of antagonism and partial agonism.
-
Dopamine D2 Receptor: Full Antagonist
-
Serotonin 5-HT2A Receptor: Full Antagonist
-
Serotonin 5-HT7 Receptor: Full Antagonist
-
Serotonin 5-HT1A Receptor: Partial Agonist
This combination of activities is central to this compound's mechanism of action. The D2 and 5-HT2A antagonism is a hallmark of atypical antipsychotics, contributing to the alleviation of positive symptoms of schizophrenia. The high-affinity antagonism at 5-HT7 receptors and partial agonism at 5-HT1A receptors are thought to contribute to its effects on cognitive function and mood.
Signaling Pathways
The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal function. The following diagrams illustrate the primary signaling pathways associated with this compound's mechanism of action.
A significant downstream effect of chronic this compound administration observed in preclinical models is the modulation of neuroplasticity, partly through the upregulation of Brain-Derived Neurotrophic Factor (BDNF).
Pharmacokinetics
Preclinical pharmacokinetic studies, primarily in rodents, have been essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
| Parameter | Value | Species | Route | Reference(s) |
| Systemic Clearance | 22.1 - 27.0 mL/min/kg | Rat | Intravenous | |
| Volume of Distribution (steady-state) | 2,380 - 2,850 mL/kg | Rat | Intravenous | |
| Half-life | 229 - 267 min | Rat | Intravenous | |
| Plasma Protein Binding | ~99.6% | Rat | ||
| Metabolism | Primarily via CYP3A4 |
In Vivo Efficacy: Key Preclinical Models
The therapeutic potential of this compound has been evaluated in a range of animal models designed to mimic aspects of schizophrenia, bipolar disorder, and associated cognitive deficits.
Models of Antipsychotic Activity
This model is widely used to screen for antipsychotic potential. This compound has been shown to inhibit methamphetamine-induced hyperactivity in rats, an effect predictive of its efficacy against the positive symptoms of schizophrenia.
Models for Cognitive Enhancement
A key area of preclinical investigation for this compound has been its potential to improve cognitive deficits, a core and often treatment-resistant feature of schizophrenia.
The NMDA receptor antagonist MK-801 is used to induce cognitive deficits in rodents. This compound has demonstrated the ability to reverse MK-801-induced impairments in the passive avoidance test, suggesting a pro-cognitive effect. This effect is thought to be mediated, at least in part, by its 5-HT7 receptor antagonism and 5-HT1A receptor partial agonism.
Models for Antidepressant Activity
This compound has shown antidepressant-like effects in the mouse forced swim test by reducing immobility time. This effect was found to be dependent on 5-HT7 receptor antagonism.
Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in the preclinical evaluation of this compound.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for a specific neurotransmitter receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (from recombinant cell lines or animal brain tissue).
-
A specific radioligand for the target receptor (e.g., [3H]raclopride for D2 receptors).
-
This compound hydrochloride at various concentrations.
-
Incubation buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Cell membranes are incubated in a buffer solution containing the radioligand and a range of concentrations of this compound.
-
The incubation is allowed to proceed to equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Passive Avoidance Test
-
Objective: To assess the effect of this compound on learning and memory, particularly in a model of cognitive impairment.
-
Apparatus: A two-compartment box with one illuminated "safe" compartment and one dark compartment with an electrified grid floor.
-
Procedure:
-
Training: A rodent (typically a rat) is placed in the lit compartment. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Upon entering the dark compartment, a mild, brief electrical foot shock is delivered.
-
Treatment: this compound (or vehicle) and a cognitive impairing agent like MK-801 are administered either before or after the training session, depending on the experimental design (to assess effects on learning acquisition or memory consolidation, respectively).
-
Retention Test: After a set period (e.g., 24 hours), the rodent is placed back in the lit compartment. The latency to re-enter the dark compartment (step-through latency) is measured.
-
-
Endpoint: A longer step-through latency indicates that the animal has learned and remembers the aversive experience associated with the dark compartment. The ability of this compound to increase the step-through latency in MK-801-treated animals is indicative of a pro-cognitive effect.
Forced Swim Test
-
Objective: To evaluate the antidepressant-like properties of this compound.
-
Apparatus: A transparent cylinder filled with water to a depth that prevents the mouse from touching the bottom or escaping.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder for a short period (typically 6 minutes).
-
The session is videotaped for later analysis.
-
An observer, blind to the treatment conditions, scores the duration of time the mouse spends immobile (making only the movements necessary to keep its head above water) versus the time spent actively swimming or climbing.
-
-
Endpoint: A reduction in the duration of immobility is interpreted as an antidepressant-like effect. This compound has been shown to decrease immobility time in this test.
Conclusion
The preclinical data for this compound have established a distinct pharmacological profile that differentiates it from other atypical antipsychotics. Its high affinity for D2, 5-HT2A, 5-HT7, and 5-HT1A receptors, coupled with a lack of affinity for histaminergic and muscarinic receptors, provides a strong rationale for its observed clinical efficacy and tolerability profile. In vivo studies in rodent models have consistently demonstrated its potential for antipsychotic, antidepressant, and pro-cognitive effects. This comprehensive preclinical foundation has been instrumental in guiding the clinical development of this compound and continues to inform research into its full therapeutic potential.
References
Lurasidone for Schizophrenia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lurasidone, an atypical antipsychotic agent, for the treatment of schizophrenia. It details the compound's mechanism of action, pharmacological profile, clinical efficacy, and safety, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction
Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (apathy, social withdrawal), and cognitive deficits. The pathophysiology is strongly linked to dysregulation of neurotransmitter systems, primarily dopamine.[1][2] Atypical antipsychotics, which modulate both dopamine and serotonin pathways, are a cornerstone of treatment. This compound is a second-generation (atypical) antipsychotic approved for the treatment of schizophrenia and bipolar depression.[3][4]
Mechanism of Action and Pharmacology
The therapeutic effects of this compound are believed to be mediated through a combination of antagonist and partial agonist activities at central dopamine and serotonin receptors.[3] Unlike many other antipsychotics, it has negligible affinity for histaminergic (H1) and muscarinic (M1) receptors, which is associated with a more favorable side-effect profile regarding weight gain, sedation, and cognitive blunting.
This compound's primary pharmacological actions include:
-
Dopamine D2 Receptor Antagonism : High-affinity binding and antagonism at D2 receptors are central to alleviating the positive symptoms of schizophrenia by mitigating excessive dopaminergic activity in the mesolimbic pathway.
-
Serotonin 5-HT2A Receptor Antagonism : Potent antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is thought to contribute to efficacy against negative symptoms and reduce the risk of extrapyramidal symptoms (EPS) compared to pure D2 antagonists.
-
Serotonin 5-HT7 Receptor Antagonism : this compound exhibits the highest binding affinity for the 5-HT7 receptor among atypical antipsychotics. Antagonism at this receptor is implicated in improving cognition and mood.
-
Serotonin 5-HT1A Receptor Partial Agonism : This activity may contribute to the anxiolytic and antidepressant properties of the drug.
Receptor Binding Profile
The affinity of this compound for key neurotransmitter receptors is summarized in Table 1. A lower dissociation constant (Ki) value indicates a higher binding affinity.
| Table 1: this compound Receptor Binding Affinity Profile | |
| Receptor | Ki (nM) |
| Serotonin 5-HT7 | 0.495 - 0.5 |
| Serotonin 5-HT2A | 0.47 - 2.03 |
| Dopamine D2 | 0.994 - 1.68 |
| Serotonin 5-HT1A (Partial Agonist) | 6.38 - 6.8 |
| Adrenergic α2C | 10.8 |
| Adrenergic α2A | 41 |
| Adrenergic α1 | 48 |
| Dopamine D1 | 262 |
| Serotonin 5-HT2C | 415 |
| Histamine H1 | >1000 |
| Muscarinic M1 | >1000 |
Signaling Pathways
This compound's therapeutic effects stem from its modulation of distinct intracellular signaling cascades. Its antagonism of D2, 5-HT2A, and 5-HT7 receptors leads to a complex downstream response. The primary G-protein coupled pathways are visualized below.
Caption: this compound's primary receptor antagonism and associated G-protein pathways.
Clinical Development and Efficacy
The efficacy of this compound for the acute treatment of schizophrenia has been established in multiple short-term (6-week), randomized, double-blind, placebo-controlled clinical trials.
Experimental Protocol: Phase 3 Clinical Trial
A typical Phase 3 study protocol for evaluating this compound in acute schizophrenia involves a multicenter, randomized, double-blind, placebo- and often active-comparator-controlled design.
Key Design Elements:
-
Participants : Adults (typically 18-75 years) with a DSM-IV diagnosis of schizophrenia experiencing an acute exacerbation of psychotic symptoms.
-
Inclusion Criteria : Minimum baseline score on the Positive and Negative Syndrome Scale (PANSS) total score (e.g., ≥80) and Clinical Global Impressions-Severity (CGI-S) score (e.g., ≥4).
-
Exclusion Criteria : Imminent risk of suicide/harm, significant unstable medical conditions, or substance abuse within the last 6 months.
-
Intervention : Random assignment to fixed doses of this compound (e.g., 40 mg/day, 80 mg/day, 120 mg/day), placebo, or an active comparator (e.g., Olanzapine 15 mg/day) for 6 weeks.
-
Primary Outcome Measure : Change from baseline to week 6 in the PANSS total score.
-
Secondary Outcome Measures : Change from baseline in CGI-S score, PANSS subscale scores (positive, negative, general psychopathology), and response rates.
Caption: Workflow of a typical Phase 3 clinical trial for this compound in schizophrenia.
Clinical Efficacy Data
This compound has consistently demonstrated statistically significant improvement in the symptoms of schizophrenia compared to placebo. Efficacy is measured by the change in PANSS total score from baseline.
| Table 2: Summary of this compound Efficacy in 6-Week Adult Schizophrenia Trials | |||
| Study | This compound Dose | Placebo-Adjusted LS Mean Change in PANSS Total Score (Effect Size) | Reference |
| Meltzer et al., 2011 | 40 mg/day | -9.6 (ES=0.45) | |
| 120 mg/day | -12.6 (ES=0.57) | ||
| Loebel et al. (Adolescents) | ~37 mg/day (40 mg) | -8.0 (ES=0.51) | |
| ~74 mg/day (80 mg) | -7.7 (ES=0.48) | ||
| Pooled Analysis (Adolescents/Young Adults) | 40/80 mg/day | -9.4 to -16.1 (ES=0.53-0.90) | |
| 120/160 mg/day | (Effect sizes increased with dose) |
LS Mean = Least Squares Mean; ES = Effect Size
Treatment with this compound (40 mg and 120 mg) also resulted in significantly greater improvements on PANSS positive and negative subscales and the CGI-S score compared with placebo.
Safety and Tolerability
This compound is generally well-tolerated. Its safety profile is consistent with its receptor binding activity, notably its low affinity for H1 and M1 receptors.
Common Adverse Events
The most frequently reported adverse events in short-term clinical trials are typically dose-related.
| Table 3: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Pooled Analyses | ||
| Adverse Event | This compound Incidence (%) | Placebo Incidence (%) |
| Nausea | 10.0 - 16.7 | 5.0 |
| Somnolence / Sedation | 12.1 - 14.6 | ~7.0 |
| Akathisia | 10.1 - 13.0 | 3.0 |
| Extrapyramidal Symptoms (EPS) | 14.0 | 6.0 |
| Insomnia | 15.8 | N/A |
| Headache | Reported | Reported |
Metabolic and Cardiovascular Profile
A key advantage of this compound is its minimal effect on weight and metabolic parameters.
-
Weight Gain : Short- and long-term studies show a low risk for clinically significant weight gain (≥7% increase from baseline).
-
Metabolic Parameters : this compound has minimal effects on lipids and glycemic indices.
-
Cardiovascular : The tolerability profile shows no significant adverse cardiovascular effects, such as orthostatic hypotension or QTc interval prolongation.
Logical Framework: From Receptor Profile to Clinical Outcomes
The clinical effects of this compound can be logically linked to its receptor binding profile. High-affinity antagonism at D2 and 5-HT2A receptors drives antipsychotic efficacy, while activity at other receptors modulates side effects and may offer additional therapeutic benefits.
Caption: Linking this compound's receptor profile to its clinical effects.
Conclusion
This compound possesses a unique pharmacological profile characterized by potent antagonism of D2, 5-HT2A, and 5-HT7 receptors, partial agonism of 5-HT1A receptors, and minimal affinity for H1 and M1 receptors. This profile translates into broad efficacy against the symptoms of schizophrenia, as demonstrated in numerous clinical trials. Furthermore, its favorable safety profile, particularly the low propensity for weight gain and metabolic disturbances, makes it a valuable therapeutic option in the management of schizophrenia. Future research may further elucidate the role of 5-HT7 antagonism in cognitive enhancement and the long-term benefits of its metabolic-sparing properties.
References
Lurasidone for Bipolar Disorder: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the research on lurasidone for the treatment of bipolar disorder. It is designed to be a core resource for professionals in the field, offering detailed data, experimental methodologies, and visualizations of key pathways.
Introduction
This compound is an atypical antipsychotic that has demonstrated efficacy in the treatment of major depressive episodes associated with bipolar I disorder, both as a monotherapy and as an adjunctive therapy with lithium or valproate.[1][2] Its unique receptor binding profile and downstream effects on neurotrophic factors are believed to contribute to its therapeutic action in bipolar depression. This document synthesizes the available preclinical and clinical research to provide a detailed understanding of this compound's pharmacology and clinical application in this indication.
Pharmacodynamics: Receptor Binding Profile
This compound exhibits a distinct receptor binding profile, characterized by high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors. It also acts as a partial agonist at 5-HT1A receptors and has a moderate affinity for α2C-adrenergic receptors.[3][4] Notably, this compound has minimal affinity for histamine H1 and muscarinic M1 receptors, which is associated with a lower incidence of side effects such as weight gain and sedation.[5]
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Receptor Action |
| Dopamine D2 | 1.68 | Antagonist |
| Serotonin 5-HT2A | 2.03 | Antagonist |
| Serotonin 5-HT7 | 0.49 | Antagonist |
| Serotonin 5-HT1A | 6.75 | Partial Agonist |
| Adrenergic α2C | 10.8 | Antagonist |
| Adrenergic α1 | 48 | Antagonist |
| Serotonin 5-HT2C | 415 | Antagonist |
| Histamine H1 | >1000 | - |
| Muscarinic M1 | >1000 | - |
Data compiled from multiple sources.
Figure 1: this compound's primary receptor binding profile and actions.
Proposed Mechanism of Action in Bipolar Depression
The therapeutic effects of this compound in bipolar depression are thought to be mediated by a combination of its receptor activities. The antagonism of D2 and 5-HT2A receptors is a common mechanism among atypical antipsychotics. The potent 5-HT7 receptor antagonism and 5-HT1A receptor partial agonism are believed to contribute to its antidepressant and pro-cognitive effects. It has been proposed that this compound may regulate the serotonergic synapse signaling pathway.
Figure 2: Proposed signaling pathways for this compound's antidepressant effects.
Clinical Efficacy in Bipolar Depression
Multiple randomized, double-blind, placebo-controlled trials have established the efficacy of this compound in treating major depressive episodes in patients with bipolar I disorder.
Monotherapy Trials
This compound monotherapy has been shown to be effective in reducing depressive symptoms.
| Study (Trial ID) | Treatment Groups | N | Baseline MADRS (Mean) | Change from Baseline in MADRS at Week 6 (LSMD vs. Placebo) | Baseline CGI-BP-S (Mean) | Change from Baseline in CGI-BP-S at Week 6 (LSMD vs. Placebo) |
| PREVAIL 2 (NCT00868699) | This compound 20-60 mg/day | 166 | 30.3 | -4.7 (-15.4 vs -10.7) | 4.4 | -0.7 (-1.8 vs -1.1) |
| This compound 80-120 mg/day | 169 | 30.5 | -4.7 (-15.4 vs -10.7) | 4.4 | -0.6 (-1.7 vs -1.1) | |
| Placebo | 170 | 30.3 | - | 4.4 | - | |
| Ishida et al., 2020 | This compound 20-60 mg/day | 184 | 30.9 | -3.0 (-13.6 vs -10.6) | 4.4 | -0.4 (-1.5 vs -1.1) |
| This compound 80-120 mg/day | 169 | 30.8 | -2.0 (-12.6 vs -10.6) | 4.4 | -0.3 (-1.4 vs -1.1) | |
| Placebo | 172 | 30.7 | - | 4.4 | - |
MADRS: Montgomery-Åsberg Depression Rating Scale; CGI-BP-S: Clinical Global Impression-Bipolar Version-Severity of Illness; LSMD: Least Squares Mean Difference.
Adjunctive Therapy Trials
This compound has also demonstrated efficacy as an adjunctive treatment to lithium or valproate.
| Study (Trial ID) | Treatment Groups | N | Baseline MADRS (Mean) | Change from Baseline in MADRS at Week 6 (LSMD vs. Placebo) | Baseline CGI-BP-S (Mean) | Change from Baseline in CGI-BP-S at Week 6 (LSMD vs. Placebo) |
| PREVAIL 1 (NCT00868452) | This compound 20-120 mg/day + Li/Val | 183 | 30.6 | -3.6 (-17.1 vs -13.5) | 4.4 | -0.45 (-1.96 vs -1.51) |
| Placebo + Li/Val | 165 | 30.8 | - | 4.4 | - |
Li/Val: Lithium or Valproate.
Pharmacokinetics
This compound is administered orally and should be taken with food (at least 350 calories) to maximize absorption.
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Bioavailability | 9-19% (increased with food) |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours |
| Protein Binding | ~99.8% |
| Metabolism | Primarily via CYP3A4 |
| Elimination Half-life | 18 hours |
| Excretion | ~80% in feces, ~9% in urine |
Data compiled from multiple sources.
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
General Methodology: Competitive radioligand binding assays are employed. These assays typically involve the following steps:
-
Receptor Preparation: Membranes from cells expressing cloned human receptors (e.g., HEK 293 cells) or from animal brain tissue are prepared.
-
Incubation: The receptor preparation is incubated with a specific radioligand for the receptor of interest and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Specific Example (5-HT7 Receptor):
-
Radioligand: [3H]SB-269970
-
Tissue: Rat brain slices or Chinese hamster ovary (CHO) cells expressing human 5-HT7 receptors.
-
Procedure: Brain slices or cell membranes are incubated with a fixed concentration of [3H]SB-269970 in the presence of increasing concentrations of this compound.
In Vivo Studies on Brain-Derived Neurotrophic Factor (BDNF)
Objective: To investigate the effect of this compound on the expression of BDNF in the brain.
Animal Model: Male Sprague-Dawley rats.
Experimental Design:
-
Treatment: Rats are administered this compound or vehicle daily for a specified period (e.g., 21 days).
-
Stress Induction (optional): A subset of animals may be subjected to an acute stressor (e.g., forced swim test) to assess the interaction between this compound and stress on BDNF expression.
-
Tissue Collection: Following the treatment period, brain regions of interest (e.g., prefrontal cortex, hippocampus) are dissected.
-
Analysis:
-
mRNA Expression: Total RNA is extracted from the tissue, and the levels of BDNF mRNA are quantified using real-time polymerase chain reaction (RT-PCR).
-
Protein Expression: Protein is extracted from the tissue, and the levels of pro-BDNF and mature BDNF are quantified using Western blot analysis.
-
Clinical Trial Design (Monotherapy - e.g., NCT00868699)
Objective: To evaluate the efficacy and safety of this compound monotherapy in patients with bipolar I depression.
Study Design: A 6-week, randomized, double-blind, placebo-controlled, multicenter study.
Patient Population:
-
Inclusion Criteria: Adults with a DSM-IV-TR diagnosis of bipolar I disorder, currently experiencing a major depressive episode. Montgomery-Åsberg Depression Rating Scale (MADRS) score ≥ 20 and a Young Mania Rating Scale (YMRS) score ≤ 12.
-
Exclusion Criteria: Current psychotic features, recent hospitalization for mania or a mixed episode, and imminent risk of suicide.
Intervention:
-
Patients are randomized to receive this compound (flexibly dosed, e.g., 20-60 mg/day or 80-120 mg/day) or placebo.
Assessments:
-
Primary Efficacy Endpoint: Change from baseline to week 6 in the MADRS total score.
-
Key Secondary Efficacy Endpoint: Change from baseline to week 6 in the Clinical Global Impressions-Bipolar Version-Severity of Illness (CGI-BP-S) score.
-
Assessment Schedule: MADRS and CGI-BP-S assessments are typically conducted at baseline and at weekly intervals throughout the 6-week study period.
Figure 3: Workflow of a typical this compound monotherapy clinical trial.
Conclusion
This compound presents a valuable therapeutic option for the management of bipolar depression, supported by a robust body of preclinical and clinical research. Its unique pharmacological profile, characterized by high affinity for D2, 5-HT2A, and 5-HT7 receptors, and partial agonism at 5-HT1A receptors, likely underpins its efficacy. Further research into its downstream signaling pathways and long-term effects will continue to refine our understanding of its role in the treatment of bipolar disorder.
References
- 1. Double‐blind, placebo‐controlled study of this compound monotherapy for the treatment of bipolar I depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound monotherapy in the treatment of bipolar I depression: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the Treatment of Schizophrenia: Design, Development, and Place in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Lurasidone: An Investigative Review of Off-Label Applications
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth examination of the off-label investigation of lurasidone, an atypical antipsychotic. This compound's unique receptor-binding profile has prompted research into its efficacy beyond its FDA-approved indications for schizophrenia and bipolar depression. This guide synthesizes clinical trial data, outlines experimental methodologies, and illustrates key mechanistic pathways to support further research and development.
Core Mechanism of Action
This compound's pharmacological effects are primarily mediated through a combination of antagonist and partial agonist activities at central dopamine and serotonin receptors.[1][2] It exhibits negligible affinity for histaminic (H1) and muscarinic (M1) receptors, which is thought to contribute to its relatively favorable metabolic and cognitive side-effect profile compared to other atypical antipsychotics.[3][4]
The drug's primary mechanism involves high-affinity antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[5] Additionally, it acts as a potent partial agonist at the serotonin 5-HT1A receptor. Its antagonist activity at the α2C-adrenergic receptor is moderate. This multi-receptor profile is believed to underpin its therapeutic effects on mood, psychosis, and cognition.
Below is a diagram illustrating the primary signaling pathways modulated by this compound.
Off-Label Indication: Major Depressive Disorder (MDD) with Mixed Features
One of the most robust areas of off-label investigation for this compound is in the treatment of MDD with mixed features, a condition characterized by depressive episodes accompanied by subsyndromal hypomanic symptoms.
Quantitative Data Summary
Clinical trial data indicates that this compound is effective in reducing depressive symptoms in patients with MDD with mixed features. The primary study supporting this is a six-week, randomized, double-blind, placebo-controlled trial.
| Outcome Measure | This compound (20-60 mg/day) | Placebo | Effect Size (Cohen's d) | p-value | Citation |
| MADRS Total Score (LS Mean Change) | -20.5 | -13.0 | 0.80 | <0.001 | |
| CGI-S Score (LS Mean Change) | -1.8 | -1.2 | 0.60 | <0.001 | |
| YMRS Total Score (LS Mean Change) | -4.1 | -2.0 | - | <0.001 | |
| Response Rate (≥50% MADRS reduction) | 65% | 30% | N/A | <0.001 | |
| Remission Rate (MADRS ≤10) | 49% | 23% | N/A | <0.001 | |
| Discontinuation due to AEs | 5.5% | 7.0% | N/A | NS |
MADRS: Montgomery-Åsberg Depression Rating Scale; CGI-S: Clinical Global Impressions-Severity; YMRS: Young Mania Rating Scale; LS: Least Squares; AEs: Adverse Events; NS: Not Significant.
The most frequently reported adverse events (≥5% and greater than placebo) were nausea (6.4%) and somnolence (5.5%).
Key Experimental Protocol: NCT01421134
The pivotal study for this indication provides a clear methodological framework for future research.
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled, flexible-dose, parallel-group study.
-
Participant Population: 209 outpatients aged 18-75 years.
-
Inclusion Criteria:
-
Diagnosis of MDD without psychotic features according to DSM-IV-TR, confirmed by the Structured Clinical Interview for DSM-IV Disorders (SCID-CT).
-
Currently experiencing a major depressive episode of at least 2 weeks in duration.
-
Presence of 2 or 3 protocol-defined manic symptoms (e.g., elevated mood, grandiosity, more talkative, flight of ideas/racing thoughts) on most days for the past 2 weeks.
-
Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 26.
-
-
Exclusion Criteria:
-
History of mania or hypomania (i.e., no lifetime Bipolar I or II disorder).
-
Current substance abuse or dependence (excluding nicotine).
-
Serious suicidal ideation.
-
-
Intervention:
-
This compound: 20-60 mg/day, flexible dosing, administered once daily in the evening.
-
Placebo: Identical in appearance, administered on the same schedule.
-
-
Primary Outcome Measure: Change from baseline to week 6 in the MADRS total score.
-
Key Secondary Outcome Measure: Change from baseline to week 6 in the Clinical Global Impressions-Severity (CGI-S) score.
-
Statistical Analysis: Efficacy data was analyzed using a mixed model for repeated measures (MMRM) on the intent-to-treat population.
The following diagram illustrates the typical workflow for a clinical trial of this nature.
Off-Label Indication: Comorbid Anxiety Symptoms
There is no evidence from randomized controlled trials (RCTs) to support the use of this compound for primary anxiety disorders like Generalized Anxiety Disorder. However, several post-hoc analyses of bipolar depression studies have evaluated its effect on comorbid anxiety symptoms.
Quantitative Data Summary
A post-hoc analysis of two pooled, 6-week, placebo-controlled trials in patients with Bipolar I depression (NCT00868699 and NCT00868452) demonstrated a reduction in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A).
| Anxiety Subtype & Treatment | This compound (LS Mean Change) | Placebo (LS Mean Change) | p-value | Citation |
| Psychic Anxiety (Monotherapy) | -4.82 | -2.97 | <0.001 | |
| Somatic Anxiety (Monotherapy) | -1.89 | -1.37 | 0.048 | |
| Psychic Anxiety (Adjunctive) | -5.56 | -4.26 | 0.009 | |
| Somatic Anxiety (Adjunctive) | -2.22 | -1.47 | 0.006 |
Data represents change from baseline in HAM-A subscores. Psychic Anxiety: HAM-A items 1-6, 14. Somatic Anxiety: HAM-A items 7-13.
Another post-hoc analysis from the MDD with mixed features study also found significant improvement in HAM-A total scores for patients with both mild and moderate-to-severe baseline anxiety. These findings suggest this compound may treat anxiety symptoms within the context of a mood disorder, but not as a primary anxiolytic.
Methodological Considerations
The evidence for anxiolytic effects is derived from post-hoc analyses, which have inherent limitations. These studies were not originally designed to test the efficacy of this compound for anxiety. The primary outcome was always a measure of depression (e.g., MADRS), and the anxiety assessments were secondary. Therefore, these results should be interpreted as hypothesis-generating, indicating a potential area for future dedicated research.
Off-Label Indication: Obsessive-Compulsive Disorder (OCD)
The investigation of this compound for OCD is currently limited to case reports and series, suggesting a potential role as an augmentation strategy in treatment-resistant cases. There is a lack of large-scale, controlled clinical trials.
Data Summary from Case Reports
Evidence is preliminary and lacks the rigor of controlled studies.
-
A case report detailed a patient with severe, treatment-resistant OCD and comorbid anorexia nervosa who showed significant improvement after this compound (37 mg/day) was added to fluoxetine. A full remission (Y-BOCS score ≤ 14) was reported after 3 months.
-
Another case report described a patient with early-onset schizophrenia and comorbid OCD who was resistant to multiple treatments, including clozapine. Following treatment with this compound (≥80 mg/day), the patient showed a regression in obsessive complaints alongside psychotic symptoms.
Methodological Limitations and Future Directions
Conclusion and Future Directions
The off-label investigation of this compound reveals a promising therapeutic avenue for Major Depressive Disorder with mixed features , supported by robust clinical trial data. For comorbid anxiety symptoms present in mood disorders, this compound appears effective, though dedicated studies are needed to confirm this as a primary treatment target. The evidence for its use in Obsessive-Compulsive Disorder is nascent and currently rests on case reports, highlighting a critical need for controlled clinical trials.
For drug development professionals, the data on MDD with mixed features presents the strongest case for pursuing a labeled indication. For researchers, the anxiolytic effects observed in post-hoc analyses and the preliminary signals in OCD warrant further, dedicated investigation to delineate this compound's full therapeutic potential. Future studies should employ rigorous methodologies, as outlined in the successful MDD trials, to validate these initial findings.
References
- 1. This compound | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Lurasidone and its Impact on Neuroplasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lurasidone, an atypical antipsychotic, has demonstrated significant potential in modulating neuroplasticity, a fundamental process in learning, memory, and cognitive function. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on neuronal plasticity. We will explore its multi-receptor binding profile and the subsequent downstream signaling cascades, including the Brain-Derived Neurotrophic Factor (BDNF) pathway, N-methyl-D-aspartate (NMDA) receptor modulation, and the mammalian target of rapamycin (mTOR) pathway. This document synthesizes preclinical and clinical data, presenting quantitative findings in structured tables and illustrating key pathways and experimental workflows through detailed diagrams. Methodologies of pivotal experiments are also described to provide a comprehensive resource for researchers in neuropsychopharmacology and drug development.
Introduction: this compound's Pharmacological Profile
This compound is a benzisothiazole derivative with a unique and potent multi-receptor binding profile that is thought to contribute to its therapeutic effects on psychosis, mood, and cognition.[1][2][3] Its primary mechanism of action involves high-affinity antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, coupled with partial agonism at 5-HT1A receptors.[2][4] Notably, this compound exhibits one of the highest affinities for the 5-HT7 receptor among atypical antipsychotics. This distinct pharmacological signature is hypothesized to be a key driver of its pro-cognitive and neuroplastic effects.
Receptor Binding Affinities
The affinity of this compound for various neurotransmitter receptors dictates its pharmacological activity. The following table summarizes the receptor binding affinities (Ki values in nM) of this compound for key receptors.
| Receptor | This compound Ki (nM) | Reference |
| 5-HT7 | 0.49 - 0.5 | |
| 5-HT2A | 0.47 - 2.03 | |
| Dopamine D2 | 0.994 - 1.68 | |
| 5-HT1A | 6.38 - 6.75 | |
| α2C-Adrenergic | 10.8 | |
| α2A-Adrenergic | 41 | |
| α1-Adrenergic | 48 |
Lower Ki values indicate higher binding affinity.
Core Signaling Pathways Modulated by this compound
This compound's engagement with its primary receptor targets initiates a cascade of intracellular signaling events that converge on the machinery of neuroplasticity. The following diagram illustrates the overarching hypothesis of how this compound's multi-receptor actions lead to enhanced neuroplasticity.
The BDNF Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Preclinical studies have consistently shown that chronic this compound administration upregulates BDNF expression in key brain regions like the prefrontal cortex and hippocampus.
The following diagram illustrates the proposed signaling pathway through which this compound modulates BDNF expression.
The following table summarizes the quantitative data from preclinical studies investigating the impact of this compound on BDNF mRNA and protein levels.
| Study Model | Brain Region | Treatment | Effect on Total BDNF mRNA | Effect on Long 3'-UTR BDNF mRNA | Reference |
| Chronic Mild Stress (CMS) in rats | Prefrontal Cortex | This compound | Normalized stress-induced reduction | Normalized stress-induced reduction | |
| Healthy rats | Prefrontal Cortex | This compound | Increased | Increased | |
| Healthy rats | Hippocampus | This compound | Increased (to a lesser extent than PFC) | - | |
| Healthy rats | Prefrontal Cortex | This compound + Valproate | +43% (this compound alone) | +46% (this compound alone), +74% (Combination) | |
| SERT Knockout rats | Prefrontal Cortex | This compound | Normalized reduced expression | - |
Modulation of NMDA Receptor Function
The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor and ion channel protein found in nerve cells that is critical for synaptic plasticity. This compound has been shown to enhance NMDA receptor-mediated synaptic responses, an effect thought to be mediated primarily through its potent 5-HT7 receptor antagonism.
In vivo electrophysiological studies have demonstrated that this compound administration leads to a significant and selective enhancement of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in pyramidal neurons of the prefrontal cortex. This effect is mimicked by a selective 5-HT7 receptor antagonist, but not by a D2 receptor antagonist, pointing to the crucial role of 5-HT7 receptor blockade in this pro-cognitive mechanism.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a protein kinase that regulates cell growth, proliferation, motility, survival, protein synthesis, and transcription. The mTOR signaling pathway is a downstream effector of BDNF signaling and is implicated in synaptic plasticity. In a chronic mild stress model, this compound was found to normalize stress-induced deficits in mTOR signaling in the prefrontal cortex.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the context of this compound and neuroplasticity research.
Real-Time Quantitative PCR (RT-qPCR) for BDNF mRNA Quantification
Objective: To measure the relative or absolute levels of BDNF mRNA transcripts in brain tissue samples.
Methodology:
-
RNA Extraction: Total RNA is extracted from dissected brain regions (e.g., prefrontal cortex, hippocampus) using a suitable method, such as TRIzol reagent, followed by purification with a column-based kit (e.g., RNeasy). RNA quality and quantity are assessed via spectrophotometry.
-
Reverse Transcription: A standardized amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction: The qPCR reaction is prepared with a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers specific for the BDNF transcript of interest (e.g., total BDNF, long 3'-UTR BDNF), and the cDNA template.
-
Thermocycling and Data Acquisition: The reaction is run in a real-time PCR cycler, which subjects the samples to repeated cycles of denaturation, annealing, and extension. Fluorescence is measured at each cycle.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, typically normalized to one or more stable housekeeping genes (e.g., GAPDH, β-actin). The comparative Ct (ΔΔCt) method is commonly used for relative quantification.
Western Blotting for Synaptic Protein Analysis
Objective: To detect and quantify the levels of specific synaptic proteins (e.g., PSD-95, synaptophysin, BDNF) in brain tissue lysates.
Methodology:
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer containing detergents and protease inhibitors to extract total protein. Protein concentration is determined using a colorimetric assay (e.g., BCA assay).
-
SDS-PAGE: A standardized amount of protein (e.g., 20-40 µg) is denatured and loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, typically overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal, which is proportional to the amount of protein, is captured using an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin, GAPDH).
In Vivo Electrophysiology for NMDAR-Mediated EPSC Recording
Objective: To measure the strength of synaptic transmission mediated by NMDA receptors in live animals.
Methodology:
-
Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., prefrontal cortex).
-
Electrode Placement: A recording electrode (a glass micropipette filled with an internal solution) is lowered into the target brain region to obtain a whole-cell patch-clamp recording from a neuron. A stimulating electrode is placed nearby to evoke synaptic responses.
-
Recording: Synaptic responses are evoked by delivering electrical pulses through the stimulating electrode. To isolate NMDAR-mediated currents, recordings are typically performed in the presence of an AMPA receptor antagonist and at a depolarized membrane potential to relieve the magnesium block of the NMDA receptor.
-
Data Acquisition and Analysis: The resulting electrical currents (EPSCs) are amplified, filtered, and digitized. The amplitude and kinetics of the NMDAR-mediated EPSCs are analyzed to assess synaptic strength.
The following diagram provides a simplified workflow for a preclinical study investigating the effects of this compound on neuroplasticity.
Clinical Evidence: this compound and Cognitive Function
Clinical trials have provided evidence for this compound's pro-cognitive effects in patients with schizophrenia. These studies often utilize standardized cognitive assessment batteries, such as the CogState computerized battery, to measure changes in various cognitive domains.
This compound's Impact on Cognitive Performance in Schizophrenia
A double-blind, placebo- and active-controlled study, followed by a 6-month extension, evaluated the effects of this compound on cognitive performance in patients with schizophrenia.
The following table summarizes the key findings on cognitive performance from a long-term study in adolescents with schizophrenia treated with this compound.
| Time Point | Mean Change in Cognitive Composite Z-score from Baseline |
| Week 0 (Open-Label Baseline) | +0.04 |
| Week 28 | +0.16 |
| Week 52 | +0.30 |
| Week 104 | +0.57 |
A positive change in Z-score indicates an improvement in cognitive performance.
In a post-hoc analysis of a long-term continuation study in adults with schizophrenia, this compound at final doses of 120 mg/d and 160 mg/d showed significantly greater improvement in overall cognitive performance compared to quetiapine XR at 6 months.
Conclusion
The evidence presented in this technical guide strongly supports the role of this compound in promoting neuroplasticity. Its unique receptor binding profile, particularly its potent 5-HT7 receptor antagonism and 5-HT1A receptor partial agonism, initiates a cascade of downstream signaling events that enhance BDNF expression, modulate NMDA receptor function, and influence the mTOR pathway. These molecular changes are associated with improvements in cognitive function, as demonstrated in both preclinical models and clinical trials. For researchers and drug development professionals, this compound serves as a compelling example of how a multi-target pharmacological approach can be leveraged to address the complex pathophysiology of neuropsychiatric disorders characterized by cognitive deficits. Further research into the intricate downstream effects of this compound will undoubtedly provide deeper insights into the molecular underpinnings of neuroplasticity and pave the way for the development of novel therapeutics with enhanced pro-cognitive efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normalization Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preclinical profile of this compound: clinical relevance for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive Effects of this compound and Cariprazine: A Mini Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Lurasidone and Brain-Derived Neurotrophic Factor (BDNF): A Technical Overview
Abstract
Lurasidone is a second-generation antipsychotic with a unique receptor-binding profile that contributes to its efficacy in treating schizophrenia and bipolar depression.[1] Beyond its primary effects on dopamine and serotonin receptors, emerging evidence highlights its significant impact on neuroplasticity, largely mediated through the modulation of Brain-Derived Neurotrophic Factor (BDNF). This technical guide provides an in-depth analysis of the relationship between this compound and BDNF, summarizing key preclinical and clinical findings, detailing the underlying molecular mechanisms and experimental protocols, and presenting quantitative data for researchers, scientists, and drug development professionals.
Introduction to this compound and BDNF
This compound is an atypical antipsychotic approved for the treatment of schizophrenia and depressive episodes associated with bipolar I disorder.[1][2] Its pharmacological profile is distinguished by high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, partial agonism at 5-HT1A receptors, and minimal affinity for histaminic H1 and muscarinic M1 receptors.[2][3] This profile is associated with a lower incidence of metabolic side effects, weight gain, and sedation compared to some other second-generation antipsychotics.
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. It plays a crucial role in learning, memory, and mood regulation. Dysregulation of BDNF signaling has been implicated in the pathophysiology of several psychiatric disorders, including schizophrenia and depression. This compound's ability to modulate BDNF expression and signaling is thought to be a key mechanism underlying its therapeutic effects, particularly on cognitive and negative symptoms.
This compound's Receptor Binding Profile
This compound's interaction with multiple receptor systems is central to its mechanism of action. The affinities for key receptors are summarized in the table below. The potent antagonism of the 5-HT7 receptor is particularly noteworthy, as this action is strongly linked to its pro-cognitive effects and its influence on BDNF signaling.
| Receptor | Affinity (Ki, nM) | Pharmacological Action |
| Dopamine D2 | 1.7 | Antagonist |
| Serotonin 5-HT2A | 2.0 | Antagonist |
| Serotonin 5-HT7 | 0.5 | Antagonist |
| Serotonin 5-HT1A | 6.8 | Partial Agonist |
| Noradrenaline α2C | 10.8 | Antagonist |
| Histamine H1 | Low Affinity | - |
| Muscarinic M1 | Low Affinity | - |
| (Data sourced from DrugBank and related publications) |
Effects on BDNF Expression and Protein Levels
Preclinical Evidence
Animal studies have consistently demonstrated that this compound administration increases BDNF expression in key brain regions associated with mood and cognition.
-
Chronic Administration: Repeated treatment with this compound has been shown to increase total BDNF mRNA levels in the prefrontal cortex (PFC) and, to a lesser extent, the hippocampus of rats under basal conditions. This increase in mRNA is paralleled by an enhancement of mature BDNF (mBDNF) protein levels in the PFC.
-
Stress Models: In animal models of depression, such as chronic mild stress (CMS), this compound treatment restored depleted BDNF mRNA levels in the PFC and normalized the reduced ratio of mature BDNF to its precursor, proBDNF, in the synaptic compartment. In prenatally stressed rats, adolescent treatment with this compound prevented the reduction of BDNF expression that typically manifests in adulthood.
-
Genetic Models: In serotonin transporter knockout (SERT-/-) rats, a model for anxiety and depression, chronic this compound normalized the reduced expression of BDNF in the prefrontal cortex, primarily by regulating specific BDNF transcripts.
Clinical Evidence
Clinical studies have investigated the effects of this compound on peripheral BDNF levels in patients, with findings suggesting a potential for neurotrophic modulation.
-
A randomized controlled trial comparing this compound with olanzapine in unmedicated schizophrenia patients found that serum BDNF levels increased in both treatment groups after 6 weeks. However, the increase was significantly higher in the olanzapine group.
-
It is well-documented that this compound stimulates BDNF secretion, which is a key factor in neurogenesis.
Signaling Pathways and Molecular Mechanisms
This compound's influence on BDNF is not direct but is mediated through a cascade of intracellular signaling events initiated by its receptor interactions. The 5-HT7 receptor antagonism is considered a primary driver of these effects.
Key Signaling Cascade
-
Receptor Blockade: this compound's high-affinity antagonism of the 5-HT7 receptor is a key initiating event.
-
TrkB Receptor Activation: Increased BDNF levels lead to the activation of its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).
-
Downstream Pathways: TrkB activation initiates several downstream signaling cascades crucial for neuroplasticity:
-
Akt Pathway: Activation of Protein Kinase B (Akt) is a critical step. Chronic haloperidol and fluvoxamine treatment, for instance, has been shown to increase the phosphorylation of Akt.
-
ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is also engaged, playing a role in gene expression and protein synthesis.
-
CREB Phosphorylation: Both Akt and ERK pathways converge on the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that directly promotes the transcription of the Bdnf gene.
-
Quantitative Data Summary
The following tables summarize quantitative findings from key preclinical and clinical studies.
Table 1: Preclinical Effects of this compound on BDNF Expression
| Study Model | Brain Region | Treatment Details | Outcome | Citation |
| Healthy Rats (Basal) | Prefrontal Cortex | Chronic this compound | ↑ Total BDNF mRNA, ↑ Mature BDNF Protein | |
| Healthy Rats (Basal) | Hippocampus | Chronic this compound | ↑ Total BDNF mRNA (lesser extent than PFC) | |
| Chronic Mild Stress (Rats) | Prefrontal Cortex | Chronic this compound | Restored BDNF mRNA levels; Normalized mBDNF/proBDNF ratio | |
| SERT-/- Rats | Prefrontal Cortex | Chronic this compound | Normalized reduced BDNF expression (via specific transcripts) | |
| Prenatal Stress (Rats) | Prefrontal Cortex | Adolescent this compound Treatment | Prevented adult deficit in BDNF expression |
Table 2: Clinical Effects of this compound on Serum BDNF
| Patient Population | Comparator | Treatment Duration | Outcome on Serum BDNF | Citation |
| Schizophrenia | Olanzapine | 6 weeks | ↑ BDNF levels (significant, but less than olanzapine group) |
Experimental Protocols
The methodologies employed in studying the this compound-BDNF relationship are crucial for interpreting the results. Below are summaries of typical protocols.
Animal Studies
-
Subjects: Adult male Sprague-Dawley rats are commonly used. For genetic models, serotonin transporter knockout (SERT-/-) rats are employed.
-
Drug Administration: this compound is typically administered orally (per os) by gavage. Doses in rat studies often range from 1 to 10 mg/kg. Chronic treatment regimens usually last for several weeks.
-
Tissue Collection: Following the treatment period and any behavioral testing, animals are sacrificed, and specific brain regions (e.g., prefrontal cortex, hippocampus) are rapidly dissected, frozen on dry ice, and stored at -80°C for later analysis.
-
BDNF mRNA Quantification: Total RNA is isolated from brain tissue using methods like guanidinium isothiocyanate/phenol extraction. Real-Time Polymerase Chain Reaction (RT-PCR) is then used to quantify the expression levels of total BDNF mRNA and specific exon variants.
-
BDNF Protein Quantification: Western blotting is used to measure the protein levels of both the precursor (proBDNF, ~32 kDa) and mature (mBDNF, ~14 kDa) forms of BDNF.
Clinical Studies
-
Design: Studies are often randomized, active-controlled, parallel-group clinical trials.
-
Participants: Unmedicated patients diagnosed with schizophrenia or bipolar disorder are recruited.
-
Intervention: Patients receive monotherapy with this compound or a comparator drug (e.g., olanzapine) for a defined period, such as 6 weeks.
-
Biomarker Measurement: Blood samples are collected at baseline and at the end of the treatment period. Serum is isolated to measure levels of neurotrophins, including BDNF, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Clinical Assessment: Psychopathology is assessed using scales like the Positive and Negative Syndrome Scale (PANSS).
Conclusion
The evidence strongly indicates that this compound modulates neuroplasticity by increasing the expression of BDNF and activating its downstream signaling pathways. This effect, likely driven by its potent 5-HT7 receptor antagonism, is observed in key brain regions integral to mood and cognition. In preclinical models of stress and disease, this compound demonstrates an ability to normalize deficits in the BDNF system. While clinical data on peripheral BDNF levels are still emerging, the collective findings support the hypothesis that this compound's therapeutic benefits, particularly for cognitive and depressive symptoms, are at least partially mediated by its positive influence on neurotrophic factors. Further research is warranted to fully elucidate the downstream synaptic consequences of this compound-induced BDNF modulation and to correlate these molecular changes with specific clinical outcomes in patient populations.
References
- 1. This compound for Treating Schizophrenia and Bipolar Depression: A Review of Its Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 3. ACS Chemical Neuroscience Molecule Spotlight on Latuda (this compound; SM-13,496) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lurasidone Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1] Its mechanism of action is believed to involve a combination of antagonist activity at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and partial agonist activity at the 5-HT1A receptor.[1][2] Notably, it possesses the highest affinity for the 5-HT7 receptor among atypical antipsychotics, which, along with its 5-HT1A partial agonism, may contribute to its antidepressant and pro-cognitive effects.[1][3] Preclinical studies in various animal models have been instrumental in elucidating its therapeutic potential and unique pharmacological profile. These studies have demonstrated its efficacy in models predictive of antipsychotic, antidepressant, and cognitive-enhancing activities.
Animal Models for this compound Studies
A variety of animal models are utilized to investigate the different therapeutic facets of this compound. These models aim to replicate specific symptoms of psychiatric disorders.
Models for Schizophrenia and Psychosis
Pharmacologically-induced models are commonly used to mimic the positive, negative, and cognitive symptoms of schizophrenia.
-
Phencyclidine (PCP) or MK-801-Induced Models: NMDA receptor antagonists like PCP and MK-801 are used to induce schizophrenia-like symptoms in rodents, including cognitive deficits. This compound has been shown to reverse learning and memory impairments in these models.
-
Relevance: These models are valuable for assessing the potential of antipsychotics to treat cognitive impairment associated with schizophrenia.
Models for Bipolar Depression and anhedonia
Models that induce depressive-like states are crucial for evaluating the antidepressant properties of this compound.
-
Chronic Mild Stress (CMS): This model exposes rodents to a series of unpredictable, mild stressors over an extended period, leading to behaviors resembling anhedonia, a core symptom of depression. This compound has been shown to normalize anhedonic behavior in the CMS model.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): These are acute models where immobility is interpreted as a sign of behavioral despair. This compound decreases immobility in these tests, an effect that is dependent on functional 5-HT₇ receptors.
-
Serotonin Transporter Knockout (SERT KO) Rats: This genetic model displays impaired emotional control. Chronic this compound treatment has been found to improve fear extinction in these animals.
-
Relevance: These models help in understanding the antidepressant effects of this compound and the role of the 5-HT7 receptor in mediating these effects.
Models for Cognitive Function
To specifically assess pro-cognitive effects, various behavioral tasks are employed, sometimes in combination with the schizophrenia models mentioned above.
-
Object Retrieval with Detours (ORD) Task in Marmosets: This task evaluates executive function. This compound has been shown to improve performance in this task in common marmosets, unlike other antipsychotics which impaired performance.
-
Novel Object Recognition (NOR) Test: This test assesses learning and memory. This compound reverses PCP-induced deficits in this task.
-
Relevance: These models are critical for substantiating the cognitive-enhancing claims of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies on this compound.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Risperidone | Olanzapine | Clozapine |
| 5-HT7 | 0.5 | 3.2 | 11 | 6.8 |
| D2 | 1.6 | 3.5 | 11 | 126 |
| 5-HT2A | 2.0 | 0.12 | 4 | 13 |
| 5-HT1A | 6.8 | 4.2 | 251 | 170 |
| α2C | 10.8 | 0.8 | 234 | 29 |
| α2A | 41 | 1.6 | 195 | 16 |
| α1 | 48 | 0.22 | 19 | 7 |
| D1 | 262 | 7.4 | 31 | 85 |
| 5-HT2C | 415 | 4.8 | 10 | 10 |
| H1 | >1000 | 21 | 7 | 6 |
| M1 | >1000 | >1000 | 1.9 | 1.9 |
Data compiled from published preclinical studies.
Table 2: Effects of this compound in Behavioral Models
| Model | Species | This compound Dose | Outcome |
| Forced Swim Test | Mouse | 0.3 - 1.0 mg/kg | Decreased immobility time |
| Chronic Mild Stress | Rat | Chronic Treatment | Improved anhedonia (sucrose consumption) |
| PCP-Induced NOR Deficit | Rat | Not Specified | Reversal of cognitive impairment |
| ORD Task | Marmoset | 10 mg/kg | Increased success rate in difficult trials |
| Fear Extinction | SERT KO Rat | Chronic Treatment | Significantly increased fear extinction |
Table 3: Neurochemical Effects of this compound
| Brain Region | This compound Dose | Effect | Putative Mechanism |
| Prefrontal Cortex | 0.25 & 0.5 mg/kg, s.c. | Increased dopamine efflux | 5-HT1A partial agonism and 5-HT7 antagonism |
| Hippocampus | 0.25 & 0.5 mg/kg, s.c. | Increased dopamine efflux | 5-HT1A partial agonism and 5-HT7 antagonism |
| Nucleus Accumbens | 0.5 mg/kg, s.c. | Smaller increase in dopamine efflux | Not specified |
| Prefrontal Cortex | In vivo administration | Enhanced NMDA receptor-mediated synaptic responses | 5-HT7 receptor antagonism |
| Prefrontal Cortex | Chronic Treatment in SERT KO rats | Normalized reduced BDNF expression | Modulation of neurotrophin transcripts |
Experimental Protocols
Chronic Mild Stress (CMS) Protocol for Depression Models
-
Animal Housing: Male Wistar rats are singly housed with food and water ad libitum on a 12-hour light/dark cycle.
-
Habituation: Animals are habituated to the housing conditions for at least one month before the experiment begins.
-
Baseline Sucrose Preference Test: To assess baseline hedonic behavior, rats are given a free choice between two bottles, one with 1% sucrose solution and one with water, for 24 hours. The position of the bottles is swapped after 12 hours to avoid place preference.
-
CMS Procedure (7 weeks): Rats are exposed to a series of mild, unpredictable stressors. The schedule is varied daily and weekly to maintain unpredictability. Stressors may include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation
-
Soiled cage
-
Predator sounds/smells
-
Changes in light/dark cycle
-
-
Drug Administration (starting from week 3 for 5 weeks):
-
CMS Group: Divided into vehicle and this compound treatment groups. This compound is administered (e.g., via oral gavage or intraperitoneal injection) daily.
-
Control Group: Non-stressed rats also receive vehicle or this compound.
-
-
Behavioral Monitoring: Sucrose preference is tested weekly to monitor the progression of anhedonia and the therapeutic effect of this compound.
-
Tissue Collection: 24 hours after the final drug administration, animals are euthanized, and brain regions (e.g., prefrontal cortex, hippocampus) are dissected for molecular analysis (e.g., Western blot for BDNF, PSD-95).
Object Retrieval with Detours (ORD) Task for Executive Function
-
Apparatus: A transparent test box with a central hole in the front wall for the animal to reach through. A transparent barrier is placed in front of the hole, requiring the animal to make a detour to retrieve a food reward.
-
Subjects: Common marmosets.
-
Training:
-
Easy Trials: The food reward is placed directly in front of the hole, with no barrier. Marmosets are trained to retrieve the reward. A success rate of ~90% is typically achieved.
-
Difficult Trials: The transparent barrier is introduced, requiring a detour. Training continues for a set number of days (e.g., 8 days).
-
-
Drug Testing:
-
A crossover design is often used, where each animal receives different treatments (this compound, other antipsychotics, vehicle) on different test days, with a washout period in between.
-
Drugs are administered a set time before the task begins.
-
-
Data Analysis: The success rate (percentage of successful retrievals) in both easy and difficult trials is recorded and compared across treatment conditions.
Visualizations
Caption: Workflow for a Chronic Mild Stress study.
Caption: this compound's primary receptor targets and effects.
Caption: Relationship between disorders, models, and tests.
References
Lurasidone administration in vivo
An extensive review of preclinical and clinical research provides a framework for the in vivo administration of Lurasidone, an atypical antipsychotic agent. This document outlines its mechanism of action, pharmacokinetic profiles, and detailed protocols for its application in research settings, targeting schizophrenia, bipolar depression, and associated cognitive deficits.
Application Notes
Mechanism of Action
This compound is a benzisothiazole derivative with a multi-receptor binding profile. Its therapeutic efficacy is primarily attributed to a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] Additionally, this compound exhibits high affinity as an antagonist at serotonin 5-HT7 receptors and as a partial agonist at 5-HT1A receptors.[3][4][5] This engagement with 5-HT7 and 5-HT1A receptors is thought to contribute to its antidepressant and pro-cognitive effects. The drug possesses moderate affinity for α2C-noradrenergic receptors, which may also play a role in its antidepressant activity. Notably, this compound has a negligible affinity for histaminic H1 and muscarinic M1 receptors, which is associated with a lower risk of side effects like sedation and weight gain compared to some other atypical antipsychotics.
Pharmacokinetics
This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4. Its absorption is significantly enhanced when administered with food, a critical consideration for both clinical and preclinical oral dosing. In humans, administration with a meal of at least 350 calories can increase the maximum concentration (Cmax) and area under the curve (AUC) by up to three- and two-fold, respectively. The drug is highly bound to plasma proteins (≥99%). Pharmacokinetic parameters vary across species, which is important when translating findings from animal models to humans.
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose Range | Tmax (hours) | Absolute Bioavailability | Elimination Half-life (t1/2) | Reference(s) |
|---|---|---|---|---|---|---|
| Human | Oral (with food) | 20-160 mg | 1.5 - 3 | 9 - 19% | ~18 hours | |
| Rat | Intravenous (IV) | 0.5-2.5 mg/kg | N/A | 100% | ~4 hours | |
| Rat | Oral Gavage (PO) | 2.5-10 mg/kg | ~2 | ~23% | N/A | |
| Mouse | Intraperitoneal (IP) | 1 mg/kg | N/A | N/A | Mean Transit Time: 1.91 h |
| Mouse | Oral Gavage (PO) | 8.3 mg/kg | N/A | 19.8% (relative to IP) | Mean Transit Time: 1.74 h | |
Preclinical In Vivo Applications
In animal models, this compound has demonstrated efficacy predictive of antipsychotic, antidepressant, anxiolytic, and pro-cognitive effects. It effectively inhibits methamphetamine-induced hyperactivity in rats and reduces immobility in mouse models of depression, such as the forced swim and tail suspension tests. Furthermore, it has been shown to reverse cognitive deficits in NMDA receptor antagonist models of schizophrenia, such as those induced by phencyclidine (PCP) or MK-801.
Table 2: Summary of this compound Dosing and Effects in Preclinical Models
| Species | Model/Test | Administration Route | Dose | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| Rat | Apomorphine-induced stereotypy | Oral (PO) | 0.2 - 0.8 mg/kg | Inhibition of stereotyped behavior | |
| Rat | PCP-induced cognitive deficit | Subcutaneous (SC) | 0.1 mg/kg | Restoration of NMDA receptor-mediated synaptic responses | |
| Mouse | Forced Swim Test | Intraperitoneal (IP) | 0.3 - 1.0 mg/kg | Decreased immobility time (antidepressant-like effect) |
| Mouse | Chronic Behavioral Assessment | Intraperitoneal (IP) | 1 mg/kg daily for 5 weeks | No significant interference with behavioral performance, indicating good tolerance | |
Experimental Protocols
The following protocols provide standardized methods for the preparation, administration, and evaluation of this compound in a preclinical research setting.
Protocol 1: Preparation and Administration of this compound for Preclinical Studies
Objective: To prepare this compound for oral gavage (PO) or intraperitoneal (IP) injection in rodents.
Materials:
-
This compound hydrochloride (powder form)
-
Vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water, or 5% Tween 80 in saline)
-
Weighing scale
-
Spatula
-
Conical tubes
-
Vortex mixer and/or sonicator
-
Syringes (1 mL)
-
Animal feeding needles (for oral gavage) or 25-27 gauge needles (for IP injection)
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the average weight of the animals. Ensure the final injection volume is appropriate for the species (e.g., 5-10 mL/kg for mice).
-
Vehicle Selection: A common vehicle for suspending this compound is 0.5% methylcellulose or a saline solution with a surfactant like Tween 80 to aid solubility.
-
Preparation of Suspension:
-
Weigh the calculated amount of this compound powder.
-
Add a small amount of the vehicle to the powder in a conical tube to create a paste.
-
Gradually add the remaining vehicle while continuously mixing using a vortex mixer.
-
For poorly soluble compounds, brief sonication in a water bath may be necessary to ensure a uniform suspension.
-
Prepare the suspension fresh daily and keep it under constant agitation (e.g., on a magnetic stir plate) during the dosing period to prevent settling.
-
-
Administration:
-
Oral Gavage (PO): Gently restrain the animal. Attach a gavage needle to the syringe containing the this compound suspension. Carefully insert the needle into the esophagus and down to the stomach before slowly delivering the dose.
-
Intraperitoneal (IP) Injection: Restrain the animal to expose the abdomen. Insert a sterile needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate briefly to ensure no fluid is drawn back, then inject the solution.
-
Protocol 2: Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like effects of this compound by measuring the duration of immobility.
Materials:
-
This compound suspension (prepared as in Protocol 1)
-
Glass beakers or cylinders (25 cm high, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment (optional, for later scoring)
-
Stopwatch
-
Towels
Procedure:
-
Drug Administration: Administer this compound (e.g., 0.3-1.0 mg/kg, IP) or vehicle to the mice 30-60 minutes before the test.
-
Test Setup: Fill the beakers with water to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or paws, nor escape.
-
Test Session:
-
Gently place each mouse individually into a beaker.
-
The total test duration is 6 minutes.
-
The first 2 minutes are considered an adaptation period and are not scored.
-
During the final 4 minutes, record the cumulative time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Post-Test: After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
Data Analysis: Compare the mean duration of immobility between the this compound-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Clinical Administration
For human use, this compound is administered orally once daily and should be taken with a meal of at least 350 calories to ensure adequate absorption. Dosage adjustments may be necessary for patients with renal or hepatic impairment and when co-administered with moderate CYP3A4 inhibitors or inducers.
Table 3: Recommended Clinical Dosing for this compound
| Indication | Population | Starting Dose | Effective Dose Range | Maximum Recommended Dose | Reference(s) |
|---|---|---|---|---|---|
| Schizophrenia | Adults & Adolescents (≥13 yrs) | 40 mg/day | 40 - 160 mg/day | 160 mg/day | |
| Bipolar Depression (Monotherapy) | Adults & Pediatrics (≥10 yrs) | 20 mg/day | 20 - 120 mg/day | 120 mg/day |
| Bipolar Depression (Adjunctive with Lithium/Valproate) | Adults | 20 mg/day | 20 - 120 mg/day | 120 mg/day | |
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of this compound Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Lurasidone Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure quality, safety, and efficacy. This document provides a detailed application note and protocol for the analysis of this compound using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is designed for routine quality control analysis, stability studies, and research purposes.
Principle
The described method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier. The method is isocratic, ensuring simplicity and robustness. The detection wavelength is set at the UV maximum of this compound for optimal sensitivity.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be used for the analysis of this compound. The following table summarizes typical chromatographic conditions reported in the literature.[1][2][3][4]
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Thermo ODS, C18 (150 x 4.6 mm, 5 µm)[1] | Zorbax XDB C8 (50 x 4.6 mm, 3.5 µm) | Inertsil ODS C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Sodium dihydrogen orthophosphate buffer (pH 6.5) and Acetonitrile (60:40 v/v) | Phosphate buffer (pH 3.0, 20 mM): Acetonitrile: Methanol (55:10:35 v/v/v) | 0.05M Potassium Dihydrogen Phosphate buffer (pH 4.0) and Acetonitrile (60:40 v/v) |
| Flow Rate | 0.8 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection Wavelength | 230 nm | 230 nm | 230 nm |
| Injection Volume | Not Specified | 2 µL | Not Specified |
| Column Temperature | Ambient | 40°C | Room Temperature |
| Retention Time | 3.33 min | 6.89 min | 6.022 min |
Reagents and Materials
-
This compound Hydrochloride (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Dihydrogen Orthophosphate (Analytical Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
This compound Tablets (e.g., Luramax 40mg)
Preparation of Solutions
Mobile Phase (Method 1 Example): Prepare a solution of Sodium dihydrogen orthophosphate buffer and adjust the pH to 6.5 using diluted orthophosphoric acid. Mix the buffer with Acetonitrile in a 60:40 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution: Accurately weigh and dissolve about 40 mg of this compound HCl reference standard in a 100 mL volumetric flask with the mobile phase as a diluent to obtain a concentration of 400 µg/mL.
Working Standard Solution: From the standard stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with the mobile phase to get a final concentration of 40 µg/mL.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 40 mg of this compound HCl and transfer it to a 100 mL volumetric flask.
-
Add about 50 mL of the diluent and sonicate for 30 minutes with intermittent shaking.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Transfer 1 mL of the filtered solution into a 10 mL volumetric flask and make up to the mark with the diluent.
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines, demonstrating good performance characteristics.
| Validation Parameter | Method 1 Results | Method 2 Results | Method 3 Results |
| Linearity Range | 10-60 µg/mL | 0.5-50 µg/mL | 160-1200 µg/mL (this compound) |
| Correlation Coefficient (r²) | 0.9999 | >0.999 | 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL | 0.1295 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.75 µg/mL | 0.4317 µg/mL | Not Specified |
| Accuracy (% Recovery) | 99.95 - 100.01% | 100.32% | 100.565 - 101.061% |
| Precision (%RSD) | < 2% | < 2% | < 2% |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound HPLC analysis.
Stability Indicating Assay
Forced degradation studies have been performed on this compound to demonstrate the stability-indicating nature of the HPLC method. This compound has been shown to degrade under acidic, alkaline, oxidative, thermal, and photolytic conditions. The developed HPLC method was able to resolve the this compound peak from all degradation products, proving its specificity and stability-indicating capability.
Conclusion
The provided HPLC method is simple, rapid, accurate, and precise for the determination of this compound in bulk and pharmaceutical dosage forms. The method is also stability-indicating, making it suitable for routine quality control and stability studies in the pharmaceutical industry. The clear workflow and detailed protocols facilitate the straightforward implementation of this method in a laboratory setting.
References
Lurasidone in Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the atypical antipsychotic drug lurasidone in in vitro cell culture experiments. This document details its mechanism of action, effects on various signaling pathways, and provides protocols for relevant cell-based assays.
This compound is a benzisothiazole derivative that acts as an antagonist for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and as a partial agonist for the 5-HT1A receptor.[1][2][3] It exhibits negligible affinity for histaminergic and muscarinic receptors.[1][3] Research suggests that this compound's therapeutic effects in schizophrenia and bipolar depression are mediated through this unique receptor binding profile. In cell culture models, this compound has been shown to modulate neuroplasticity, exhibit neuroprotective effects, and influence neuroinflammatory pathways.
Data Presentation
Receptor Binding Affinity and Inhibitory Concentrations
The following table summarizes the binding affinity (Ki) and inhibitory concentrations (IC50/KB) of this compound for various receptors and enzymes, providing a quantitative measure of its pharmacological activity.
| Target | This compound Value (nM) | Species | Assay Type | Reference |
| Dopamine D2 Receptor | 0.994 (Ki) | Human | Receptor Binding | |
| Dopamine D2L Receptor | 2.8 (KB) | Human | [35S]GTPγS Binding | |
| Serotonin 5-HT2A Receptor | 0.47 (Ki) | Human | Receptor Binding | |
| Serotonin 5-HT7 Receptor | 0.495 (Ki) | Human | Receptor Binding | |
| Serotonin 5-HT7 Receptor | 2.6 (KB) | Human (in CHO cells) | cAMP Accumulation | |
| Serotonin 5-HT7 Receptor | 90 (IC50) | Rat | [3H]SB-269970 Binding | |
| Serotonin 5-HT1A Receptor | 6.38 (Ki) | Human | Receptor Binding | |
| α2C-Adrenergic Receptor | 10.8 (Ki) | Human | Receptor Binding |
Effects on Cytochrome P450 (CYP) Enzyme Expression and Activity
This compound has been observed to modulate the expression and activity of various cytochrome P450 enzymes in in vitro and in vivo models. The following table summarizes these effects.
| CYP Enzyme | Effect on Protein Level | Effect on mRNA Level | Brain Region/Cell Type | Reference |
| CYP2B | ↓ 76% of control | ↓ 79% of control (CYP2B1) | Rat Liver | |
| CYP2C11 | ↓ 82% of control | ↓ 83% of control | Rat Liver | |
| CYP2E1 | ↓ 71% of control | ↓ 77% of control | Rat Liver | |
| CYP3A1 | ↑ 128% of control | ↑ 145% of control | Rat Liver | |
| CYP3A2 | ↑ 141% of control | ↑ 131% of control | Rat Liver | |
| CYP2D | ↓ 84.5% of control | Not specified | Rat Frontal Cortex | |
| CYP2D | ↑ 157% of control | Not specified | Rat Striatum |
Modulation of Brain-Derived Neurotrophic Factor (BDNF)
Chronic treatment with this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal plasticity.
| Condition | Change in BDNF mRNA | Brain Region | Reference |
| Chronic this compound Treatment | Increased | Rat Prefrontal Cortex and Hippocampus |
Mandatory Visualizations
Caption: this compound's primary signaling pathways.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in a Human Fibroblast Cell Line (IMR-90)
This protocol is adapted from a study that evaluated the cytotoxicity of this compound on normal human fibroblasts.
Objective: To determine the effect of this compound on the viability of IMR-90 cells.
Materials:
-
IMR-90 human fibroblast cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound hydrochloride
-
Sterile DMSO (for stock solution)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
6-well cell culture plates
-
Sterile serological pipettes and pipette tips
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture IMR-90 cells in complete growth medium.
-
Trypsinize and resuspend the cells in fresh medium.
-
Count the cells and seed 1 x 10^5 cells per well in 6-well plates.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare working solutions of this compound in complete growth medium at the desired concentrations (e.g., 0, 1, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 3 days (72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (Trypan Blue Exclusion Assay):
-
After incubation, collect the medium from each well (which may contain detached, non-viable cells).
-
Wash the wells with PBS and collect the wash.
-
Trypsinize the attached cells and combine them with the collected medium and PBS wash.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the total number of cells and the percentage of viable cells.
-
Protocol 2: Gene Expression Analysis of BDNF in Neuronal Cells via qRT-PCR
This protocol provides a general method for assessing changes in BDNF mRNA levels following this compound treatment, based on findings that this compound modulates BDNF expression.
Objective: To quantify the relative expression of BDNF mRNA in neuronal cells treated with this compound.
Materials:
-
A suitable neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
Complete growth medium
-
This compound hydrochloride
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for BDNF and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
24-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed neuronal cells in 24-well plates and allow them to differentiate if necessary.
-
Treat the cells with this compound at various concentrations for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
-
RNA Extraction:
-
After treatment, lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for BDNF and the reference gene, and the qPCR master mix.
-
Perform the qPCR using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for BDNF and the reference gene in each sample.
-
Calculate the relative expression of BDNF mRNA using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the vehicle control.
-
Protocol 3: Western Blot Analysis of CYP Enzyme Levels
This protocol outlines a general procedure for examining the effect of this compound on the protein levels of specific cytochrome P450 enzymes in a relevant cell line (e.g., HepG2).
Objective: To determine the change in protein expression of a specific CYP enzyme in response to this compound treatment.
Materials:
-
HepG2 cell line (or other suitable cell line expressing CYPs)
-
Complete growth medium
-
This compound hydrochloride
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against the CYP enzyme of interest
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates.
-
Treat the cells with this compound at desired concentrations for an appropriate duration (e.g., 48-72 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target CYP enzyme overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.
-
References
Lurasidone as a Tool for Investigating Dopamine D2 Receptor Antagonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone is an atypical antipsychotic agent with a high affinity for the dopamine D2 receptor, where it acts as a potent antagonist.[1][2] This characteristic, combined with its unique binding profile for various serotonin receptors, makes this compound a valuable pharmacological tool for studying the role of D2 receptor antagonism in both therapeutic contexts, such as schizophrenia and bipolar depression, and in basic neuroscience research.[3][4] These application notes provide a comprehensive overview of the use of this compound for investigating D2 receptor antagonism, including its pharmacological properties, and detailed protocols for key experimental procedures.
Pharmacological Profile of this compound
This compound exhibits a complex pharmacodynamic profile, characterized by high-affinity binding to several neurotransmitter receptors. Its primary mechanism of action for antipsychotic effects is attributed to its potent antagonism of the dopamine D2 receptor.[3]
Receptor Binding Affinity
The binding affinity of this compound for the dopamine D2 receptor and other relevant receptors is summarized in the table below. The dissociation constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.994 |
| Serotonin 5-HT2A | 0.47 |
| Serotonin 5-HT7 | 0.495 |
| Serotonin 5-HT1A | 6.38 (Partial Agonist) |
| Adrenergic α2C | 10.8 |
| Data compiled from DrugBank. |
In Vitro Characterization of D2 Receptor Antagonism
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]-Spiperone) for binding to the D2 receptor in a preparation of cell membranes expressing the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [3H]-Spiperone (specific activity ~70-90 Ci/mmol)
-
Non-specific binding control: 10 µM Haloperidol or Butaclamol
-
This compound hydrochloride
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2 cells.
-
Homogenize cells in ice-cold Membrane Preparation Buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of membrane suspension, 25 µL of [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 50 µL of Assay Buffer.
-
Non-specific Binding: 25 µL of membrane suspension, 25 µL of [3H]-Spiperone, and 50 µL of 10 µM Haloperidol.
-
Competitive Binding: 25 µL of membrane suspension, 25 µL of [3H]-Spiperone, and 50 µL of varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Antagonism Assay (cAMP Accumulation)
Objective: To determine the functional antagonist potency of this compound at the dopamine D2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Principle: The dopamine D2 receptor is a Gi/o-coupled receptor. Its activation by an agonist (e.g., dopamine or quinpirole) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist like this compound will block this effect, restoring cAMP levels in the presence of the agonist. Forskolin is often used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
Protocol: Dopamine D2 Receptor Functional Antagonism cAMP Assay
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)
-
Dopamine or Quinpirole (agonist)
-
Forskolin
-
This compound hydrochloride
-
cAMP detection kit (e.g., HTRF®, ELISA, or LANCE®)
-
384-well white microplates
Procedure:
-
Cell Preparation:
-
Seed CHO-D2 or HEK293-D2 cells into a 384-well plate and culture overnight.
-
-
Antagonist Incubation:
-
Remove the culture medium and add varying concentrations of this compound in Assay Buffer to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of dopamine or quinpirole (typically the EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin (e.g., 1-10 µM) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal reversal of the agonist-induced inhibition of cAMP production.
-
In Vivo Assessment of D2 Receptor Antagonism
Positron Emission Tomography (PET) Imaging
Objective: To quantify the in vivo occupancy of dopamine D2 receptors in the brain by this compound at different doses.
Principle: PET imaging with a D2 receptor-selective radioligand, such as [11C]raclopride, allows for the non-invasive measurement of receptor availability in the living brain. By comparing the binding of the radioligand before and after administration of this compound, the percentage of D2 receptors occupied by the drug can be calculated. This is a crucial step in establishing the relationship between drug dosage, receptor engagement, and clinical response.
Summary of Human PET Study Data with this compound and [11C]raclopride:
| This compound Dose (single oral) | D2 Receptor Occupancy in Striatum (%) |
| 10 mg | 41 - 43 |
| 20 mg | 51 - 55 |
| 40 mg | 63 - 67 |
| 60 mg | 77 - 84 |
| 80 mg | 73 - 79 |
| Data from a study in healthy male subjects. |
Protocol Outline: Human PET Imaging of D2 Receptor Occupancy with [11C]raclopride
Subjects: Healthy volunteers or patient populations.
Procedure:
-
Baseline Scan:
-
A baseline PET scan is performed following the intravenous injection of a bolus of [11C]raclopride.
-
Dynamic images are acquired over approximately 90 minutes.
-
-
This compound Administration:
-
A single oral dose of this compound is administered.
-
-
Post-Dose Scan:
-
A second PET scan with [11C]raclopride is performed at a time point corresponding to the peak plasma concentration of this compound.
-
-
Image Analysis:
-
Regions of interest (ROIs), such as the striatum (caudate and putamen) and cerebellum (as a reference region with negligible D2 receptor density), are delineated on co-registered MRI images.
-
The binding potential (BPND) is calculated for the striatum in both the baseline and post-dose scans.
-
-
Occupancy Calculation:
-
D2 receptor occupancy is calculated using the formula: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
-
In Vivo Microdialysis
Objective: To measure the effect of this compound on the extracellular levels of dopamine and its metabolites in specific brain regions of freely moving animals.
Principle: In vivo microdialysis involves implanting a small, semi-permeable probe into a target brain region (e.g., the striatum or prefrontal cortex). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF), and small molecules from the extracellular fluid, including neurotransmitters, diffuse into the dialysate. The collected dialysate can then be analyzed by HPLC to quantify the concentrations of dopamine and its metabolites. Antagonism of D2 autoreceptors by this compound is expected to increase dopamine release.
Protocol: In Vivo Microdialysis for Dopamine Measurement in the Rat Striatum
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
This compound hydrochloride solution for administration (e.g., subcutaneous or intraperitoneal)
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine, DOPAC, and HVA concentrations using HPLC-ED.
-
-
Data Analysis:
-
Express the post-injection neurotransmitter levels as a percentage of the average baseline levels.
-
Compare the effects of this compound treatment to the vehicle control group.
-
Visualizations
Dopamine D2 Receptor Antagonism Signaling Pathway
References
Lurasidone as a Research Tool for Serotonin 5-HT2A Receptor Antagonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone is an atypical antipsychotic agent that exhibits a high binding affinity and potent antagonism at the serotonin 5-HT2A receptor.[1][2] Its well-characterized pharmacological profile, which also includes high affinity for dopamine D2 receptors and serotonin 5-HT7 and 5-HT1A receptors, makes it a valuable tool for researchers studying the role of the 5-HT2A receptor in various physiological and pathological processes.[2][3][4] The antagonism of 5-HT2A receptors is a key mechanism of action for many atypical antipsychotics, contributing to their efficacy against the positive symptoms of schizophrenia and potentially mitigating extrapyramidal side effects. This document provides detailed application notes and experimental protocols for utilizing this compound as a selective antagonist for the 5-HT2A receptor in both in vitro and in vivo research settings.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
This table summarizes the in vitro binding affinities (Ki) of this compound for the human serotonin 5-HT2A receptor and a selection of other relevant G-protein coupled receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Reference(s) |
| Serotonin 5-HT2A | 0.47 - 2.03 | |
| Serotonin 5-HT7 | 0.495 - 0.5 | |
| Serotonin 5-HT1A | 6.38 - 6.8 | |
| Dopamine D2 | 0.994 - 1.68 | |
| Adrenergic α2C | 10.8 | |
| Adrenergic α2A | 41 | |
| Adrenergic α1 | 48 | |
| Serotonin 5-HT2C | 415 | |
| Histamine H1 | >1000 | |
| Muscarinic M1 | >1000 |
Table 2: Functional Activity of this compound
This table presents the functional activity of this compound at key receptors, highlighting its antagonist properties at the 5-HT2A receptor.
| Receptor | Functional Activity | IC50 (nM) | Reference(s) |
| Serotonin 5-HT2A | Full Antagonist | ~7 | |
| Dopamine D2 | Full Antagonist | 1.68 | |
| Serotonin 5-HT7 | Antagonist | 0.495 | |
| Serotonin 5-HT1A | Partial Agonist | 6.75 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway of the 5-HT2A receptor and a general experimental workflow for characterizing the antagonist properties of this compound.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or rat frontal cortex tissue.
-
Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist radioligand).
-
Non-specific Ligand: Mianserin (10 µM) or another suitable 5-HT2A antagonist.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [3H]ketanserin (at a concentration near its Kd, e.g., 0.1-2.0 nM), and the membrane preparation (typically 50-100 µg of protein per well).
-
Non-specific Binding: Add assay buffer, [3H]ketanserin, the non-specific ligand (e.g., 10 µM mianserin), and the membrane preparation.
-
Competitive Binding: Add assay buffer, [3H]ketanserin, varying concentrations of this compound, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 27-30°C) for 10-60 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold to separate bound and free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay - Calcium Flux
This assay measures the ability of this compound to antagonize the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., U2OS, CHO-K1, or HEK293).
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer.
-
5-HT2A Agonist: Serotonin or a selective agonist like (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI).
-
Test Compound: this compound hydrochloride.
-
Fluorescence Plate Reader: Equipped with an injector for adding the agonist.
Procedure:
-
Cell Plating:
-
Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well microplates and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the 5-HT2A agonist at a concentration that elicits a submaximal response (EC80) to allow for the detection of antagonist inhibition.
-
-
Antagonist Pre-incubation:
-
After dye loading, add the prepared dilutions of this compound to the respective wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader and begin recording the baseline fluorescence.
-
Use the instrument's injector to add the EC80 concentration of the 5-HT2A agonist to all wells simultaneously.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known potent 5-HT2A antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: In Vivo Behavioral Assay - DOI-Induced Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation. This protocol outlines how to assess the antagonist effect of this compound on this behavior.
Materials:
-
Animals: Male C57BL/6J mice.
-
5-HT2A Agonist: (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) dissolved in saline.
-
Test Compound: this compound hydrochloride dissolved in a suitable vehicle (e.g., saline or a small percentage of a solubilizing agent).
-
Observation Chambers: Clear cylindrical or rectangular arenas.
-
Video Recording Equipment (optional but recommended for unbiased scoring).
Procedure:
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Place each mouse individually into an observation chamber for a 30-minute habituation period.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.03 - 1 mg/kg, intraperitoneally or subcutaneously) or vehicle to different groups of mice. The pre-treatment time for this compound should be determined based on its pharmacokinetic profile (typically 30-60 minutes).
-
After the pre-treatment period, administer DOI (e.g., 1 - 2.5 mg/kg, intraperitoneally or subcutaneously) to all mice.
-
-
Behavioral Observation:
-
Immediately after DOI injection, begin observing and counting the number of head twitches for a set period, typically 30 to 60 minutes.
-
A head twitch is characterized by a rapid, side-to-side rotational movement of the head.
-
If using video recording, the videos can be scored later by a trained observer who is blind to the treatment conditions.
-
-
Data Analysis:
-
Calculate the total number of head twitches for each mouse.
-
Compare the mean number of head twitches between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
The reduction in the number of head twitches in the this compound-treated groups compared to the vehicle group indicates 5-HT2A receptor antagonism. The ID50 (the dose of this compound that inhibits the HTR by 50%) can be calculated from a dose-response curve.
-
Conclusion
This compound is a potent and well-characterized antagonist of the serotonin 5-HT2A receptor. Its high affinity and selectivity make it an excellent pharmacological tool for investigating the role of this receptor in a wide range of research applications. The protocols provided in this document offer a starting point for researchers to effectively utilize this compound in their in vitro and in vivo studies of 5-HT2A receptor function. As with any experimental work, it is recommended to perform pilot studies to optimize concentrations, timing, and other parameters for specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT1A and 5-HT7 receptors contribute to this compound-induced dopamine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
Lurasidone as a Research Tool for Serotonin 5-HT7 Receptor Antagonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lurasidone is a second-generation antipsychotic agent that exhibits a unique pharmacological profile, characterized by high affinity and potent antagonism at the serotonin 5-HT7 receptor.[1][2] This attribute, combined with its selectivity over other receptors, makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT7 receptor. These application notes provide a comprehensive overview of this compound's use in studying 5-HT7 receptor antagonism, including its receptor binding profile, and detailed protocols for key in vitro and in vivo experiments.
Introduction
The serotonin 5-HT7 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), is implicated in a variety of physiological processes, including mood regulation, cognitive function, and circadian rhythms.[3][4][5] Dysregulation of 5-HT7 receptor signaling has been associated with several neuropsychiatric disorders, making it a key target for drug development.
This compound's high affinity for the 5-HT7 receptor, where it acts as a full antagonist, provides researchers with a potent tool to dissect the receptor's function. Its use in preclinical studies has contributed significantly to our understanding of the 5-HT7 receptor's role in the potential antidepressant and pro-cognitive effects observed with its antagonism.
Pharmacological Profile of this compound
This compound possesses a multi-receptor binding profile, but it is distinguished by its particularly high affinity for the 5-HT7 receptor. A summary of its binding affinities (Ki values) for key central nervous system receptors is presented below.
Data Presentation: Receptor Binding Affinity of this compound
| Receptor Subtype | This compound Ki (nM) | Reference |
| Serotonin 5-HT7 | 0.49 - 0.5 | |
| Dopamine D2 | 1.6 - 1.68 | |
| Serotonin 5-HT2A | 2.0 - 2.03 | |
| Serotonin 5-HT1A (Partial Agonist) | 6.75 - 6.8 | |
| Adrenergic α2C | 10.8 | |
| Adrenergic α2A | 41 | |
| Adrenergic α1 | 48 | |
| Dopamine D1 | 262 | |
| Serotonin 5-HT2C | 415 | |
| Histamine H1 | >1000 | |
| Muscarinic M1 | >1000 |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study 5-HT7 receptor antagonism.
In Vitro Assays
1. Radioligand Binding Assay for 5-HT7 Receptor Affinity
This protocol determines the binding affinity of this compound for the 5-HT7 receptor using a competitive binding assay with a specific radioligand.
Materials:
-
HEK293 cells stably expressing human 5-HT7 receptors
-
[³H]SB-269970 (specific 5-HT7 receptor antagonist radioligand)
-
This compound hydrochloride
-
Unlabeled SB-269970 (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester and scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-h5-HT7 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]SB-269970 (e.g., 1 nM final concentration), and 100 µL of membrane suspension (e.g., 10-20 µg protein).
-
Non-specific Binding: 50 µL of unlabeled SB-269970 (e.g., 10 µM final concentration), 50 µL of [³H]SB-269970, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]SB-269970, and 100 µL of membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional cAMP Assay for 5-HT7 Receptor Antagonism
This protocol measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing the 5-HT7 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human 5-HT7 receptors
-
5-Carboxamidotryptamine (5-CT) or Serotonin (5-HT) as the agonist
-
This compound hydrochloride
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-K1-h5-HT7 cells to ~80-90% confluency.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Antagonist Pre-incubation:
-
Remove the culture medium and wash the cells once with stimulation buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the 5-HT7 receptor agonist (e.g., 5-CT at its EC80 concentration) to the wells containing this compound.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
In Vivo Assays
1. Novel Object Recognition (NOR) Test for Pro-Cognitive Effects
This protocol assesses the ability of this compound to reverse cognitive deficits, a function partly attributed to 5-HT7 receptor antagonism.
Materials:
-
Rodents (rats or mice)
-
Open field arena
-
Two sets of identical objects (familiar objects) and one set of novel objects
-
This compound hydrochloride
-
Vehicle control (e.g., saline)
-
Cognitive deficit-inducing agent (e.g., MK-801 or phencyclidine)
-
Video tracking software
Protocol:
-
Habituation:
-
Habituate the animals to the empty open field arena for 10 minutes per day for 2-3 days.
-
-
Drug Administration:
-
Administer this compound or vehicle to the animals at a predetermined time before the training session.
-
If inducing a cognitive deficit, administer the agent (e.g., MK-801) prior to this compound administration according to established protocols.
-
-
Training Session (Familiarization Phase):
-
Place two identical objects (A1 and A2) in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Inter-trial Interval:
-
Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
-
Test Session (Novelty Phase):
-
Replace one of the familiar objects with a novel object (A and B).
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Compare the DI between the different treatment groups (vehicle, deficit-inducing agent, this compound + deficit-inducing agent).
-
Visualizations
Signaling Pathway of 5-HT7 Receptor and this compound Antagonism
References
- 1. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
Lurasidone for the Study of Partial Agonism at 5-HT1A Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone is an atypical antipsychotic medication with a complex pharmacological profile that includes partial agonism at the serotonin 1A (5-HT1A) receptor.[1][2][3][4][5] This interaction is believed to contribute to its therapeutic effects, including potential anxiolytic and antidepressant properties. Understanding the nuances of this compound's partial agonism at the 5-HT1A receptor is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting this receptor.
These application notes provide a comprehensive overview of the in vitro pharmacological profile of this compound at the 5-HT1A receptor and detailed protocols for key experiments used to characterize its partial agonist activity.
Data Presentation
The following tables summarize the quantitative data for this compound and the reference full agonist serotonin (5-HT) at the human 5-HT1A receptor.
Table 1: Binding Affinity of this compound for the Human 5-HT1A Receptor
| Compound | Ki (nM) | Reference Radioligand | Tissue/Cell Source | Reference(s) |
| This compound | 6.38 | [3H]8-OH-DPAT | Cloned human receptors | |
| This compound | 6.75 | Not Specified | Human recombinant receptors | |
| This compound | 6.8 | Not Specified | Cloned human receptors |
Ki (Inhibition constant) represents the affinity of the ligand for the receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of this compound at the Human 5-HT1A Receptor
| Compound | Assay Type | Parameter | Value | Cell Line | Reference(s) |
| This compound | [35S]GTPγS Binding | Intrinsic Activity (Emax) | ~33% of 5-HT | Human 5-HT1A membrane preparations | |
| This compound | [35S]GTPγS Binding | Activity | Negligible stimulatory effects | Rat and postmortem human brain membranes | |
| 5-HT | [35S]GTPγS Binding | EC50 | ~10-100 nM (typical) | Various | |
| 5-HT | cAMP Assay | IC50 | ~1-10 nM (typical) | CHO or HEK293 cells |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an agonist that inhibits a response (e.g., forskolin-stimulated cAMP production) by 50%. Emax (Maximum effect) or Intrinsic Activity refers to the maximal response a ligand can produce, typically expressed as a percentage of the response produced by a full agonist.
Note on Conflicting GTPγS Data: The observed discrepancy in this compound's activity in [35S]GTPγS binding assays, with one study reporting partial agonism and another negligible effects, may be attributable to differences in experimental conditions such as tissue preparation (recombinant vs. native tissue), GDP concentration, and specific G-protein coupling efficiency in the utilized cell systems. Further investigation is warranted to fully elucidate these differences.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the partial agonism of this compound at the 5-HT1A receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in 5-HT1A receptors (e.g., hippocampus).
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT) or another suitable 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membranes or prepare fresh membranes from tissue by homogenization in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer. Repeat this wash step.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA protein assay). Dilute the membranes in assay buffer to a final concentration that yields adequate signal-to-noise ratio (typically 50-100 µg of protein per well).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of assay buffer + 50 µL of [3H]8-OH-DPAT (at a final concentration close to its Kd, e.g., 1 nM) + 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM 5-HT + 50 µL of [3H]8-OH-DPAT + 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound dilutions (typically ranging from 10-11 M to 10-5 M) + 50 µL of [3H]8-OH-DPAT + 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of this compound, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding. Partial agonists like this compound will stimulate [35S]GTPγS binding to a lesser extent than a full agonist.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound hydrochloride.
-
Reference Agonist: Serotonin (5-HT).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP Solution: 10 µM Guanosine 5'-diphosphate (GDP) in assay buffer.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol. Dilute membranes to a final concentration of 5-20 µg of protein per well.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Add 50 µL of assay buffer (for basal binding) or various concentrations of this compound or 5-HT to the wells.
-
Add 50 µL of the membrane preparation to each well.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [35S]GTPγS (final concentration ~0.1 nM) and 50 µL of GDP solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Counting: As described in the radioligand binding assay protocol.
-
Data Analysis:
-
Subtract the basal binding (in the absence of agonist) from all values.
-
Plot the stimulated [35S]GTPγS binding against the log concentration of this compound and 5-HT.
-
Determine the EC50 and Emax for both compounds.
-
Calculate the intrinsic activity of this compound as: (Emax of this compound / Emax of 5-HT) x 100% .
-
cAMP Functional Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of the Gi/o-coupled 5-HT1A receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Test Compound: this compound hydrochloride.
-
Reference Agonist: Serotonin (5-HT).
-
Stimulant: Forskolin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Equipment: 96- or 384-well cell culture plates, plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells in appropriate media.
-
Plate the cells in 96- or 384-well plates and grow to 80-90% confluency.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or 5-HT for 15-30 minutes at 37°C.
-
Add forskolin (at a concentration that gives a submaximal stimulation of cAMP, e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the kit).
-
Measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound and 5-HT.
-
Determine the IC50 and Emax for both compounds.
-
The intrinsic activity of this compound can be calculated relative to the maximal inhibition produced by 5-HT.
-
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling cascade.
Experimental Workflow for Characterizing Partial Agonism
Caption: Workflow for 5-HT1A partial agonism study.
Logical Relationship of this compound's Activity
Caption: this compound's partial agonist action.
References
- 1. Pharmacological profile of this compound, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Lurasidone solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of lurasidone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: this compound Precipitation in Aqueous Buffers
-
Question: My this compound solution, which was initially clear, has formed a precipitate after preparation or during an experiment. What could be the cause and how can I resolve this?
-
Answer: this compound hydrochloride exhibits pH-dependent solubility. Precipitation is a common issue when the pH of the solution is not optimal. This compound is a weak base and has very low solubility in neutral and alkaline conditions.
Troubleshooting Steps:
-
Verify pH: Immediately check the pH of your buffer. This compound hydrochloride has its maximum aqueous solubility at a pH of around 3.5.[1] Ensure your buffer pH is within the optimal range for the desired concentration.
-
Adjust pH: If the pH has shifted or is incorrect, you may be able to redissolve the precipitate by carefully adjusting the pH back to the acidic range (e.g., pH 3.0-4.0) using a suitable acidic solution (e.g., 0.1 N HCl).
-
Consider Cosolvents: If you are unable to work at a low pH, consider the use of cosolvents. This compound is freely soluble in methanol and soluble in ethanol.[2] The addition of a small percentage of these solvents can significantly improve solubility. However, ensure the chosen cosolvent is compatible with your experimental system.
-
Solubility Enhancement Techniques: For persistent issues, you may need to employ solubility enhancement techniques such as the use of hydrotropic agents (e.g., sodium benzoate, nicotinamide) or forming inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).[3][4][5]
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Question: I am observing high variability in my cell-based assay results when using this compound. Could this be related to its solubility or stability?
-
Answer: Yes, both solubility and stability issues can lead to inconsistent results in cell-based assays.
Troubleshooting Steps:
-
Precipitation in Media: this compound may precipitate in cell culture media, which typically have a pH of 7.2-7.4. This reduces the effective concentration of the drug available to the cells. Visually inspect your wells for any signs of precipitation. Consider preparing a highly concentrated stock solution in an appropriate solvent (like methanol) and then diluting it to the final concentration in the media just before use to minimize precipitation.
-
Stock Solution Stability: Ensure your stock solution is fresh and has been stored correctly. This compound is stable for extended periods when stored at 25°C/60% RH. However, repeated freeze-thaw cycles or prolonged storage in solution at room temperature can lead to degradation. Prepare fresh stock solutions regularly.
-
Adsorption to Plastics: this compound is a lipophilic compound, which can lead to its adsorption onto plastic surfaces of labware (e.g., pipette tips, microplates). This can reduce the actual concentration in your experiment. Using low-adhesion plastics or pre-treating labware with a blocking agent may help mitigate this issue.
-
Issue 3: Unexpected Peaks in HPLC Analysis
-
Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound samples. What could be the source of these peaks?
-
Answer: Unexpected peaks are often indicative of degradation products. This compound is susceptible to degradation under certain conditions.
Troubleshooting Steps:
-
Identify Degradation Pathway: The primary degradation pathway for this compound is alkaline hydrolysis of the isoindole-1,3-dione ring. It is also susceptible to oxidation at the benzisothiazole ring. Review your sample preparation and storage conditions. Exposure to high pH, strong oxidizing agents, or even prolonged exposure to light can cause degradation.
-
Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study. Subject a known concentration of this compound to acidic, alkaline, oxidative, and photolytic stress conditions and analyze the resulting solutions by HPLC. This will help you identify the retention times of the major degradation products.
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent drug from its degradation products. A C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is commonly used.
-
Frequently Asked Questions (FAQs)
Solubility
-
What is the aqueous solubility of this compound hydrochloride? The aqueous solubility of this compound hydrochloride is approximately 0.224 mg/mL in water.
-
How does pH affect the solubility of this compound? this compound hydrochloride's solubility is highly pH-dependent. Its maximum solubility is observed in an acidic buffer at pH 3.5, reaching approximately 0.349 mg/mL. As the pH increases towards neutral and alkaline conditions, its solubility significantly decreases.
-
In which organic solvents is this compound soluble? this compound hydrochloride is freely soluble in methanol and soluble in ethanol and acetonitrile. It is insoluble in water, 0.1N NaOH, and pH 7.4 buffer.
-
How can I enhance the solubility of this compound for my experiments? Several methods can be employed to enhance this compound's solubility:
-
pH adjustment: Using an acidic buffer (pH 3.0-4.0).
-
Cosolvents: Adding organic solvents like methanol or ethanol.
-
Hydrotropy: Using hydrotropic agents such as sodium benzoate, sodium citrate, and nicotinamide.
-
Solid Dispersions: Preparing solid dispersions with carriers like PEG 6000 or Vitamin E TPGS.
-
Complexation: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPBCD).
-
Stability
-
What are the main degradation pathways for this compound? The primary degradation pathways for this compound are:
-
Alkaline Hydrolysis: The isoindole-1,3-dione ring is highly susceptible to hydrolysis under alkaline conditions.
-
Oxidation: The benzisothiazole ring can be oxidized to form sulfone and sulfoxide derivatives, though this is less prominent than alkaline hydrolysis.
-
Photodegradation: this compound can also degrade upon exposure to light.
-
-
What are the recommended storage conditions for this compound? this compound hydrochloride drug substance is stable for 36 months when stored at 25°C and 60% relative humidity. For laboratory use, it is recommended to store the solid compound at room temperature (between 20°C and 25°C), protected from light and moisture. Stock solutions should be stored at low temperatures and used as freshly as possible.
-
Is this compound stable in acidic conditions? this compound is relatively stable under acidic and neutral hydrolysis conditions.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent/Medium | Solubility | Reference |
| Water | 0.224 mg/mL | |
| pH 3.5 Buffer | 0.349 mg/mL | |
| 0.1 N HCl | Insoluble | |
| pH 7.4 Buffer | Insoluble | |
| Methanol | Freely Soluble | |
| Ethanol | Soluble | |
| Acetonitrile | Soluble | |
| Acetone | 451 mg/mL |
Table 2: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Stable | |
| Neutral Hydrolysis (e.g., Water) | Stable | |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation | |
| Oxidation (e.g., H₂O₂) | Degradation observed | |
| Thermal Stress | Stable | |
| Photolytic Stress | Degradation observed |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by Shake-Flask Method
-
Objective: To determine the equilibrium solubility of this compound in a specific solvent or buffer.
-
Materials: this compound hydrochloride powder, chosen solvent/buffer, vials, shaker, filtration device (e.g., 0.45 µm syringe filter), analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound hydrochloride powder to a vial containing a known volume of the solvent/buffer.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the solvent/buffer to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
-
Materials: this compound hydrochloride, 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, purified water, stability chamber/oven, photostability chamber, HPLC system.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Acid Degradation: Mix an aliquot of the stock solution with 0.1 N HCl and keep it at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH and keep it at room temperature for a defined period (e.g., 2 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., 80°C) for a defined period. Also, heat a solution of the drug.
-
Photodegradation: Expose the solid drug powder and a solution of the drug to UV light in a photostability chamber.
-
Neutral Hydrolysis: Dissolve the drug in purified water and keep it at a specified temperature.
-
At appropriate time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks and calculate the percentage of degradation.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for forced degradation studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. Solubility enhancement studies on this compound hydrochloride using mixed hydrotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving this compound Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Lurasidone Dosage in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing lurasidone in preclinical experiments. The information is designed to assist in optimizing dosage and addressing common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in rodent models of schizophrenia?
A1: The effective dose of this compound can vary depending on the specific animal model and behavioral test being used. For antipsychotic-like activity in rats, doses in the range of 1-10 mg/kg have been shown to be effective in inhibiting conditioned avoidance responses.[1] For models of cognitive impairment, such as those induced by MK-801, lower doses of 1 and 3 mg/kg have demonstrated efficacy in restoring passive-avoidance responses.[2] In mice, a chronic daily dose of 1 mg/kg via intraperitoneal injection has been used in a battery of behavioral tests.[3] It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: How should this compound be administered to rodents?
A2: this compound can be administered via various routes, including oral (p.o.) and intraperitoneal (i.p.) injection. Oral administration is common, and studies in rats have characterized its pharmacokinetics at doses between 2.5-10 mg/kg.[4][5] Intraperitoneal injections are also frequently used, with studies in mice employing a 1 mg/kg daily dose. The choice of administration route should be based on the experimental design and desired pharmacokinetic profile. Note that the oral bioavailability of this compound is approximately 23% in rats, which should be considered when comparing doses across different administration routes.
Q3: What are the expected pharmacokinetic parameters of this compound in rats?
A3: Pharmacokinetic studies in rats have shown that this compound exhibits dose-independent pharmacokinetics within the intravenous dose range of 0.5-2.5 mg/kg and the oral dose range of 2.5-10 mg/kg. Key pharmacokinetic parameters are summarized in the table below.
Q4: What level of dopamine D2 receptor occupancy is associated with the therapeutic effects of this compound?
A4: A dopamine D2 receptor occupancy of over 60% is generally considered necessary for the clinical antipsychotic response. In preclinical models, the occupancy level can be correlated with behavioral outcomes. PET studies in conscious common marmosets have shown that this compound can achieve over 80% D2/D3 receptor occupancy in the striatum.
Troubleshooting Guide
Issue 1: High variability in behavioral results between animals.
-
Possible Cause: Inconsistent drug administration or absorption.
-
Solution: Ensure precise and consistent administration techniques. For oral gavage, confirm proper placement to avoid variability in absorption. Be aware that this compound absorption can be affected by food. While preclinical studies do not always control for food intake as rigorously as clinical trials, significant variations in stomach content could contribute to variability.
-
-
Possible Cause: Individual differences in drug metabolism.
-
Solution: this compound is primarily metabolized by hepatic enzymes. While not always feasible in preclinical studies, consider measuring plasma concentrations of this compound to correlate with behavioral outcomes and identify potential outliers due to metabolic differences.
-
-
Possible Cause: Stress or other environmental factors.
-
Solution: Standardize handling and experimental procedures to minimize stress, which can impact behavioral readouts. Ensure a consistent and controlled laboratory environment.
-
Issue 2: Lack of a clear dose-response effect in our behavioral assay.
-
Possible Cause: The selected dose range is not appropriate for the specific model.
-
Solution: The effective dose range can be narrow and model-dependent. Review the literature for doses used in similar behavioral paradigms. Consider expanding the dose range in a pilot study, including both lower and higher doses than initially planned. For example, antidepressant-like effects in mice were observed at 0.3-1.0 mg/kg.
-
-
Possible Cause: Saturation of the therapeutic target at the tested doses.
-
Solution: If all tested doses produce a maximal effect, it may indicate that the dose-response curve has plateaued. Include a lower dose range in subsequent experiments to capture the ascending part of the curve.
-
-
Possible Cause: "U-shaped" dose-response curve.
-
Solution: Some compounds exhibit a biphasic or "U-shaped" dose-response, where higher doses may become less effective. If a lack of response is observed at higher doses, consider testing intermediate concentrations.
-
Issue 3: Unexpected side effects, such as sedation or motor impairment, are confounding the behavioral results.
-
Possible Cause: The administered dose is too high.
-
Solution: While this compound is reported to have a low potential for inducing extrapyramidal side effects at therapeutic doses, high doses can lead to off-target effects. Reduce the dose to a range that is effective for the desired therapeutic outcome without causing confounding motor deficits. It is crucial to include appropriate control experiments to assess motor function independently, such as open field or rotarod tests.
-
-
Possible Cause: The timing of the behavioral test relative to drug administration.
-
Solution: The peak plasma concentration of this compound is reached approximately 1-3 hours after oral administration. Behavioral testing should be timed to coincide with the expected therapeutic window and to avoid periods of peak sedation.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (0.5-2.5 mg/kg) | Oral (2.5-10 mg/kg) | Reference |
| Systemic Clearance (CL) | 22.1-27.0 mL/min/kg | - | |
| Volume of Distribution (Vss) | 2,380-2,850 mL/kg | - | |
| Half-life (t1/2) | 229-267 min | - | |
| Absolute Oral Bioavailability (F) | - | ~23% | |
| Plasma Protein Binding | ~99.6% | ~99.6% |
Table 2: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | This compound | Reference |
| Dopamine D2 | 0.994 | |
| Serotonin 5-HT1A (partial agonist) | 6.75 | |
| Serotonin 5-HT2A | 0.47 | |
| Serotonin 5-HT7 | 0.495 | |
| Adrenergic α2C | 10.8 | |
| Histamine H1 | Negligible | |
| Muscarinic M1 | Negligible |
Table 3: Effective Doses of this compound in Preclinical Behavioral Models
| Animal Model | Species | Behavioral Test | Effective Dose Range | Route | Reference |
| Antipsychotic Activity | Rat | Conditioned Avoidance Response | 1-10 mg/kg | - | |
| Cognitive Enhancement | Rat | Passive Avoidance (MK-801 induced) | 1-3 mg/kg | - | |
| Antidepressant Activity | Mouse | Forced Swim Test | 0.3-1.0 mg/kg | - | |
| Anxiolytic Activity | Rat | Vogel's Conflict Test | Dose-dependent increase | - | |
| General Behavioral Screen | Mouse | Battery of behavioral tests | 1 mg/kg (chronic) | i.p. |
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (i.v.): this compound administered via the jugular vein at doses of 0.5, 1.5, and 2.5 mg/kg.
-
Oral (p.o.): this compound administered by oral gavage at doses of 2.5, 5, and 10 mg/kg.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).
-
Plasma Analysis: Plasma is separated by centrifugation, and this compound concentrations are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (CL, Vss, t1/2, AUC) are calculated using non-compartmental analysis. Oral bioavailability is determined by comparing the dose-normalized AUC from oral administration to that from intravenous administration.
Protocol 2: In Vivo Receptor Occupancy Study using PET
-
Animal Model: Conscious common marmosets.
-
Radioligand:
-
For Dopamine D2/D3 receptors: [11C]raclopride.
-
For Serotonin 5-HT2A receptors: [11C]MDL 100907.
-
-
Drug Administration: this compound administered orally at various doses.
-
PET Scanning: PET scans are performed at baseline (before drug administration) and at specific time points after drug administration. The radioligand is injected intravenously at the start of each scan.
-
Data Analysis: The binding potential of the radioligand in specific brain regions (e.g., striatum for D2/D3, frontal cortex for 5-HT2A) is calculated from the PET data. Receptor occupancy is then determined by the percentage reduction in binding potential after this compound administration compared to baseline. Plasma samples are collected to correlate drug concentration with receptor occupancy.
Mandatory Visualizations
Caption: A typical experimental workflow for a preclinical behavioral study with this compound.
Caption: Primary signaling pathways and therapeutic effects of this compound.
References
- 1. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic this compound: Behavioural and pharmacokinetic data in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound, a novel atypical anti-psychotic drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Lurasidone Experimental Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving lurasidone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is classified as an atypical antipsychotic.[1] Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[2][3][4] Additionally, it acts as a partial agonist at the serotonin 5-HT1A receptor.[2] This multi-receptor profile contributes to its efficacy in treating both psychosis and mood symptoms.
Q2: What are the key receptor targets of this compound and its relative affinities?
This compound exhibits high affinity for a specific set of receptors. It binds most potently to serotonin 5-HT7 receptors, followed closely by dopamine D2 and serotonin 5-HT2A receptors. It also has a high affinity for 5-HT1A receptors, where it acts as a partial agonist. Its affinity for histamine H1 and muscarinic M1 receptors is negligible, which is thought to contribute to its favorable side-effect profile regarding weight gain and sedation.
Q3: How is this compound metabolized, and what are the implications for in vitro and in vivo studies?
This compound is primarily and extensively metabolized by the cytochrome P450 enzyme CYP3A4. This is a critical variable in experimental design.
-
In vivo studies: Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole) or inducers (e.g., rifampin) is contraindicated as it will significantly increase or decrease this compound plasma concentrations, respectively.
-
In vitro studies: When using liver microsomes or other metabolic systems, it is essential to ensure the presence and activity of CYP3A4 to study this compound's metabolic profile accurately.
Q4: What are appropriate positive and negative controls for experiments with this compound?
-
Positive Controls: The choice of positive control depends on the specific hypothesis being tested.
-
For D2/5-HT2A receptor antagonism studies, other atypical antipsychotics like risperidone or olanzapine can be used.
-
For studies focusing on cognitive or antidepressant-like effects, compounds with known efficacy in relevant models (e.g., specific 5-HT7 antagonists or 5-HT1A agonists) could be appropriate.
-
-
Negative Controls:
-
A vehicle control is mandatory. This is the solvent in which this compound is dissolved (e.g., DMSO, saline with a solubilizing agent), administered in the same volume and route as the active drug.
-
For receptor binding assays, a compound with no affinity for the target receptor can be used to define non-specific binding.
-
Troubleshooting Guides
Issue: Poor solubility of this compound in aqueous buffers.
-
Problem: this compound hydrochloride is poorly soluble in water (0.224 mg/mL at 20°C). This can lead to precipitation in stock solutions or assay buffers, resulting in inaccurate concentrations and unreliable data.
-
Solution:
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.
-
Working Dilutions: For final assays, dilute the stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all conditions, including the vehicle control, to avoid solvent-induced artifacts.
-
Formulation: For in vivo oral administration, administration with food significantly increases absorption. For experimental oral dosing in animals, consider formulating this compound in a suspension vehicle. A 1:1 mixture of Ora-Plus® and water has been successfully used to prepare stable suspensions from tablets for enteral tube administration.
-
Issue: High variability in animal behavioral studies.
-
Problem: Significant variation in behavioral responses is observed between animals treated with the same dose of this compound.
-
Solution:
-
Route of Administration and Pharmacokinetics: this compound reaches peak plasma concentrations 1-3 hours after oral administration. Ensure that the timing of the behavioral test corresponds to the peak plasma concentration for maximum target engagement.
-
Food Effect: this compound absorption is two- to three-times higher when taken with food. Standardize the feeding schedule of experimental animals relative to drug administration to ensure consistent absorption.
-
Animal Model Selection: The choice of animal model is critical. For example, models like methamphetamine-induced hyperactivity are used to test for antipsychotic-like activity. Models using NMDA receptor antagonists like MK-801 can be used to assess effects on cognitive impairment. Ensure the chosen model is appropriate for the specific research question.
-
Issue: Unexpected results in cell-based functional assays.
-
Problem: Downstream signaling readouts (e.g., cAMP levels, ERK phosphorylation) do not align with expected outcomes based on this compound's receptor binding profile.
-
Solution:
-
Confirm Target Expression: Verify that the cell line used expresses the target receptors (e.g., D2, 5-HT2A, 5-HT7, 5-HT1A) at sufficient levels.
-
Consider Functional Activity: this compound is an antagonist at D2 and 5-HT7 receptors but a partial agonist at 5-HT1A receptors. The net effect on a signaling pathway can be complex if multiple this compound-sensitive receptors that couple to the same pathway are expressed. For example, its 5-HT1A partial agonism could counteract antagonist effects in some signaling cascades.
-
Dose-Response Curve: Perform a full dose-response curve. This compound may engage different targets at different concentrations based on its binding affinities, leading to complex or biphasic functional responses.
-
Quantitative Data
Table 1: this compound Receptor Binding Affinity Profile
This table summarizes the binding affinities (Ki values) of this compound for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Receptor Function |
| Serotonin 5-HT7 | 0.49 - 0.5 | Antagonist |
| Dopamine D2 | 0.99 - 1.68 | Antagonist |
| Serotonin 5-HT2A | 0.47 - 2.03 | Antagonist |
| Serotonin 5-HT1A | 6.38 - 6.8 | Partial Agonist |
| Adrenergic α2C | 10.8 | Antagonist |
| Adrenergic α2A | 41 | Antagonist |
| Adrenergic α1 | 48 | Antagonist |
| Serotonin 5-HT2C | 415 | Antagonist |
| Histamine H1 | >1000 (IC50) | Negligible Affinity |
| Muscarinic M1 | >1000 (IC50) | Negligible Affinity |
(Data sourced from multiple side-by-side receptor-binding assays)
Table 2: Key Pharmacokinetic Parameters of this compound (Human Data)
| Parameter | Value | Key Variable / Condition |
| Bioavailability | 9 - 19% | Administration with food (~350 kcal) is required. |
| Time to Peak Plasma (Tmax) | 1 - 3 hours | Oral administration. |
| Elimination Half-life (t1/2) | 18 hours | After a 40 mg dose. |
| Protein Binding | ~99% | Highly bound to serum proteins. |
| Metabolism | CYP3A4 | Primary metabolic pathway. |
Experimental Protocols
Protocol 1: Competitive Radioligand Receptor Binding Assay
This protocol outlines a general workflow to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Objective: To calculate the inhibitory constant (Ki) of this compound for the D2 receptor using a competitive binding assay with a known radioligand (e.g., [3H]-spiperone).
-
Materials:
-
Cell membranes prepared from a cell line stably expressing human D2 receptors.
-
Radioligand: [3H]-spiperone.
-
Competitor: this compound.
-
Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-Specific Binding: Cell membranes, radioligand, and a saturating concentration of haloperidol.
-
Competitive Binding: Cell membranes, radioligand, and each concentration of the this compound serial dilution.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: (Total Binding cpm) - (Non-Specific Binding cpm).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Mandatory Visualizations
Caption: this compound's primary mechanism of action at key CNS receptors.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Key variables in a typical this compound experiment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Lurasidone HPLC Analysis: A Technical Support Center
Welcome to the technical support center for Lurasidone HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the high-performance liquid chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for this compound analysis?
A1: A common approach for this compound analysis is Reverse-Phase HPLC (RP-HPLC). While specific conditions can vary, a typical method involves a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. The detection wavelength is generally set around 230 nm.[1][2][3][4][5]
Q2: My this compound peak is showing significant tailing. What could be the cause?
A2: Peak tailing for a basic compound like this compound can be caused by several factors. One common reason is strong interaction with residual silanols on the silica-based column. To mitigate this, ensure the pH of your mobile phase is appropriately controlled, typically within a range of 3.0 to 6.5. Using a mobile phase with an optimized buffer concentration and pH can help in obtaining sharp, symmetrical peaks.
Q3: I am observing a shift in the retention time of this compound. What should I check?
A3: Retention time shifts can be attributed to changes in mobile phase composition, flow rate, or column temperature. Ensure your mobile phase is prepared consistently and is properly degassed. Verify that the HPLC pump is delivering a constant flow rate and that the column oven is maintaining a stable temperature. Even slight variations in the pH of the buffer can lead to shifts in retention time.
Q4: I am seeing ghost peaks in my chromatogram. What is the likely source?
A4: Ghost peaks can arise from several sources, including impurities in the mobile phase, contamination from the sample injector, or carryover from a previous injection. Ensure you are using high-purity solvents and freshly prepared mobile phase. A thorough cleaning of the injector and flow path can help eliminate these extraneous peaks.
Q5: How can I ensure my HPLC method is stability-indicating for this compound?
A5: To develop a stability-indicating method, you must demonstrate that the method can separate the intact this compound peak from its degradation products. This is typically achieved through forced degradation studies where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light. The subsequent HPLC analysis should show well-resolved peaks for this compound and its degradants. This compound is particularly susceptible to degradation under alkaline and oxidative conditions.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Suggested Solution |
| Inappropriate mobile phase pH | This compound is a basic compound. Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in a single ionic form. A pH of around 3.0 is often effective. |
| Secondary interactions with the column | Use a column with end-capping or a base-deactivated stationary phase. The addition of a competing base, like triethylamine, to the mobile phase can also help. |
| Column overload | Reduce the concentration of the sample being injected. |
| Column deterioration | Replace the column with a new one. |
Problem: Inconsistent Retention Times
| Potential Cause | Suggested Solution |
| Mobile phase composition drift | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Fluctuations in column temperature | Use a column oven to maintain a constant and consistent temperature. |
| Inconsistent flow rate | Check the HPLC pump for leaks and ensure it is properly primed and functioning correctly. |
| Changes in mobile phase pH | Prepare the buffer for the mobile phase carefully and consistently, verifying the pH with a calibrated meter. |
Problem: Extraneous Peaks (Ghost Peaks or Carryover)
| Potential Cause | Suggested Solution |
| Contaminated mobile phase | Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use. |
| Injector contamination | Implement a needle wash step in your injection sequence with a strong solvent to clean the injector between runs. |
| Sample carryover | If a high concentration sample was previously run, subsequent blanks or low concentration samples may show carryover. Inject several blank runs to wash the system. |
| Degradation in the vial | Ensure the sample diluent is appropriate and does not cause degradation of this compound while waiting for injection. |
Experimental Protocols
Example RP-HPLC Method for this compound Analysis
This protocol is a synthesis of common parameters found in the literature and should be optimized for your specific instrumentation and requirements.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 55:45 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µl
-
Column Temperature: Ambient or controlled at 30 °C
Forced Degradation Study Protocol
To assess the stability-indicating nature of an HPLC method, this compound can be subjected to the following stress conditions:
-
Acid Degradation: Treat this compound solution with 0.1 N HCl at 60°C for 2 hours.
-
Base Degradation: Treat this compound solution with 0.1 N NaOH at room temperature for 30 minutes. This compound is known to be particularly labile in alkaline conditions.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 2 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before HPLC analysis.
Quantitative Data Summary
The following table summarizes typical validation parameters for this compound HPLC methods found in the literature.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 10 - 60 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.091 - 0.25 µg/mL | |
| Limit of Quantification (LOQ) | 0.275 - 0.75 µg/mL | |
| Recovery | 99.08% - 101.06% | |
| Retention Time | 3.33 - 6.022 min |
Visualizations
References
Lurasidone Metabolism by CYP3A4: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the metabolism of lurasidone by cytochrome P450 3A4 (CYP3A4) and the potential for drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
This compound is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2][3][4] The main biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[5]
Q2: What are the major metabolites of this compound?
This compound is metabolized into two active metabolites, ID-14283 and ID-14326, and two major inactive metabolites, ID-20219 and ID-20220. The principal active metabolite is ID-14283.
Q3: What is the clinical significance of CYP3A4-mediated metabolism of this compound?
The metabolism of this compound by CYP3A4 is a critical factor in its pharmacokinetic profile. Co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter this compound plasma concentrations, potentially leading to adverse effects or reduced efficacy.
Q4: How do CYP3A4 inhibitors affect this compound exposure?
Concomitant use of this compound with CYP3A4 inhibitors can lead to a significant increase in this compound plasma concentrations.
-
Strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir, clarithromycin) are contraindicated for use with this compound. For instance, ketoconazole has been shown to increase this compound's maximum concentration (Cmax) and area under the curve (AUC) by approximately 7-fold and 9-fold, respectively.
-
Moderate CYP3A4 inhibitors (e.g., diltiazem, verapamil, erythromycin) necessitate a dose reduction of this compound, typically to half the original dose. Diltiazem, for example, can increase this compound Cmax and AUC by about 2-fold.
-
Grapefruit and grapefruit juice , known CYP3A4 inhibitors, should be avoided by patients taking this compound.
Q5: How do CYP3A4 inducers affect this compound exposure?
CYP3A4 inducers can significantly decrease this compound plasma concentrations, which may lead to a reduction in its therapeutic effect.
-
Strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) are contraindicated for use with this compound. Co-administration with rifampin has been shown to decrease this compound Cmax and AUC to about one-seventh and one-fifth of the levels when this compound is taken alone, respectively.
-
For moderate CYP3A4 inducers , an increase in the this compound dose may be necessary.
Troubleshooting Guides for In Vitro Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in this compound metabolism rates between replicate experiments. | Inconsistent concentrations of microsomes, substrate (this compound), or cofactors (NADPH). Pipetting errors. | Ensure accurate and consistent pipetting. Prepare master mixes for reagents. Use a protein assay to confirm microsomal protein concentration. |
| Lower than expected this compound metabolism. | Degraded human liver microsomes. Inactive NADPH. Incorrect incubation conditions. | Use fresh or properly stored (-80°C) microsomes. Prepare fresh NADPH solution for each experiment. Verify incubator temperature and pH of the buffer. |
| No detectable formation of this compound metabolites. | Insufficient analytical sensitivity. Incorrect LC-MS/MS parameters. Short incubation time. | Optimize mass spectrometry parameters for each metabolite. Increase incubation time or this compound concentration. Ensure the internal standard is appropriate and detectable. |
| Inconsistent Ki values for CYP3A4 inhibition by this compound. | Sub-optimal substrate concentration relative to its Km value. Inappropriate inhibitor concentration range. | Use a probe substrate concentration at or below its Km for the enzyme. Test a wide range of this compound concentrations that bracket the expected Ki value. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic interactions between this compound and CYP3A4 inhibitors and inducers.
Table 1: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetics
| Inhibitor | Strength | This compound Cmax Increase | This compound AUC Increase | Recommended Action |
| Ketoconazole | Strong | ~7-fold | ~9-fold | Co-administration is contraindicated |
| Diltiazem | Moderate | ~2.1-fold | ~2.2-fold | Reduce this compound dose by 50% |
Table 2: Effect of CYP3A4 Inducers on this compound Pharmacokinetics
| Inducer | Strength | This compound Cmax Decrease | This compound AUC Decrease | Recommended Action |
| Rifampin | Strong | ~7-fold | ~5-fold | Co-administration is contraindicated |
Detailed Experimental Protocols
In Vitro CYP3A4 Inhibition Assay for this compound
This protocol outlines a method to determine the inhibitory potential (Ki) of this compound on CYP3A4 activity using human liver microsomes.
-
Materials:
-
Pooled human liver microsomes
-
This compound
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration ~0.1 mg/mL) with varying concentrations of this compound in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Determine the Ki value and the mechanism of inhibition using graphical methods such as a Dixon plot.
-
Clinical Drug-Drug Interaction Study Protocol: this compound and a CYP3A4 Inhibitor (e.g., Ketoconazole)
This protocol describes a typical clinical study design to evaluate the effect of a strong CYP3A4 inhibitor on the pharmacokinetics of this compound.
-
Study Design:
-
An open-label, two-period, fixed-sequence study in healthy adult volunteers.
-
-
Procedure:
-
Period 1: Administer a single oral dose of this compound (e.g., 40 mg) to subjects. Collect serial blood samples at predose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) to characterize the single-dose pharmacokinetics of this compound.
-
Washout Period: A washout period of sufficient duration to ensure complete elimination of this compound.
-
Period 2: Administer the strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) for several days to achieve steady-state concentrations. On the last day of inhibitor administration, co-administer a single oral dose of this compound (e.g., 40 mg). Collect serial blood samples at the same time points as in Period 1.
-
-
Bioanalytical Method:
-
Quantify the concentrations of this compound and its major active metabolite, ID-14283, in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, AUC, and half-life for this compound with and without the co-administered inhibitor.
-
Assess the magnitude of the drug-drug interaction by comparing the pharmacokinetic parameters between the two periods.
-
Visualizations
References
- 1. The atypical neuroleptics iloperidone and this compound inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound drug-drug interaction studies: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Novel Atypical Antipsychotic this compound Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Lurasidone Suspension Preparation for Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of lurasidone suspensions for use in animal studies. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the consistent and reliable formulation of this compound for preclinical research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound typically prepared as a suspension for oral administration in animal studies?
A1: this compound hydrochloride is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1] Its low solubility makes it challenging to prepare a true solution at the concentrations often required for animal dosing. Therefore, a suspension, which is a uniform dispersion of fine drug particles in a liquid vehicle, is the preferred method for oral administration in preclinical research.
Q2: What are the most common vehicles used for preparing this compound suspensions for animal studies?
A2: A common and well-documented vehicle is a 1:1 mixture of Ora-Plus® and purified water.[2] Ora-Plus® is a commercially available suspending vehicle that contains suspending and wetting agents to ensure a uniform and stable preparation. Other potential vehicles include aqueous solutions of suspending agents like methylcellulose (MC) or carboxymethylcellulose sodium (CMC-Na), often with a wetting agent such as Tween 80 to aid in the dispersion of the hydrophobic this compound particles.[3]
Q3: Can I use commercially available this compound (Latuda®) tablets to prepare a suspension?
A3: Yes, commercial tablets are frequently used as the drug source for extemporaneously compounded suspensions in research settings.[2][4] It is crucial to finely crush the tablets to a homogenous powder to ensure a uniform particle size distribution in the final suspension.
Q4: What is the recommended storage condition and beyond-use date for a compounded this compound suspension?
A4: For a this compound suspension prepared in 1:1 Ora-Plus®:water, studies have shown it to be stable for at least 14 days when stored at room temperature in amber plastic bottles to protect from light. It is essential to conduct your own stability studies if you are using a different vehicle or storage conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in wetting the this compound powder/clumping | This compound is hydrophobic. | First, triturate the this compound powder with a small amount of a wetting agent (e.g., glycerin or a small portion of the vehicle) to form a smooth paste before adding the bulk of the vehicle. |
| Suspension settles quickly and is difficult to resuspend (caking) | - Insufficient viscosity of the vehicle.- Inadequate mixing.- Particle size is too large. | - Increase the concentration of the suspending agent (e.g., methylcellulose) to enhance viscosity.- Ensure thorough mixing and homogenization during preparation.- Ensure the this compound tablets are crushed to a very fine, uniform powder. |
| Non-uniform appearance or inconsistent dosing | - Improper mixing.- Particle aggregation. | - Use a homogenizer or a high-shear mixer for a more uniform dispersion.- Always shake the suspension vigorously before drawing each dose.- Consider the inclusion of a surfactant like Tween 80 to prevent particle aggregation. |
| Clogging of the gavage needle | - Large particle size.- High viscosity of the suspension. | - Ensure the this compound powder is finely triturated.- Consider using a gavage needle with a larger gauge.- If the suspension is too thick, you may need to adjust the concentration of the suspending agent. |
| Observed changes in color, odor, or consistency over time | Chemical or microbial degradation. | - Discard the suspension immediately.- Prepare fresh batches more frequently.- Ensure proper storage conditions (e.g., protection from light, appropriate temperature). |
Quantitative Data Summary
Table 1: Solubility of this compound Hydrochloride in Various Media
| Solvent/Medium | Solubility | Reference |
| Water | 0.224 mg/mL | |
| pH 3.5 Buffer | 0.349 mg/mL | |
| 40% w/v Sodium Benzoate Solution | Significantly increased solubility |
Table 2: Stability of Compounded this compound Suspension (1 mg/mL and 8 mg/mL in 1:1 Ora-Plus®:water)
| Time Point | % of Initial Concentration Remaining (1 mg/mL) | % of Initial Concentration Remaining (8 mg/mL) | Reference |
| Day 0 | 100% | 100% | |
| Day 7 | > 98% | > 94% | |
| Day 14 | > 93% | > 93% |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension from Tablets (Using Ora-Plus®)
This protocol is adapted from a published method for preparing 1 mg/mL and 8 mg/mL this compound suspensions.
Materials:
-
This compound (Latuda®) tablets
-
Ora-Plus® suspending vehicle
-
Purified water
-
Mortar and pestle
-
Graduated cylinders
-
Amber plastic bottles for storage
-
Magnetic stirrer and stir bar (optional)
Methodology:
-
Calculate the required amount of this compound tablets based on the desired final concentration and volume of the suspension.
-
Crush the tablets in a mortar and pestle until a fine, uniform powder is obtained.
-
Prepare the vehicle by mixing equal volumes of Ora-Plus® and purified water (1:1 v/v).
-
Wet the this compound powder by adding a small amount of the prepared vehicle to the mortar and triturating to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradually add the remaining vehicle to the paste in the mortar with continuous trituration.
-
Transfer the contents to a graduated cylinder or the final storage bottle.
-
Rinse the mortar with a small amount of the vehicle and add it to the suspension to ensure a complete transfer of the drug.
-
Adjust to the final volume with the vehicle.
-
Mix thoroughly by shaking vigorously. A magnetic stirrer can be used for larger volumes to ensure homogeneity.
-
Label the amber bottle with the drug name, concentration, preparation date, beyond-use date (14 days), and storage conditions (room temperature).
-
Always shake well before each administration to ensure uniform dosing.
Visualizations
This compound Mechanism of Action: Signaling Pathway
Caption: this compound's multimodal action on dopamine and serotonin receptors.
Experimental Workflow: this compound Suspension Preparation
Caption: Step-by-step workflow for preparing a this compound oral suspension.
Troubleshooting Logic for Suspension Instability
Caption: A logical guide to troubleshooting common this compound suspension instability issues.
References
- 1. Solubility enhancement studies on this compound hydrochloride using mixed hydrotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assessment of Compounded this compound Suspensions for Enteral Feeding Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10987303B2 - Extended release suspension formulation of this compound - Google Patents [patents.google.com]
- 4. "In Vitro Assessment of Compounded this compound Suspensions for Enteral F" by Jayson Wojcinski, Kobi T. Nathan et al. [fisherpub.sjf.edu]
Lurasidone Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of lurasidone. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Under which conditions is this compound most likely to degrade?
This compound is most susceptible to degradation under alkaline, oxidative, and photolytic conditions.[1][2][3][4] It is relatively stable under acidic, neutral, and thermal stress.[4]
Q2: What is the primary degradation pathway for this compound in alkaline conditions?
The primary degradation pathway under alkaline conditions is the hydrolysis of the isoindole-1,3-dione ring structure of the this compound molecule. This susceptibility to base-catalyzed hydrolysis makes it a critical factor to control in formulation and stability studies.
Q3: What are the expected degradation products under oxidative stress?
Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the formation of sulfoxide and sulfone derivatives. This is due to the presence of a sulfur atom in the benzisothiazole ring of this compound. Additionally, under free radical-mediated oxidative conditions, other novel degradation products have been observed.
Q4: How does light exposure affect the stability of this compound?
This compound is known to be unstable under photolytic conditions. Exposure to light can lead to the formation of various degradation products. Therefore, it is crucial to protect this compound samples and formulations from light during storage and handling to prevent photodegradation.
Q5: Has enzymatic degradation of this compound been observed?
Yes, a major degradation product, N-debenzisothiazole-lurasidone, has been identified in postmortem toxicology cases. This suggests that enzymatic pathways can also contribute to the degradation of this compound.
Troubleshooting Guide
Problem: I am observing significant degradation of my this compound sample, but I am not intentionally stressing it.
-
Possible Cause: Uncontrolled exposure to light or alkaline conditions in your experimental setup.
-
Troubleshooting Steps:
-
Ensure all solutions and samples containing this compound are protected from light by using amber-colored vials or by covering the containers with aluminum foil.
-
Check the pH of your buffers and solutions. Even mildly alkaline conditions can promote hydrolysis of the isoindole-1,3-dione ring over time.
-
Review the composition of your formulation or vehicle for any components that may create a locally alkaline microenvironment.
-
Problem: I am trying to perform a forced degradation study, but I am not seeing the expected levels of degradation.
-
Possible Cause: The stress conditions (e.g., concentration of stressor, temperature, duration) may not be sufficient.
-
Troubleshooting Steps:
-
Refer to the detailed experimental protocols below for recommended starting conditions for acid, base, oxidative, and photolytic stress testing.
-
For alkaline hydrolysis, ensure the concentration of the base and the temperature are adequate to induce degradation within your desired timeframe.
-
For oxidative degradation, consider the concentration of the oxidizing agent (e.g., H₂O₂). More extreme conditions, such as 10% hydrogen peroxide, may be required for significant degradation.
-
Ensure that for photolytic studies, the light source and exposure time are sufficient to induce degradation.
-
Problem: I am having difficulty separating this compound from its degradation products using HPLC.
-
Possible Cause: The chromatographic method is not optimized for stability-indicating analysis.
-
Troubleshooting Steps:
-
Develop and validate a stability-indicating HPLC method. Several publications provide detailed methods using C18 columns with mobile phases typically consisting of a phosphate or ammonium formate buffer and an organic modifier like acetonitrile or methanol.
-
Ensure your detector settings (e.g., UV wavelength) are optimal for both this compound and its potential degradation products. A photodiode array (PDA) detector can be beneficial for monitoring peak purity.
-
Verify that the resolution between the parent drug peak and the peaks of the degradation products is adequate (typically >1.5).
-
Quantitative Data Summary
The following tables summarize the percentage of this compound degradation observed under various stress conditions as reported in the literature.
Table 1: this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Details | Time | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1M HCl | 2 hours | 60°C | 48.96% | |
| Acid Hydrolysis | Not Specified | Not Specified | Not Specified | 17.41% | |
| Alkaline Hydrolysis | 0.5M NaOH | 2 hours | 60°C | 72.19% | |
| Alkaline Hydrolysis | Not Specified | Not Specified | Not Specified | 19.96% | |
| Oxidative | 30% H₂O₂ | Not Specified | Not Specified | 30.21% | |
| Oxidative | Not Specified | Not Specified | Not Specified | 12.91% | |
| Thermal | Dry Heat | Not Specified | Not Specified | 24.86% | |
| Thermal | Not Specified | Not Specified | Not Specified | 9.27% | |
| Photolytic | UV Light | Not Specified | Not Specified | 26.97% | |
| Photolytic | Not Specified | Not Specified | Not Specified | 6.03% |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Accurately weigh 100 mg of this compound and transfer it to a 100 ml volumetric flask.
-
Add 10 ml of methanol to dissolve the drug.
-
Add 10 ml of 1M HCl to the solution.
-
Reflux the solution for 2 hours at 60°C in a water bath.
-
After cooling, neutralize the solution with 1M NaOH.
-
Dilute the final solution to the mark with methanol.
-
Analyze the sample using a suitable stability-indicating HPLC method.
Protocol 2: Forced Degradation by Alkaline Hydrolysis
-
Accurately weigh 100 mg of this compound and transfer it to a 50 ml volumetric flask.
-
Add 10 ml of methanol to dissolve the drug.
-
Add 10 ml of 0.5M NaOH to the solution.
-
Reflux the solution for 2 hours at 60°C in a water bath.
-
After cooling, neutralize the solution.
-
Dilute to the final volume with methanol.
-
Analyze the sample using a suitable stability-indicating HPLC method.
Protocol 3: Forced Degradation by Oxidation
-
Prepare a solution of this compound.
-
Subject the solution to stress conditions using hydrogen peroxide (e.g., 10% H₂O₂).
-
Monitor the degradation over time at a specified temperature.
-
Analyze the samples at various time points using a validated analytical method to determine the extent of degradation and identify the degradation products.
Visualizing Degradation Pathways and Workflows
This compound Degradation Pathways
Caption: Major degradation pathways of this compound under different stress conditions.
General Experimental Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies of this compound.
References
- 1. Degradation studies on this compound hydrochloride using validated reverse phase HPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Separation and characterization of related substances of this compound hydrochloride by LC-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Degradation studies on this compound hydrochloride using validated reverse phase HPLC and LCâMS/MS - Taylor & Francis Group - Figshare [tandf.figshare.com]
Addressing Lurasidone-induced akathisia in research subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing lurasidone-induced akathisia in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced akathisia?
A1: this compound-induced akathisia is a movement disorder characterized by a subjective feeling of inner restlessness and a compelling urge to move.[1][2] This psychomotor syndrome often manifests as repetitive, purposeless movements such as rocking from foot to foot, shuffling legs, or an inability to sit or stand still.[1][3] It is a recognized side effect of antipsychotic medications, including this compound, and can significantly impact a research subject's comfort and adherence to study protocols.[4]
Q2: What is the proposed mechanism of this compound-induced akathisia?
A2: The exact pathophysiology is not fully understood, but it is believed to involve a complex interplay of several neurotransmitter systems. The primary hypothesis involves the blockade of dopamine D2 receptors in the nigrostriatal pathway. High D2 receptor occupancy (>78%) is strongly correlated with an increased risk of extrapyramidal symptoms, including akathisia. This compound is a potent antagonist at D2, 5-HT2A, and 5-HT7 receptors, and a partial agonist at 5-HT1A receptors. While 5-HT2A antagonism is thought to mitigate some extrapyramidal risks, the potent D2 blockade is a key contributor. An imbalance between the dopaminergic and other systems, like the noradrenergic and serotonergic pathways, is also implicated.
Q3: What is the incidence of this compound-induced akathisia in research subjects?
A3: The incidence of akathisia with this compound is dose-dependent and consistently higher than placebo in clinical trials. A meta-analysis found this compound had the highest relative risk of akathisia among several newer second-generation antipsychotics.
| Study/Analysis Type | This compound Dose(s) | Incidence of Akathisia (this compound) | Incidence of Akathisia (Placebo) | Incidence of Akathisia (Comparator) | Reference(s) |
| General Clinical Trials | Not specified | 12.9% | 3.0% | N/A | |
| Meta-Analysis (vs. Placebo/SGA) | Various | Relative Risk: 2.7 (CI: 2-3.6) | N/A | N/A | |
| Placebo-Controlled Study | 40 mg/day | 11.8% | 0.9% | 7.4% (Olanzapine) | |
| Placebo-Controlled Study | 120 mg/day | 22.9% | 0.9% | 7.4% (Olanzapine) | |
| Meta-Analysis | Various | 12.7% (CI: 10.1-16.1) | N/A | N/A |
Q4: How is this compound-induced akathisia identified and assessed in a research setting?
A4: Akathisia is assessed using both objective observation and subjective reporting from the research subject. The most widely used tool is the Barnes Akathisia Rating Scale (BARS). The BARS evaluates:
-
Objective movements: Observed restlessness, such as shuffling feet or rocking.
-
Subjective awareness: The subject's self-reported feeling of inner restlessness.
-
Distress: The degree of distress the subject reports due to the restless sensations.
-
Global Clinical Assessment: An overall severity rating by the clinician.
A diagnosis requires both the subjective complaint of restlessness and observed characteristic movements. The observation of movements without the subjective report is classified as pseudoakathisia.
Troubleshooting Guides
Q: A research subject receiving this compound is exhibiting signs of restlessness. What is the first step?
A: The first step is to perform a systematic assessment to confirm akathisia and rule out other potential causes like anxiety or agitation related to the underlying condition being studied.
-
Administer the Barnes Akathisia Rating Scale (BARS): Conduct a formal assessment to quantify the severity of both objective and subjective symptoms. (See Experimental Protocol 1).
-
Review Onset Timing: Correlate the onset of restlessness with the initiation of this compound or any recent dose adjustments. Akathisia typically develops within a few weeks of starting or increasing the dose.
-
Differential Diagnosis: Clinically differentiate the symptoms from generalized anxiety, agitation, or Restless Legs Syndrome (RLS), which has a different clinical presentation (e.g., typically occurring at rest/night).
Q: Akathisia has been confirmed using the BARS. What is the recommended first-line management strategy?
A: The primary and most effective strategy is to adjust the dosage of the offending agent, if clinically feasible within the study protocol.
-
Dose Reduction: Reduce the daily dose of this compound. Akathisia is often dose-dependent, and a lower dose may resolve the symptoms while maintaining therapeutic efficacy.
-
Evening Dosing: Administering the full daily dose in the evening may help minimize the subjective distress of akathisia during the day.
Q: Dose reduction is not possible within our experimental design. What are the pharmacological interventions?
A: If modifying the this compound dose is not an option, several adjunctive treatments can be considered. The choice depends on the subject's clinical profile and potential contraindications.
| Treatment Class | Agent(s) | Typical Starting Dose Range | Mechanism/Rationale | Key Considerations | Reference(s) |
| Beta-Blockers | Propranolol | 10-40 mg, 2-3 times daily | Considered first-line. Blocks noradrenergic pathways that modulate the dopaminergic system. | Contraindicated in asthma, bradycardia, hypotension. Titration may be required. | |
| 5-HT2A Antagonists | Mirtazapine | 7.5-15 mg once daily | Potent 5-HT2A antagonism. Effective alternative to beta-blockers, may be better tolerated. | Administer at bedtime due to sedative effects. Highly effective at low doses. | |
| 5-HT2A Antagonists | Cyproheptadine | 8-16 mg daily | Antiserotonergic properties. Shown to improve akathisia severity. | May have anticholinergic side effects. Symptoms may return upon discontinuation. | |
| Benzodiazepines | Clonazepam, Diazepam | 0.5-1 mg daily (Clonazepam) | Provides symptomatic relief but does not address the underlying mechanism. Useful for short-term management. | Risk of sedation and dependence. Use with caution. | |
| Anticholinergics | Benztropine | 1-4 mg daily | Blocks central muscarinic receptors. More effective for parkinsonism and dystonia than akathisia. | Generally considered less effective for akathisia. Can cause cognitive and peripheral side effects. |
Experimental Protocols
Protocol 1: Assessment of Akathisia using the Barnes Akathisia Rating Scale (BARS)
-
Objective: To systematically and quantitatively assess the presence and severity of drug-induced akathisia.
-
Materials: Barnes Akathisia Rating Scale (BARS) scoring sheet, private room for assessment, stopwatch.
-
Methodology:
-
Observation (Seated): Observe the subject while they are seated and engaged in neutral conversation for a minimum of two minutes. Record any characteristic restless movements (e.g., shuffling/tramping of legs, swinging one leg).
-
Observation (Standing): Ask the subject to stand with arms by their sides. Observe them for a minimum of two minutes while continuing neutral conversation. Record any rocking from foot to foot or "walking on the spot."
-
Scoring Objective Akathisia: Based on the total observation time, rate the objective signs on a scale of 0 (normal) to 3 (constantly engaged in restless movements).
-
Subjective Inquiry: After the observation period, directly question the subject about their internal state.
-
Awareness of Restlessness: Ask questions like, "Do you feel restless or fidgety inside?" or "Do you feel a need to move your legs?". Score from 0 (absent) to 3 (intense compulsion to move).
-
Distress from Restlessness: Ask, "How much does this feeling of restlessness bother you?". Score from 0 (no distress) to 3 (severe distress).
-
-
Global Assessment: Based on the objective and subjective scores, provide a global clinical assessment of akathisia severity on a scale from 0 (absent) to 5 (severe).
-
Protocol 2: Animal Model of Drug-Induced Akathisia (Rat Model)
-
Objective: To induce and measure akathisia-like behaviors in a rodent model to screen potential therapeutic compounds. While no animal model perfectly replicates human akathisia, certain paradigms can model components of the syndrome.
-
Model: This protocol is based on measuring drug-induced restlessness and position changes, which can serve as an analogue for the objective motor components of akathisia.
-
Materials: Adult Sprague-Dawley rats, open-field testing arenas, infrared motion analysis system, this compound, test compounds.
-
Methodology:
-
Habituation: Individually house rats and habituate them to the testing environment for at least 72 hours to reduce novelty-induced locomotion.
-
Grouping: Divide animals into experimental groups (e.g., Vehicle control, this compound-only, this compound + Test Compound A, etc.).
-
Drug Administration: Administer this compound (at a dose known to induce extrapyramidal effects in rodents) and the test compound or vehicle via the appropriate route (e.g., subcutaneous, intraperitoneal).
-
Behavioral Testing: Place the animal in the open-field arena and record its activity for a set period (e.g., 90 minutes) using an automated infrared motion analysis system.
-
Endpoint Measurement: Analyze the tracking data for key metrics. A psychomotor stimulant typically increases both general activity and total distance traveled. An akathisia-like state is characterized by:
-
A significant decrease in time spent immobile.
-
A significant increase in the number of discrete position changes.
-
No significant increase in the total distance traversed (distinguishing it from general hyperactivity).
-
-
Data Analysis: Compare the metrics between the this compound group and the vehicle control to confirm the induction of akathisia-like behavior. Compare the this compound + Test Compound group to the this compound-only group to assess the efficacy of the intervention.
References
- 1. Revisiting Antipsychotic-induced Akathisia: Current Issues and Prospective Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. drsherispirt.com [drsherispirt.com]
- 4. The Incidence of Akathisia in the Treatment of Schizophrenia with Aripiprazole, Asenapine and this compound: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Lurasidone's Therapeutic Targets: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the atypical antipsychotic Lurasidone with other commonly prescribed antipsychotic agents. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological validation of this compound's therapeutic targets. This document summarizes key experimental data, details the methodologies of pivotal validation assays, and visualizes the complex signaling pathways and experimental workflows.
Comparative Analysis of Receptor Binding Affinities
This compound exhibits a unique and potent binding profile, distinguishing it from other atypical antipsychotics. Its high affinity for dopamine D2, serotonin 5-HT2A, and serotonin 5-HT7 receptors, coupled with its partial agonism at the 5-HT1A receptor, is believed to contribute to its efficacy in treating schizophrenia and bipolar depression. The following tables present a comparative summary of the binding affinities (Ki, in nM) of this compound and other selected antipsychotic drugs for key therapeutic targets. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Drug | D2 | D1 | D3 | D4 |
| This compound | 0.994 - 1.68 | >1000 | - | - |
| Aripiprazole | 0.34 | 410 | 0.8 | 44 |
| Cariprazine | 0.49 | - | 0.085 | - |
| Olanzapine | 11 | 31 | - | - |
| Quetiapine | 160 - 380 | 990 | - | 2020 |
| Risperidone | 3 | 75 | - | - |
| Ziprasidone | 4.8 | - | - | - |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Drug | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 |
| This compound | 6.38 - 6.75 | 0.47 - 2.03 | 415 | 0.495 |
| Aripiprazole | 1.7 | 3.4 | 15 | 39 |
| Cariprazine | 2.6 | - | - | - |
| Olanzapine | - | 4 | 11 | - |
| Quetiapine | 390 | 640 | 1840 | - |
| Risperidone | 160 | 0.16 | 5.5 | - |
| Ziprasidone | - | 0.4 | 1.3 | - |
Table 3: Other Receptor Binding Affinities (Ki, nM)
| Drug | α1a | α2c | H1 | M1 |
| This compound | >1000 | 10.8 | >1000 | >1000 |
| Aripiprazole | 57 | - | 61 | >1000 |
| Olanzapine | 19 | - | 7 | 2.5 |
| Quetiapine | - | - | - | - |
| Risperidone | 0.8 | 7.54 | 2.23 | >10000 |
| Ziprasidone | - | - | 47 | >1000 |
Experimental Protocols for Target Validation
The validation of this compound's therapeutic targets relies on a series of well-established in vitro assays. These experiments are crucial for determining the binding affinity and functional activity of the compound at its target receptors. Below are detailed methodologies for the key experimental protocols.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.[1] These assays measure the displacement of a radiolabeled ligand by the test compound.
Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).
-
Test Compound: this compound or other antipsychotic drugs.
-
Assay Buffer: Typically a Tris-based buffer containing ions like MgCl2.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Fluid.
-
96-well filter plates and a cell harvester.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plate for a specific duration (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate using a cell harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Generate a competition curve by plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are essential for determining whether a drug acts as an agonist, antagonist, or partial agonist at a receptor.
Objective: To measure the effect of a test compound on the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT7 receptor.
-
Stimulation Buffer.
-
Test Compound.
-
Forskolin (for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF-based).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist assays, a known agonist is also added.
-
Incubation: Incubate for a specified time (e.g., 30 minutes at 37°C) to allow for receptor stimulation and cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Objective: To measure the activation of G-proteins by a receptor in response to a test compound. This is achieved by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell Membranes: From cells expressing the 5-HT1A receptor.
-
[35S]GTPγS.
-
GDP.
-
Test Compound.
-
Assay Buffer.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of the test compound.
-
Equilibration: Incubate for a set time to allow for G-protein activation and [35S]GTPγS binding.
-
Filtration: Separate bound and free [35S]GTPγS by rapid filtration.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the compound concentration to determine the EC50 for G-protein activation.
Visualizing this compound's Mechanism of Action
To further elucidate the therapeutic action of this compound, the following diagrams, generated using Graphviz, illustrate its primary signaling pathways and the workflow of a typical receptor binding assay.
References
Lurasidone: A Comparative Efficacy and Tolerability Guide for Atypical Antipsychotics
This guide provides a comprehensive comparison of the efficacy and tolerability of lurasidone relative to other commonly prescribed atypical antipsychotics. The information is compiled from meta-analyses and head-to-head clinical trials, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.
Mechanism of Action: A Unique Receptor Profile
This compound exhibits a distinct binding profile to dopamine and serotonin receptors, which is believed to underpin its therapeutic effects and tolerability profile. It acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[1] Additionally, it functions as a partial agonist at the 5-HT1A receptor.[1] This combination of high affinity for the 5-HT7 receptor and partial agonism at the 5-HT1A receptor is thought to contribute to its antidepressant properties.[1] Notably, this compound has minimal to no affinity for histaminergic H1 and muscarinic M1 receptors, which is associated with a lower incidence of side effects such as weight gain and sedation.[2]
Comparative Efficacy
The efficacy of this compound has been evaluated in numerous clinical trials for the treatment of schizophrenia and bipolar depression, often with other atypical antipsychotics as active comparators.
Schizophrenia
In the treatment of schizophrenia, this compound has demonstrated comparable efficacy to several other atypical antipsychotics. A key measure of efficacy in schizophrenia trials is the change in the Positive and Negative Syndrome Scale (PANSS) total score.
| Comparison | Primary Efficacy Measure | This compound (Mean Change from Baseline) | Comparator (Mean Change from Baseline) | Key Finding | Citation(s) |
| vs. Risperidone | PANSS Total Score (6 weeks) | -31.2 | -34.9 | This compound was non-inferior to risperidone. | [3] |
| vs. Quetiapine XR | PANSS Total Score (6 weeks) | -26.42 | -27.33 | This compound demonstrated non-inferiority to quetiapine XR. | |
| vs. Placebo (Adolescents) | PANSS Total Score | -7.95 (vs. placebo) | N/A | This compound was significantly more efficacious than placebo. |
Bipolar Depression
For bipolar depression, the primary efficacy measure is typically the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score. Network meta-analyses have provided indirect comparisons of this compound with several other agents.
| Comparison (Indirect) | Efficacy Measure | This compound vs. Comparator (Mean Difference in MADRS Score Change) | 95% Credible Interval (CrI) | Key Finding | Citation(s) |
| vs. Aripiprazole | MADRS Score Change | -3.62 | -7.04 to -0.20 | This compound was significantly more efficacious. | |
| vs. Ziprasidone | MADRS Score Change | -3.38 | -6.68 to -0.11 | This compound was significantly more efficacious. | |
| vs. Olanzapine | MADRS Score Change | -0.15 | -3.12 to 2.74 | No significant difference in efficacy. | |
| vs. Quetiapine | MADRS Score Change | 0.10 | -2.68 to 2.84 | No significant difference in efficacy. |
Comparative Tolerability and Safety Profile
This compound is often distinguished by its metabolic profile. The following table summarizes key tolerability data from comparative studies.
| Comparison | Key Tolerability Outcome | This compound | Comparator | Key Finding | Citation(s) |
| vs. Olanzapine | Mean Weight Gain (kg) | -2.54 (less than olanzapine) | N/A | This compound was associated with significantly less weight gain. | |
| vs. Quetiapine | Mean Weight Gain (kg) | -0.83 (less than quetiapine) | N/A | This compound was associated with significantly less weight gain. | |
| vs. Quetiapine (Adolescents) | Mean Weight Gain (kg) | -2.13 (less than quetiapine) | N/A | This compound was associated with significantly less weight gain. | |
| vs. Risperidone (Adolescents) | Mean Weight Gain (kg) | -1.16 (less than risperidone) | N/A | This compound was associated with significantly less weight gain. | |
| vs. Olanzapine (Adolescents) | Mean Weight Gain (kg) | -3.62 (less than olanzapine) | N/A | This compound was associated with significantly less weight gain. | |
| vs. Quetiapine | Incidence of Somnolence (Odds Ratio) | 0.33 | N/A | This compound was associated with a lower likelihood of somnolence. | |
| vs. Ziprasidone | Incidence of Somnolence (Odds Ratio) | 0.34 | N/A | This compound was associated with a lower likelihood of somnolence. | |
| vs. Risperidone | Incidence of Akathisia | 7.2% | 13.6% | This compound had a lower incidence of akathisia. | |
| vs. Risperidone | Incidence of Extrapyramidal Symptoms (EPS) | 17.0% | 38.2% | This compound had a lower incidence of EPS. |
Experimental Protocols: A Generalized Framework for Comparative Clinical Trials
While specific protocols vary, the following outlines a typical experimental design for a head-to-head, randomized, double-blind, active-controlled study comparing this compound to another atypical antipsychotic for an acute exacerbation of schizophrenia.
1. Study Population:
-
Inclusion Criteria:
-
Adults aged 18-65 years.
-
Diagnosis of schizophrenia according to DSM criteria, confirmed by a structured clinical interview.
-
Acutely psychotic, with a specific minimum total score on the PANSS (e.g., ≥80) and a minimum score on specific positive symptom items (e.g., ≥4 on two or more items like delusions, conceptual disorganization, or hallucinations).
-
-
Exclusion Criteria:
-
Significant or unstable medical conditions.
-
Pregnancy or lactation.
-
History of substance use disorder within a specified period.
-
Known hypersensitivity to the study medications.
-
Treatment-resistant schizophrenia.
-
2. Study Design:
-
A multicenter, randomized, double-blind, active-controlled, parallel-group study.
-
Screening Phase (up to 2 weeks): To assess eligibility and obtain informed consent.
-
Washout Period: A washout period for previous psychotropic medications may be implemented.
-
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either this compound or the comparator drug. Randomization is often stratified by study site.
-
Treatment Phase (typically 6 weeks):
-
Patients receive flexible or fixed doses of the assigned medication. For example, this compound might be dosed at 40-160 mg/day and a comparator like quetiapine XR at 200-800 mg/day.
-
To maintain blinding, a double-dummy design may be used where patients receive one active drug and one placebo that looks identical to the other active drug.
-
-
Follow-up Phase: A safety follow-up visit is typically conducted after the last dose of the study medication.
3. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change from baseline to the end of the treatment phase (e.g., Week 6) in the PANSS total score.
-
Secondary Efficacy Endpoints:
-
Change from baseline in PANSS subscale scores (positive, negative, and general psychopathology).
-
Change from baseline in the Clinical Global Impression - Severity (CGI-S) score.
-
-
Safety and Tolerability Assessments:
-
Monitoring of treatment-emergent adverse events (TEAEs).
-
Vital signs, weight, and body mass index (BMI).
-
Laboratory tests (including fasting glucose, lipids, and prolactin levels).
-
Assessment of movement disorders using scales like the Barnes Akathisia Rating Scale (BARS), Simpson-Angus Scale (SAS), and Abnormal Involuntary Movement Scale (AIMS).
-
4. Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population, which includes all randomized patients who have received at least one dose of the study medication.
-
A mixed-effects model for repeated measures (MMRM) is often used to analyze the change from baseline in the primary efficacy endpoint. This model can handle missing data under certain assumptions.
-
For non-inferiority trials, a pre-specified margin is defined. Non-inferiority is established if the upper bound of the 95% confidence interval for the difference between treatments is less than this margin.
-
Safety data are summarized using descriptive statistics.
References
Lurasidone's Cognitive Effects: A Comparative Analysis for Researchers
A deep dive into the experimental data and mechanistic pathways supporting the pro-cognitive potential of lurasidone in psychiatric disorders.
This guide provides a comprehensive comparison of this compound's effects on cognitive function with other atypical antipsychotics, supported by experimental data from key clinical trials. Detailed methodologies and mechanistic insights are presented to inform researchers, scientists, and drug development professionals.
Executive Summary
Cognitive impairment is a core and debilitating feature of several psychiatric disorders, including schizophrenia and bipolar disorder. This compound, an atypical antipsychotic, has demonstrated a potential to improve cognitive function, a significant advantage over many other antipsychotic agents. This effect is thought to be mediated by its unique pharmacology, particularly its potent antagonism of the serotonin 5-HT7 receptor and partial agonism of the 5-HT1A receptor.[1][2] Clinical studies have shown this compound to be superior to placebo and other atypical antipsychotics, such as quetiapine and ziprasidone, in improving various cognitive domains.[1][3]
Comparative Efficacy of this compound on Cognition
This compound's pro-cognitive effects have been evaluated in several head-to-head clinical trials. The following tables summarize the quantitative data from these studies, offering a clear comparison with other antipsychotic agents.
This compound vs. Quetiapine XR in Schizophrenia
A 6-month, double-blind continuation study evaluated the long-term effects of this compound compared to quetiapine XR on cognitive performance in patients with schizophrenia.[4]
| Treatment Group | N | Mean Change in Neurocognitive Composite z-score (from baseline to week 32) | Statistical Significance |
| This compound 40/80 mg/d | 25 | 1.53 | Trend towards significance vs. Quetiapine XR |
| This compound 120 mg/d | 77 | 1.43 | Significant vs. Quetiapine XR |
| This compound 160 mg/d | 49 | 1.34 | Significant vs. Quetiapine XR |
| Quetiapine XR (all doses) | 85 | 0.46 | Not statistically significant |
Key Finding: All flexible doses of this compound (40-160mg/d) were found to be superior to all doses of quetiapine XR (200-800mg/d) in improving overall cognitive performance over a 6-month period.
This compound vs. Quetiapine in Bipolar Depression (Adolescents)
An 8-week randomized, controlled study compared the effects of this compound and quetiapine on cognitive function in young patients (aged 10-17) with bipolar depression using the THINC-it tool.
| Cognitive Test (THINC-it) | This compound Group | Quetiapine Group | p-value |
| Symbol Check Reaction Time | Greater Improvement | Less Improvement | 0.008 |
| Symbol Check Accuracy | Greater Improvement | Less Improvement | 0.012 |
Key Finding: After 8 weeks, participants in the this compound group demonstrated significantly better performance in the Symbol Check Reaction and Accuracy Tests compared to those in the quetiapine group, suggesting a superior effect on processing speed and attention.
This compound vs. Ziprasidone in Schizophrenia and Schizoaffective Disorder
A 21-day, double-blind study compared the effects of this compound and ziprasidone on cognitive function in clinically stable outpatients.
| Cognitive Assessment | This compound (120 mg/day) | Ziprasidone (80 mg BID) | Between-Group Difference |
| MCCB Composite Score | Significant within-group improvement (p=0.026) | No significant improvement (p=0.254) | No significant difference |
| SCoRS (Interview-based) | Significant within-group improvement (p<0.001) | No significant improvement (p=0.185) | Statistical trend favoring this compound (p=0.058) |
Key Finding: While there were no statistically significant between-group differences, this compound showed a significant improvement from baseline on both performance-based (MCCB) and interview-based (SCoRS) cognitive assessments, which was not observed with ziprasidone.
Experimental Protocols
This compound vs. Quetiapine XR in Schizophrenia (6-Month Extension Study)
-
Study Design: A 6-month, double-blind, randomized, active-comparator continuation study following a 6-week short-term trial.
-
Participants: Patients diagnosed with schizophrenia.
-
Intervention:
-
This compound: Flexibly dosed at 40-160 mg/day.
-
Quetiapine XR: Flexibly dosed at 200-800 mg/day.
-
-
Cognitive Assessment: The CogState computerized cognitive battery was used to assess various cognitive domains. A composite z-score was calculated to represent overall cognitive performance.
-
Primary Outcome: Change in the neurocognitive composite z-score from the pre-treatment baseline to the end of the 6-month extension study.
This compound vs. Ziprasidone in Schizophrenia and Schizoaffective Disorder (21-Day Study)
-
Study Design: A 21-day, randomized, double-blind, fixed-dose, parallel-group study.
-
Participants: Adult outpatients with a DSM-IV diagnosis of schizophrenia or schizoaffective disorder who were clinically stable.
-
Intervention:
-
This compound: 120 mg once daily.
-
Ziprasidone: 80 mg twice daily.
-
-
Cognitive Assessments:
-
MATRICS Consensus Cognitive Battery (MCCB): A battery of performance-based tests assessing multiple cognitive domains.
-
Schizophrenia Cognition Rating Scale (SCoRS): An interview-based assessment of cognitive functioning.
-
-
Primary Outcome: Change from baseline in the MCCB composite score and the SCoRS total score at the end of the 21-day treatment period.
Mechanistic Pathways of this compound's Pro-Cognitive Effects
This compound's unique receptor binding profile is believed to be central to its cognitive-enhancing properties. The diagrams below illustrate the proposed signaling pathways.
Caption: this compound's interaction with 5-HT7 and 5-HT1A receptors leads to enhanced neurotransmitter release and improved cognition.
This next diagram illustrates a simplified experimental workflow for a typical clinical trial evaluating the cognitive effects of this compound.
Caption: A typical workflow for clinical trials assessing this compound's cognitive effects.
Conclusion
The available evidence strongly suggests that this compound has a beneficial effect on cognitive function in patients with schizophrenia and bipolar disorder. Its superiority over some other atypical antipsychotics in this domain makes it a valuable therapeutic option, particularly when cognitive impairment is a significant concern. The pro-cognitive effects of this compound are likely driven by its unique pharmacological profile, specifically its potent 5-HT7 receptor antagonism and 5-HT1A receptor partial agonism, which are thought to modulate downstream neurotransmitter systems crucial for cognition. Further head-to-head comparative studies are warranted to more definitively establish this compound's position in the treatment armamentarium for cognitive deficits in psychiatric illnesses.
References
- 1. Cognitive Effects of this compound and Cariprazine: A Mini Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound dose on cognition in patients with schizophrenia: post-hoc analysis of a long-term, double-blind continuation study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lurasidone's Antidepressant Efficacy
This guide provides a detailed comparison of the antidepressant effects of lurasidone with other atypical antipsychotics, supported by clinical trial data and mechanistic insights. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's therapeutic profile.
Mechanism of Action
This compound is an atypical antipsychotic that exerts its therapeutic effects by modulating dopamine and serotonin pathways in the brain.[1] Its unique pharmacological profile is defined by high binding affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, where it acts as an antagonist.[2][3] Additionally, it functions as a partial agonist at the 5-HT1A receptor.[3][4] This multi-receptor activity is believed to contribute to its antidepressant and antipsychotic effects.
The antagonism of 5-HT7 receptors, in particular, may be linked to mood regulation and cognitive enhancement. Unlike many other atypical antipsychotics, this compound has a low affinity for histamine H1 and muscarinic M1 receptors, which is associated with a lower incidence of side effects like weight gain, sedation, and cognitive deficits.
Table 1: Receptor Binding Affinity (Ki, nM) of this compound
| Receptor | This compound Ki (nM) | Action | Reference |
|---|---|---|---|
| Dopamine D2 | 0.994 - 1.68 | Antagonist | |
| Serotonin 5-HT2A | 0.47 - 2.03 | Antagonist | |
| Serotonin 5-HT7 | 0.495 | Antagonist | |
| Serotonin 5-HT1A | 6.38 - 6.75 | Partial Agonist | |
| Adrenergic α2C | 10.8 | Antagonist | |
| Serotonin 5-HT2C | 415 | Low Affinity | |
| Histamine H1 | >1000 (IC50) | Negligible Affinity |
| Muscarinic M1 | >1000 (IC50) | Negligible Affinity | |
A lower Ki value indicates a stronger binding affinity.
Clinical Efficacy in Bipolar Depression
This compound has been evaluated in several large, randomized, placebo-controlled trials for the treatment of bipolar I depression, both as a monotherapy and as an adjunctive therapy with mood stabilizers like lithium or valproate. The primary endpoint in these studies was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
A network meta-analysis comparing various atypical antipsychotics for bipolar depression found that this compound demonstrated significant efficacy. The improvement in MADRS scores with this compound was significantly greater than with placebo, aripiprazole, and ziprasidone, and was comparable to olanzapine and quetiapine.
Table 2: Comparative Efficacy in Bipolar Depression (Monotherapy) - Change from Baseline MADRS Score
| Treatment | Mean Change from Baseline (vs. Placebo) | 95% Credible Interval (CrI) | Reference |
|---|---|---|---|
| This compound | -4.70 | -7.20 to -2.21 | |
| Quetiapine | -4.80 | -5.93 to -3.72 | |
| Olanzapine | -4.57 | -5.92 to -3.20 | |
| Cariprazine | -2.29 | -3.47 to -1.09 | |
| Aripiprazole | Ineffective | N/A |
| Ziprasidone | Ineffective | N/A | |
Data from network meta-analyses. A more negative value indicates greater improvement.
In a 6-week monotherapy trial, patients receiving this compound (both 20-60 mg/day and 80-120 mg/day) showed a mean reduction of 15.4 points on the MADRS, compared to a 10.7-point reduction for placebo. Remission rates (MADRS score ≤12) were also significantly higher for this compound (40-42%) compared to placebo (25%). As an adjunctive therapy, patients on this compound with lithium or valproate had a MADRS score reduction of 17.1 points versus 13.5 for placebo.
Efficacy in Major Depressive Disorder (MDD) with Mixed Features
This compound has also shown efficacy in the treatment of MDD with mixed features, a condition often less responsive to standard antidepressants. In a 6-week, randomized, placebo-controlled study, patients treated with this compound (20-60 mg/day) experienced a significantly greater reduction in MADRS scores compared to the placebo group.
Table 3: this compound Efficacy in MDD with Mixed Features (6-Week Study)
| Outcome Measure | This compound (20-60 mg/day) | Placebo | Effect Size | Reference |
|---|---|---|---|---|
| MADRS Score Change | -20.5 | -13.0 | 0.80 |
| CGI-S Score Change | -1.8 | -1.2 | 0.60 | |
CGI-S: Clinical Global Impression, Severity. A more negative value indicates greater improvement.
Tolerability and Side Effect Profile
A key advantage of this compound is its favorable metabolic profile compared to other atypical antipsychotics like olanzapine and quetiapine. Network meta-analysis data indicates that this compound is associated with significantly less weight gain than both olanzapine and quetiapine. It also shows a lower likelihood of causing somnolence (drowsiness) compared to quetiapine and ziprasidone.
The most common adverse events reported in clinical trials include nausea, akathisia, somnolence, and extrapyramidal symptoms. Discontinuation rates due to adverse events in this compound trials are generally low and often comparable to placebo.
Table 4: Comparative Tolerability of Atypical Antipsychotics
| Outcome | This compound vs. Olanzapine | This compound vs. Quetiapine | This compound vs. Ziprasidone | Reference |
|---|---|---|---|---|
| Weight Gain | Significantly Less (-2.54 kg) | Significantly Less (-0.83 kg) | N/A | |
| Somnolence | N/A | Significantly Lower Odds (OR: 0.33) | Significantly Lower Odds (OR: 0.34) |
| EPS | No Significant Difference | No Significant Difference | No Significant Difference | |
EPS: Extrapyramidal Symptoms. OR: Odds Ratio.
Experimental Protocols
The clinical efficacy data presented is primarily derived from randomized, double-blind, placebo-controlled, multicenter trials with a duration of 6 to 8 weeks.
-
Patient Population: Adults diagnosed with Bipolar I Disorder experiencing a major depressive episode, or Major Depressive Disorder with mixed features, based on DSM-IV-TR criteria.
-
Intervention: Flexible daily dosing of this compound (e.g., 20-60 mg/day or 80-120 mg/day) or placebo. In adjunctive trials, this compound or placebo was added to a stable dose of lithium or valproate.
-
Primary Outcome Measure: The change from baseline to the study endpoint (typically week 6) in the total score on the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Secondary Outcome Measures: Included the Clinical Global Impression-Bipolar Version-Severity of Illness (CGI-BP-S) score, response rates (≥50% reduction in MADRS), and remission rates (MADRS score ≤12).
-
Statistical Analysis: Efficacy was typically evaluated using a mixed model for repeated-measures (MMRM) analysis on the intent-to-treat population.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological profile of this compound, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Lurasidone's Pro-Cognitive and Negative Symptom Efficacy in Schizophrenia: A Comparative Guide to Alternative Pharmacological Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lurasidone with alternative antipsychotic agents—cariprazine, amisulpride, and olanzapine—in their capacity to address the negative symptoms of schizophrenia. The objective is to furnish researchers and drug development professionals with the necessary data and methodologies to inform the design of novel therapeutic agents that replicate or improve upon this compound's unique pharmacological profile.
Executive Summary
This compound's efficacy in treating the negative symptoms of schizophrenia is attributed to its distinct receptor binding profile, notably its high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, coupled with partial agonism at 5-HT1A receptors. This guide explores alternative compounds that share some of these characteristics and have demonstrated efficacy against negative symptoms. Cariprazine, with its D3-preferring partial agonism, amisulpride's selective D2/D3 antagonism with dose-dependent effects on presynaptic autoreceptors, and the broader-spectrum antagonist olanzapine are critically evaluated. This comparative analysis is supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.
Comparative Pharmacodynamics: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and its comparators for key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia's negative symptoms. Lower Ki values indicate higher binding affinity.
| Receptor | This compound | Cariprazine | Amisulpride | Olanzapine |
| Dopamine D2 | 0.994 - 1.68 | 0.49 - 0.71 | 2.8 | 11 |
| Dopamine D3 | ~3 (estimated) | 0.085 - 0.3 | 3.2 | 4-48 |
| Serotonin 5-HT1A | 6.38 - 6.75 (Partial Agonist) | 1.4 - 2.6 (Partial Agonist) | >10,000 | 2000 |
| Serotonin 5-HT2A | 0.47 - 2.03 | 18.8 | >10,000 | 4 |
| Serotonin 5-HT7 | 0.495 | >1000 | 47 (R-enantiomer) | 130 |
| Serotonin 5-HT2C | 415 | 134 | >10,000 | 10 |
| Histamine H1 | >1000 | 23.3 | >10,000 | 7 |
| Muscarinic M1 | >1000 | >1000 | >10,000 | 2.5 |
Clinical Efficacy in Treating Negative Symptoms: A Head-to-Head Comparison
The following table presents a summary of findings from clinical trials evaluating the efficacy of this compound and its comparators on the negative symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS) negative subscale and the Scale for the Assessment of Negative Symptoms (SANS).
| Drug | Study Design | Comparator | Key Findings on Negative Symptoms |
| This compound | 6-week, randomized, double-blind, placebo-controlled trial[1] | Olanzapine (15 mg/day), Placebo | This compound (40 mg/day and 120 mg/day) showed statistically significant improvement in PANSS negative subscale scores compared to placebo. No significant difference was observed between this compound and olanzapine on this measure. |
| This compound | Pooled analysis of five 6-week, placebo-controlled studies[2] | Placebo | This compound demonstrated a statistically significant improvement in the PANSS negative symptoms factor score compared to placebo (Mean Change: -5.2 vs. -3.3; Effect Size: 0.33). |
| Cariprazine | 26-week, randomized, double-blind, head-to-head trial | Risperidone | Cariprazine was statistically superior to risperidone in improving PANSS negative factor scores from week 14 onwards in patients with persistent negative symptoms.[3] |
| Cariprazine | Open-label, non-controlled study in patients with predominant negative symptoms[4] | N/A | At day 28, a significant reduction from baseline in PANSS negative subscale scores was observed (mean reduction of 4.3 points). |
| Amisulpride | 6-week, double-blind, placebo-controlled trial in patients with negative schizophrenia[5] | Placebo | Amisulpride (100 mg/day and 300 mg/day) was significantly more effective than placebo in reducing the SANS total score. |
| Amisulpride | Meta-analysis of three clinical trials in patients with predominantly negative symptoms | Placebo | Amisulpride showed a significant advantage over placebo in reducing SANS scores. |
| Olanzapine | 6-week, randomized, double-blind, head-to-head trial | Risperidone | Olanzapine treatment led to a greater mean reduction in PANSS negative subscale scores compared to risperidone (9.03 vs. 12.38 at endpoint). |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for dopamine and serotonin receptors) or homogenized brain tissue from animal models are used. The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in an appropriate assay buffer.
-
Competitive Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-Spiperone for D2/D3 receptors, [3H]-Ketanserin for 5-HT2A receptors) at a concentration close to its dissociation constant (Kd) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Trial for Negative Symptoms of Schizophrenia
Objective: To evaluate the efficacy and safety of an investigational drug in reducing the negative symptoms of schizophrenia.
General Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator-controlled, parallel-group study is typically conducted. The duration of the trial is usually at least 6 weeks to observe meaningful changes in negative symptoms.
-
Patient Population: Participants are adults diagnosed with schizophrenia according to DSM-5 criteria, who have prominent and persistent negative symptoms. This is often defined by a minimum score on a negative symptom scale (e.g., PANSS negative subscale score ≥ 20) and stable positive symptoms.
-
Intervention: Patients are randomly assigned to receive a fixed or flexible dose of the investigational drug, placebo, or an active comparator.
-
Outcome Measures:
-
Primary Efficacy Endpoint: The change from baseline to endpoint in the total score of a validated negative symptom scale, such as the PANSS negative subscale or the SANS.
-
Secondary Efficacy Endpoints: Changes in other symptom domains (e.g., PANSS positive and general psychopathology subscales), cognitive function (e.g., using a cognitive battery), and overall clinical status (e.g., Clinical Global Impression-Severity [CGI-S] and -Improvement [CGI-I] scales).
-
-
Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in the primary endpoint.
Key Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the receptor targets of this compound and its comparators.
References
- 1. This compound in the treatment of schizophrenia: a randomized, double-blind, placebo- and olanzapine-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound across five symptom dimensions of schizophrenia: Pooled analysis of short-term, placebo-controlled studies | European Psychiatry | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Early Clinical Effects of Novel Partial D3/D2 Agonist Cariprazine in Schizophrenia Patients With Predominantly Negative Symptoms (Open-Label, Non-controlled Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Negative Symptoms in Schizophrenia with Amisulpride | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
Safety Operating Guide
Proper Disposal of Lurasidone: A Guide for Laboratory Professionals
For Immediate Implementation: Ensuring Safe and Compliant Disposal of Lurasidone
As a cornerstone of laboratory safety and environmental responsibility, the proper disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, a critical component in neuroscience research and drug development. Adherence to these procedures is mandatory to ensure the safety of laboratory personnel and minimize environmental impact.
This compound Disposal at a Glance
For researchers, scientists, and drug development professionals, understanding the regulatory landscape is the first step in proper chemical disposal. This compound is not classified as a listed hazardous waste by the Resource Conservation and Recovery Act (RCRA). However, it is imperative to recognize that state and local regulations may have more stringent requirements. The following table summarizes key disposal parameters for pure, unused this compound.
| Parameter | Guideline | Citation |
| RCRA Hazardous Waste Classification | Not a P- or U-listed hazardous waste. | [1][2] |
| Primary Disposal Method | Professional hazardous waste disposal vendor (incineration). | [3][4] |
| Secondary Disposal Method (small quantities) | Not recommended for laboratory settings. | [5] |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life. | |
| PPE Requirement | Nitrile gloves, safety glasses, lab coat. |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory procedure for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.
2. Waste Identification and Segregation:
-
Pure this compound: Unused or expired pure this compound must be segregated from other waste streams.
-
Contaminated Materials: Any materials, such as weigh boats, contaminated gloves, or bench paper, that have come into direct contact with this compound should be considered pharmaceutical waste.
3. Waste Collection and Storage:
-
Place pure this compound and contaminated materials into a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be stored in a secure, designated area away from general laboratory traffic.
4. Professional Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Ensure the disposal company is aware that the waste contains this compound and will be managed through incineration, which is the preferred method for pharmaceutical waste to prevent environmental contamination.
5. Documentation:
-
Maintain a detailed log of all this compound waste, including the quantity and date of disposal.
-
Retain all disposal manifests and certificates of destruction provided by the waste management vendor.
Prohibited Disposal Methods
To prevent environmental contamination and ensure regulatory compliance, the following disposal methods for this compound are strictly prohibited in a laboratory setting:
-
Do not flush down the drain: this compound may have long-lasting harmful effects on aquatic life, and wastewater treatment facilities are not equipped to remove such compounds.
-
Do not dispose of in regular trash: This can lead to environmental contamination and potential for unauthorized access.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
References
Safe Handling and Disposal of Lurasidone in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients like Lurasidone is paramount. This document provides essential safety and logistical information, including personal protective equipment (PPE) guidelines, procedural steps for handling, and compliant disposal methods.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound powder or solutions, appropriate personal protective equipment and engineering controls are crucial to minimize exposure.
Engineering Controls:
-
Use a chemical fume hood or other approved ventilated enclosure, especially when handling powders or creating aerosols.[1][3]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves. The specific glove material and thickness should be selected based on the solvent being used and the duration of handling. It is recommended to consult the glove manufacturer's permeation data.
-
Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, it is prudent to handle it as a potent compound and minimize exposure.
| Parameter | Recommendation | Citations |
| Occupational Exposure Limit (OEL) | Not established. Handle with care to minimize exposure. | |
| Glove Recommendation | Chemical-resistant gloves. The exact type should be chosen based on the solvent used and breakthrough time. Nitrile gloves are a common choice for general laboratory use. | |
| Respiratory Protection | Required if dust or aerosols are generated. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a typical laboratory setting.
1.0 Preparation 1.1. Ensure the work area (e.g., chemical fume hood) is clean and uncluttered. 1.2. Verify that the safety shower and eyewash station are accessible and operational. 1.3. Don the appropriate PPE as specified above.
2.0 Weighing and Solution Preparation 2.1. Conduct all weighing and handling of this compound powder within a ventilated enclosure, such as a chemical fume hood, to prevent inhalation of dust. 2.2. Use anti-static weighing paper or a weighing boat. 2.3. Carefully transfer the weighed this compound to a suitable container for dissolution. 2.4. Add the desired solvent slowly to avoid splashing. 2.5. Cap the container securely and mix until the compound is fully dissolved.
3.0 Post-Handling Procedures 3.1. Decontaminate all surfaces and equipment that may have come into contact with this compound. 3.2. Wipe down the work area with an appropriate cleaning agent. 3.3. Remove PPE in the correct order to avoid cross-contamination. 3.4. Wash hands thoroughly with soap and water after removing gloves.
4.0 Accidental Release Measures 4.1. In case of a spill, evacuate the immediate area if necessary. 4.2. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). 4.3. For larger spills, prevent entry into waterways and sewers. 4.4. Collect the spilled material into a sealed container for proper disposal. 4.5. Ventilate the area and clean the spill site thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.
Waste this compound (Solid and Liquid):
-
This compound is not on the FDA's flush list. Do not dispose of it down the drain.
-
For disposal of unused or waste this compound, it is recommended to use a licensed professional waste disposal service.
-
Alternatively, if a take-back program is not available, this compound can be disposed of in the household trash by following these steps:
-
Remove the drug from its original container.
-
Mix the this compound (do not crush tablets or capsules) with an unappealing substance such as used coffee grounds, dirt, or cat litter.
-
Place the mixture in a sealed container, such as a plastic bag or an empty can, to prevent leakage.
-
Dispose of the sealed container in the trash.
-
Empty Containers:
-
Before disposing of empty containers, scratch out all personal or identifying information from the label.
-
The empty container can then be discarded in the trash or recycled if appropriate.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
